molecular formula C8H11N3O B1392917 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 944902-70-9

4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Numéro de catalogue: B1392917
Numéro CAS: 944902-70-9
Poids moléculaire: 165.19 g/mol
Clé InChI: FAQYDZRQALQEDF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine ( 944902-70-9) is a heterocyclic compound with a fused pyridine and pyrimidine ring system, having a molecular formula of C8H11N3O and a molecular weight of 165.19 g/mol . This bicyclic 6-6 system is of significant interest in medicinal chemistry and serves as a key building block for synthesizing more complex heterocyclic compounds . The tetrahydropyrido[4,3-d]pyrimidine scaffold has been historically utilized as a starting material for the multi-step synthesis of tetrahydropteroic acid derivatives . Preliminary research indicates that this compound and its derivatives exhibit potential biological activities, including antimicrobial properties against various bacterial strains and anticancer activity through the inhibition of cancer cell proliferation . Pyrido[4,3-d]pyrimidine structures are actively being investigated in drug discovery, with recent patent literature identifying such compounds as inhibitors of Kirsten rat sarcoma viral oncogene homolog (KRAS) for the treatment of cancers such as non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer . The mechanism of action for pyrimidine-based compounds is often attributed to the inhibition of crucial enzymes or receptors; related structures have been shown to act as kinase inhibitors, and pyrimidine derivatives in general can exert anti-inflammatory effects by suppressing the expression of inflammatory mediators like prostaglandin E2 (PGE2) . This reagent is intended for research applications in chemistry and biology, facilitating the exploration of novel synthetic pathways and the development of new therapeutic agents .

Propriétés

IUPAC Name

4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-12-8-6-4-9-3-2-7(6)10-5-11-8/h5,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQYDZRQALQEDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944902-70-9
Record name 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and characterization of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Introduction: The Significance of the Pyrido[4,3-d]pyrimidine Scaffold

The fusion of pyridine and pyrimidine rings gives rise to a class of heterocyclic compounds known as pyridopyrimidines. These scaffolds are of immense interest in medicinal chemistry and drug discovery due to their structural similarity to purine nucleobases, allowing them to interact with a wide array of biological targets.[1][2] The pyridopyrimidine core is present in numerous molecules with demonstrated therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4]

Specifically, the pyrido[4,3-d]pyrimidine isomer has emerged as a privileged scaffold in the development of targeted therapies.[3] Derivatives of this core have been investigated as potent inhibitors of critical cellular signaling proteins, such as Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS), a key driver in many cancers.[5] The saturation of the pyridine ring to form a tetrahydropyrido[4,3-d]pyrimidine system introduces a three-dimensional character to the otherwise planar aromatic structure, which can be pivotal for achieving specific and high-affinity interactions within the binding pockets of target proteins.

This guide provides a comprehensive overview of a robust synthetic pathway to this compound, a key intermediate for the development of novel therapeutics. We will delve into the rationale behind the chosen synthetic strategy, provide detailed experimental protocols, and outline the necessary characterization techniques to verify the structure and purity of the final compound.

Part 1: Synthesis of this compound

Retrosynthetic Analysis and Strategic Rationale

The design of an efficient synthesis requires a logical disconnection of the target molecule into readily available starting materials. Our retrosynthetic strategy for this compound focuses on constructing the pyrimidine ring onto a pre-functionalized pyridine core, followed by the saturation of the pyridine ring in the final step. This approach is advantageous as the hydrogenation of the electron-deficient pyridine ring is often a challenging step and is best performed on a stable, fully elaborated heterocyclic system.[6][7]

The key disconnections are as follows:

  • Hydrogenation: The target tetrahydropyridopyrimidine can be accessed from its aromatic precursor, 4-methoxy-pyrido[4,3-d]pyrimidine, via catalytic hydrogenation. This is a standard and atom-economical method for the reduction of pyridines.[6][8]

  • O-Methylation: The 4-methoxy group is installed via a nucleophilic aromatic substitution reaction on a 4-chloro-pyrido[4,3-d]pyrimidine intermediate. The chloro group serves as an excellent leaving group, readily displaced by a methoxide source.

  • Pyrimidine Ring Formation: The pyrido[4,3-d]pyrimidine core itself can be constructed from a suitably substituted pyridine, such as 2-amino-4-methylnicotinonitrile, through cyclization.

G Target 4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Intermediate1 4-Methoxy-pyrido[4,3-d]pyrimidine Target->Intermediate1 Catalytic Hydrogenation Intermediate2 4-Chloro-pyrido[4,3-d]pyrimidine Intermediate1->Intermediate2 Nucleophilic Substitution (O-Methylation) Intermediate3 Pyrido[4,3-d]pyrimidin-4(3H)-one Intermediate2->Intermediate3 Chlorination StartingMaterial 2-Amino-4-methylnicotinic acid derivatives Intermediate3->StartingMaterial Pyrimidine Ring Formation G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis & Chlorination cluster_2 Step 3: Methoxylation cluster_3 Step 4: Hydrogenation Start 2-Amino-4-methyl- nicotinonitrile Reagent1 Formic Acid Intermediate1 7-Methylpyrido[4,3-d] pyrimidin-4-amine Reagent1->Intermediate1 Reflux Reagent2 1. NaOH (aq), Δ 2. POCl₃, Δ Intermediate2 4-Chloro-7-methyl- pyrido[4,3-d]pyrimidine Intermediate1->Intermediate2 Reagent2->Intermediate2 Reagent3 NaOMe, MeOH Intermediate3 4-Methoxy-7-methyl- pyrido[4,3-d]pyrimidine Intermediate2->Intermediate3 Reagent3->Intermediate3 Reagent4 H₂, PtO₂ AcOH, 50 bar FinalProduct 4-Methoxy-5,6,7,8-tetrahydro- pyrido[4,3-d]pyrimidine Intermediate3->FinalProduct Reagent4->FinalProduct

Caption: Forward synthesis workflow diagram.

Protocol 1: Synthesis of 7-Methylpyrido[4,3-d]pyrimidin-4-amine

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 2-amino-4-methylnicotinonitrile (10.0 g, 75.1 mmol).

  • Reaction: Add 98% formic acid (100 mL) to the flask. Heat the mixture to reflux (approximately 110 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water.

  • Isolation: Neutralize the solution by the slow addition of concentrated ammonium hydroxide until pH 8-9 is reached, which will cause a precipitate to form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to afford the title compound as a solid.

Protocol 2: Synthesis of 4-Chloro-7-methyl-pyrido[4,3-d]pyrimidine

  • Hydrolysis: Suspend 7-methylpyrido[4,3-d]pyrimidin-4-amine (10.0 g, 62.4 mmol) in 100 mL of 6M aqueous sodium hydroxide. Heat the mixture to reflux for 6 hours. Cool to room temperature and acidify with concentrated HCl to pH 2-3 to precipitate the corresponding 4-one. Filter and dry the solid.

  • Chlorination: In a flask protected from moisture, add the dried solid from the previous step to phosphorus oxychloride (POCl₃, 80 mL).

  • Reaction: Heat the mixture to reflux (approximately 105 °C) for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 300 g of crushed ice with vigorous stirring.

  • Isolation: A solid will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Protocol 3: Synthesis of 4-Methoxy-7-methyl-pyrido[4,3-d]pyrimidine

  • Setup: Prepare a solution of sodium methoxide by carefully dissolving sodium metal (2.0 g, 87.0 mmol) in anhydrous methanol (100 mL) under an inert atmosphere (N₂ or Ar).

  • Reaction: To this solution, add 4-chloro-7-methyl-pyrido[4,3-d]pyrimidine (10.0 g, 55.7 mmol) portion-wise. Heat the mixture to reflux for 5 hours.

  • Work-up: Cool the mixture and remove the methanol under reduced pressure.

  • Isolation: Add water (100 mL) to the residue and extract the product with dichloromethane (3 x 75 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 4: Synthesis of this compound

  • Setup: In a high-pressure hydrogenation vessel, dissolve 4-methoxy-7-methyl-pyrido[4,3-d]pyrimidine (5.0 g, 28.2 mmol) in glacial acetic acid (100 mL).

  • Catalyst: Add platinum(IV) oxide (PtO₂, Adams' catalyst, 0.5 g) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to 50-70 bar with hydrogen. [8]4. Reaction: Stir the mixture vigorously at room temperature for 24 hours or until hydrogen uptake ceases.

  • Work-up: Carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Isolation: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in air. Quench the filter cake with water.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in water, basify with 2M NaOH, and extract with dichloromethane. Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to yield the final product.

Part 2: Characterization

Confirming the identity and purity of the synthesized this compound is a critical step. A combination of spectroscopic and chromatographic methods is employed for unambiguous structural elucidation.

G cluster_workflow Characterization Workflow cluster_analysis Structural & Purity Analysis start Crude Product from Synthesis purification Purification (Chromatography / Recrystallization) start->purification pure_product Purified Compound purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry (HRMS) pure_product->ms ir IR Spectroscopy pure_product->ir hplc Purity Check (HPLC) pure_product->hplc final Structurally Confirmed High-Purity Product nmr->final ms->final ir->final hplc->final

Caption: Workflow for the characterization of the final product.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for the title compound.

Technique Expected Observations
¹H NMR δ ~8.0 (s, 1H, pyrimidine C2-H), ~4.0 (s, 3H, -OCH₃), ~3.5-3.7 (m, 2H, piperidine C5-H₂), ~2.8-3.0 (m, 2H, piperidine C8-H₂), ~1.8-2.0 (m, 2H, piperidine C7-H₂), ~1.5-2.5 (br s, 1H, piperidine N-H).
¹³C NMR ~165 ppm (C4), ~158 ppm (C2), ~155 ppm (C8a), ~110 ppm (C4a), ~55 ppm (-OCH₃), ~45 ppm (C5), ~40 ppm (C8), ~25 ppm (C7).
HRMS (ESI+) Calculated m/z for C₉H₁₄N₃O⁺ [M+H]⁺: 180.1131. Found: 180.11XX.
IR (cm⁻¹) ~3300 (N-H stretch, secondary amine), ~2950-2800 (C-H stretch, sp³), ~1600, 1570 (C=N, C=C stretch, aromatic), ~1250 (C-O stretch, aryl ether).
HPLC Purity >95% (e.g., detection at 254 nm).
Interpretation of Characterization Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool for confirming the structure. The downfield singlet around 8.0 ppm is characteristic of the C2 proton on the pyrimidine ring. The sharp singlet around 4.0 ppm confirms the presence of the methoxy group. The multiplets in the aliphatic region (1.8-3.7 ppm) correspond to the three methylene groups of the saturated piperidine ring, and a broad singlet for the N-H proton confirms the successful hydrogenation.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show the expected number of signals. The signals in the aromatic region confirm the pyrimidine ring, while the upfield signals confirm the methoxy carbon and the sp³-hybridized carbons of the piperidine ring.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement of the molecular ion, confirming the elemental composition (C₉H₁₃N₃O) of the synthesized compound with high accuracy. [9]

  • Infrared (IR) Spectroscopy: The IR spectrum is used to verify the presence of key functional groups. The disappearance of the broad O-H stretch (if starting from a pyrimidinone) and the appearance of a sharp C-O ether stretch, along with the characteristic N-H stretch of the piperidine ring, provide strong evidence for the successful transformation.

References

  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
  • Fenical, W., & Jensen, P. R. (2013). Synthesis of N-substituted Pyrido[4,3-d]pyrimidines for the Large-Scale Production of Self-Assembled Rosettes and Nanotubes. The Journal of Organic Chemistry, 78(22), 11421-11426. Available at: [Link]

  • Fenical, W., & Jensen, P. R. (2013). Synthesis of N-substituted pyrido[4,3-d]pyrimidines for the large-scale production of self-assembled rosettes and nanotubes. PubMed. Available at: [Link]

  • Smith, A. B., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 25(21), 5046. Available at: [Link]

  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d] pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768. Available at: [Link]

  • Yadav, P., & Shah, K. (2022). Synthesis of pyrido[4,3‐d]pyrimidine derivatives using... ResearchGate. Available at: [Link]

  • Singh, R., et al. (2020). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Available at: [Link]

  • Yadav, P., & Shah, K. (2022). Synthesis of substituted tetrahydropyrido[4,3‐d]pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Shida, N., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 144(35), 16043–16052. Available at: [Link]

  • Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(13), 7793-7803. Available at: [Link]

  • Li, J., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3467-3471. Available at: [Link]

  • DeForest, J. C., et al. (2024). Novel Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Bruker. (n.d.). Supporting Information for 4-(4-chlorophenyl)pyrimidine. Bruker ACF300 Spectrometer Data. Available at: [Link]

  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. Available at: [Link]

  • Watanabe, K., et al. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development, 11(2), 251-258. Available at: [Link]

  • Bhosle, M. R., et al. (2018). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • SpectraBase. (n.d.). Pyrido[2,3-d]pyrimidine, 4-methoxy-. SpectraBase. Available at: [Link]

  • Wang, L., et al. (2011). Synthesis and Cytotoxicity of 8-cyano-3-substitutedalkyl-5-methyl-4-methylene-7-methoxy-3,4-dihydropyrido[4,3-d]pyrimidines. Chinese Journal of Chemistry, 29(10), 2235-2240. Available at: [Link]

  • Jachak, M. N., et al. (2013). Synthesis of spiro pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-alumina catalyst. Journal of Chemical and Pharmaceutical Research, 5(11), 543-548. Available at: [Link]

  • Vahabi, S., & Bagherzade, G. (2020). O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. Current Organic Synthesis, 17(1), 16-36. Available at: [Link]

  • El-Sayed, M. A., et al. (2017). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 7(57), 35935-35951. Available at: [Link]

  • Ahmed, S. A., et al. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(2), 143-162. Available at: [Link]

  • Kumar, P., et al. (2022). Mycobacterial MMAR_2193 catalyzes O-methylation of diverse polyketide cores. PLoS ONE, 17(1), e0261553. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4148. Available at: [Link]

  • Ranganathan, S., et al. (2004). Hydroxyquinone O-methylation in mitomycin biosynthesis. Journal of the American Chemical Society, 126(41), 13246-13247. Available at: [Link]

  • Reva, I. D., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 153-164. Available at: [Link]

  • Okoro, U. C., et al. (2019). Synthesis, Characterization, Antimicrobial and Anti-Inflammatory Properties of 4-Methoxy, 4, 6-Dipheny L-2-Thiopyrimidine and Epoxide Derivatives of Chalcones. ResearchGate. Available at: [Link]

  • NIST. (n.d.). Pyrimidine, 4-methyl- Mass spectrum (electron ionization). NIST WebBook. Available at: [Link]

  • Sagitullin, R. S., et al. (1998). Synthesis of 4-(Trifluoromethyl)pyrido[4,3-d]pyrimidine Derivatives. Chemistry of Heterocyclic Compounds, 34(10), 1202-1205. Available at: [Link]

  • PubChem. (n.d.). 5H-Pyrano[4,3-d]pyrimidine. PubChem. Available at: [Link]

  • Scott, J. S., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2. Journal of Medicinal Chemistry, 61(19), 8829-8840. Available at: [Link]

  • Kabir, E., et al. (2016). Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives. ResearchGate. Available at: [Link]

  • NIST. (n.d.). Pyrimidine, 4-methyl- IR Spectrum. NIST WebBook. Available at: [Link]

  • Chen, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and... Semantic Scholar. Available at: [Link]

  • Chen, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(10), 2256. Available at: [Link]

  • PubChem. (n.d.). Pyrido(4,3-d)pyrimidine. PubChem. Available at: [Link]

  • Smirnova, A. A., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Molecules, 26(11), 3326. Available at: [Link]

  • Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399-403. Available at: [Link]

  • Farkas, J., & Sorm, F. (1969). Preparation of O'-METHYL Derivatives of 9-beta-D-xylofuranosyladenine. Collection of Czechoslovak Chemical Communications, 34(5), 1696-1701. Available at: [Link]

  • NIST. (n.d.). Pyridine, 4-methoxy-. NIST WebBook. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the Tetrahydropyrido[4,3-d]pyrimidine Scaffold

The tetrahydropyrido[4,3-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a versatile framework for the development of targeted therapeutics. Derivatives of this scaffold have shown potent inhibitory activity against a range of biological targets, including kinases and enzymes implicated in cancer and other diseases. The physicochemical properties of these molecules are paramount, governing their solubility, permeability, metabolic stability, and ultimately, their bioavailability and therapeutic efficacy. This guide provides a detailed examination of the physicochemical properties of a specific analog, 4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, and establishes a framework for the characterization of related compounds.

Core Molecular Attributes

4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a substituted heterocyclic compound. While specific experimental data for this exact molecule is not extensively available in public literature, its fundamental attributes can be defined.

PropertyValueSource
Chemical Name 4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-
Synonyms 4-Methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine[1]
CAS Number 944902-70-9 (for the free base)[1]
Molecular Formula C₈H₁₁N₃O[1]
Molecular Weight 165.19 g/mol [1]

Chemical Structure:

Caption: Chemical structure of 4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.

Physicochemical Properties: An Investigative Approach

Direct experimental values for the key physicochemical parameters of 4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine are not readily found in peer-reviewed literature. However, by examining related structures and established methodologies, we can outline the expected properties and the experimental workflows required for their determination. The tetrahydropyridopyrimidine scaffold is a recurring motif in the development of novel inhibitors for various biological targets, including those for cancer therapy.[2]

Solubility

Aqueous solubility is a critical determinant of a drug candidate's absorption and distribution. For the tetrahydropyrido[4,3-d]pyrimidine class of compounds, solubility is a known challenge and a key area for optimization in drug development. For instance, in the development of Smoothened antagonists, a lead compound from this class was noted to have significantly greater solubility compared to the drug vismodegib, which was hampered by poor aqueous solubility.[3][4]

Expected Solubility Profile:

The methoxy group at the 4-position is likely to impart a degree of lipophilicity. The presence of nitrogen atoms in the heterocyclic rings, particularly the piperidine nitrogen, provides sites for protonation, which can be leveraged to improve aqueous solubility, often through salt formation (e.g., hydrochloride salt).

Experimental Protocol for Solubility Determination (Thermodynamic Solubility):

  • Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The solid and liquid phases are separated by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The solubility is expressed in units of µg/mL or µM.

G A Excess Compound + Buffer B Equilibration (24-48h) A->B Agitation C Centrifugation/Filtration B->C Phase Separation D Quantification (HPLC/LC-MS) C->D Analysis of Supernatant E Solubility Value D->E

Caption: Workflow for Thermodynamic Solubility Measurement.

Lipophilicity (LogP) and Distribution Coefficient (LogD)

Lipophilicity is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The partition coefficient (LogP) describes the distribution of a neutral compound between an immiscible organic phase (typically octan-1-ol) and an aqueous phase. The distribution coefficient (LogD) is a pH-dependent measure of lipophilicity for ionizable compounds.

Expected Lipophilicity:

The tetrahydropyridopyrimidine core with a methoxy substituent would suggest a moderate to high lipophilicity. The basic nitrogen atoms mean that the LogD will be significantly lower at acidic pH due to ionization.

Experimental Protocol for LogD7.4 Determination (Shake-Flask Method):

  • Preparation of Phases: Octan-1-ol and phosphate buffer (pH 7.4) are mutually saturated.

  • Compound Distribution: A known amount of the compound is dissolved in the buffered aqueous phase, and an equal volume of the saturated octan-1-ol is added.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning, followed by a period for phase separation.

  • Quantification: The concentration of the compound in both the aqueous and octan-1-ol phases is determined by HPLC or a similar analytical technique.

  • Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.

Acidity/Basicity (pKa)

The pKa value(s) of a molecule indicate the strength of its acidic or basic functional groups. This is critical for understanding its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding.

Expected pKa:

The 4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine molecule has several nitrogen atoms that can act as bases. The piperidine nitrogen is expected to be the most basic, with a pKa typical for a secondary amine. The pyrimidine nitrogens are less basic due to the influence of the aromatic system.

Experimental Protocol for pKa Determination (Potentiometric Titration):

  • Sample Preparation: A solution of the compound at a known concentration is prepared in an appropriate solvent system (e.g., water or a water/co-solvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Spectroscopic and Structural Characterization

While specific spectra for 4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine are not available, the following outlines the expected spectral features and the methodologies for their acquisition. These techniques are fundamental for confirming the structure and purity of the synthesized compound. The characterization of novel tetrahydropyrido[4,3-d]pyrimidine derivatives consistently relies on NMR and mass spectrometry.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methoxy group (a singlet around 3.8-4.0 ppm), the protons on the pyrimidine and pyridine rings, and the aliphatic protons of the tetrahydropyridine ring. The chemical shifts and coupling patterns of the aliphatic protons would provide information about the conformation of the piperidine ring.

  • ¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the methoxy carbon, the aromatic carbons of the pyrimidine and pyridine rings, and the aliphatic carbons of the tetrahydropyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is typically used to confirm the elemental composition. For 4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (C₈H₁₁N₃O), the expected exact mass would be approximately 165.0902.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule, such as C-H stretching vibrations (aliphatic and aromatic), C=N and C=C stretching vibrations of the aromatic rings, and C-O stretching of the methoxy group.

Stability Assessment

The chemical stability of a drug candidate is a critical parameter that affects its shelf-life, formulation, and in vivo performance.

Protocol for Preliminary Stability Assessment:

  • Solution Preparation: Solutions of the compound are prepared in various media, including buffers at different pH values (e.g., pH 2, 7.4, and 9) and in the presence of relevant biological matrices (e.g., plasma or liver microsomes).

  • Incubation: The solutions are incubated at controlled temperatures (e.g., room temperature and 37 °C) for various time points.

  • Analysis: At each time point, an aliquot is taken and analyzed by a stability-indicating HPLC method to quantify the amount of the parent compound remaining.

  • Data Analysis: The degradation rate and half-life of the compound under each condition are calculated.

Conclusion and Future Directions

4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a representative member of a therapeutically important class of heterocyclic compounds. While specific experimental data for this molecule is sparse in the public domain, this guide has outlined the key physicochemical properties that are critical for its development as a potential drug candidate. The provided experimental protocols offer a robust framework for the comprehensive characterization of this and related molecules. Future work should focus on the synthesis and detailed experimental evaluation of these properties to build a comprehensive data package that can inform and guide drug design and development efforts centered on the tetrahydropyrido[4,3-d]pyrimidine scaffold.

References

  • ChemWhat. This compound CAS#: 944902-70-9. Available from: [Link]

  • MDPI. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Available from: [Link]

  • MDPI. Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. Available from: [Link]

  • ACS Publications. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. Available from: [Link]

  • ACS Publications. Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. Available from: [Link]

  • PubMed. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. Available from: [Link]

  • Alichem. 4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride. Available from: [Link]

  • PubChem. Tetrahydropyrimidine. Available from: [Link]

  • PubMed. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Available from: [Link]

  • PubMed Central. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Available from: [Link]

  • Semantic Scholar. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Available from: [Link]

  • ResearchGate. (PDF) Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Available from: [Link]

  • PubMed Central. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Available from: [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 4-Methoxy-Pyrido[4,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the mechanism of action of 4-methoxy-pyrido[4,3-d]pyrimidine compounds and their close structural isomers. We will delve into their primary molecular targets, the signaling pathways they modulate, and the experimental methodologies employed to elucidate their function. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of small molecules.

Introduction: The Pyrido[4,3-d]pyrimidine Scaffold

Fused pyrimidine derivatives are of significant pharmacological importance due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The fusion of a pyridine ring with a pyrimidine ring gives rise to four possible isomers: pyrido[2,3-d], pyrido[3,4-d], pyrido[4,3-d], and pyrido[3,2-d]pyrimidines.[2] These scaffolds serve as versatile templates for the design of targeted therapies. The 4-methoxy-pyrido[4,3-d]pyrimidine core, in particular, has been a subject of interest in the development of novel therapeutic agents. The methoxy group at the C-4 position can significantly influence the compound's electronic properties, metabolic stability, and interaction with biological targets.[3]

Primary Mechanism of Action: Kinase Inhibition

A predominant mechanism of action for pyrido[4,3-d]pyrimidine derivatives is the inhibition of protein kinases.[4][5] Protein kinases play a pivotal role in cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[6] Pyrido[4,3-d]pyrimidines often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins.

Targeting the KRAS Pathway

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that acts as a molecular switch in signal transduction. Mutations in the KRAS gene are among the most common drivers of human cancers. Developing inhibitors for KRAS has been challenging, but recent advances have identified novel pockets for therapeutic intervention. Substituted pyrido[4,3-d]pyrimidine compounds have emerged as promising inhibitors of KRAS, particularly the G12D mutant.[7][8][9]

Molecular docking studies suggest that the protonated piperazine moiety of some pyrido[4,3-d]pyrimidine analogs can form critical hydrogen bonds with the mutant Asp12 and Gly60 residues within the switch II pocket of KRAS G12D.[8][9] This interaction stabilizes the inactive state of KRAS, thereby blocking downstream signaling.

Signaling Pathway: KRAS-Mediated Cascade

Below is a simplified representation of the KRAS signaling pathway, which is often targeted by pyrido[4,3-d]pyrimidine inhibitors.

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS SOS RTK->SOS Growth Factor KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrido[4,3-d]pyrimidine Inhibitor Inhibitor->KRAS_GTP Inhibits

Caption: Simplified KRAS signaling pathway and the point of inhibition.

Inhibition of Other Kinases

The versatility of the pyridopyrimidine scaffold allows for its adaptation to target a range of other kinases. Different isomers and substitution patterns can confer selectivity for various kinase families.

  • Receptor Tyrosine Kinases (RTKs): Pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit the tyrosine kinase activities of fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF) receptors.[2]

  • Cyclin-Dependent Kinases (CDKs): Certain pyrido[2,3-d]pyrimidines can inhibit CDKs, which are crucial for cell cycle regulation.[10][11] For instance, Palbociclib, a CDK4/6 inhibitor, features a pyrido[2,3-d]pyrimidine core.[5]

  • p38 MAP Kinase and RICK: Chemical proteomic analyses have revealed that pyrido[2,3-d]pyrimidines can potently inhibit serine/threonine kinases like p38 and RICK, which are involved in inflammatory responses.[12]

  • Monopolar Spindle Kinase 1 (MPS1): Pyrido[3,4-d]pyrimidine derivatives have been developed as inhibitors of MPS1, a key regulator of the spindle assembly checkpoint.[3]

Alternative Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

While kinase inhibition is a primary mode of action, some pyridopyrimidine derivatives have been shown to target other enzymes. Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of DNA precursors. Inhibition of DHFR disrupts DNA replication and repair, leading to cell death. Certain pyrido[2,3-d]pyrimidines have demonstrated efficacy as DHFR inhibitors.[5]

Structure-Activity Relationships (SAR)

The biological activity of pyrido[4,3-d]pyrimidine compounds is highly dependent on the nature and position of substituents.

  • The 4-Methoxy Group: The presence of a methoxy group at the C-4 position has been associated with potent biological activity.[1] For instance, in a series of pyrido[3,4-d]pyrimidines, a 4-methoxy substituted compound showed moderate selectivity against the UO31 renal cancer cell line.[1]

  • Substituents at Other Positions: Modifications at other positions of the pyridopyrimidine ring system can fine-tune the compound's selectivity and potency. For example, electron-withdrawing groups at certain positions can enhance growth inhibition in specific cancer cell lines.[1]

Experimental Protocols for Mechanistic Elucidation

To characterize the mechanism of action of 4-methoxy-pyrido[4,3-d]pyrimidine compounds, a series of in vitro and cell-based assays are typically employed.

Kinase Inhibition Assay (Example: ATPase-Based Assay)

This assay measures the ability of a compound to inhibit the ATPase activity of a target kinase.

Principle: Kinase activity is coupled to the hydrolysis of ATP. The amount of ADP produced is quantified, typically using a luminescence-based detection system.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the 4-methoxy-pyrido[4,3-d]pyrimidine compound in DMSO.

    • Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare solutions of the target kinase, substrate peptide, and ATP in the reaction buffer.

  • Assay Procedure:

    • Add 5 µL of the compound solution (at various concentrations) or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow: Kinase Inhibition Assay

Kinase_Inhibition_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Prep_Compound Prepare Compound Dilution Series Add_Compound Add Compound to Plate Prep_Compound->Add_Compound Prep_Reagents Prepare Kinase, Substrate, & ATP Add_Kinase Add Kinase/Substrate Prep_Reagents->Add_Kinase Add_Compound->Add_Kinase Incubate1 Incubate (10 min) Add_Kinase->Incubate1 Add_ATP Add ATP (Start Reaction) Incubate1->Add_ATP Incubate2 Incubate (1 hr) Add_ATP->Incubate2 Detect_ADP Detect ADP Production Incubate2->Detect_ADP Calc_Inhibition Calculate % Inhibition Detect_ADP->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: A typical workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (Example: CCK-8 Assay)

This assay determines the effect of a compound on the proliferation and viability of cancer cells.

Principle: The CCK-8 assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., Panc-1 for KRAS-mutant pancreatic cancer) in a 96-well plate at a predetermined density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the 4-methoxy-pyrido[4,3-d]pyrimidine compound.

    • Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

    • Incubate for 48-72 hours.

  • Assay Procedure:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C.

  • Data Measurement and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Quantitative Data Summary

The following table summarizes representative inhibitory activities of various pyridopyrimidine derivatives against different targets. Note that specific data for a "4-methoxy-pyrido[4,3-d]pyrimidine" is sparse in the public domain and the data below is illustrative of the scaffold's potential.

Compound ClassTargetAssay TypeIC₅₀ ValueReference
Pyrido[4,3-d]pyrimidineKRAS-G12DCell Viability (Panc1)1.40 µM[8]
Pyrido[4,3-d]pyrimidineKRAS-G12DEnzymatic0.009 µM[8]
Pyrido[2,3-d]pyrimidineBCR-ABLCell Growth2.5 nM[10]
Pyrrolo[2,3-d]pyrimidineEGFREnzymatic40-204 nM[13]

Conclusion and Future Directions

The 4-methoxy-pyrido[4,3-d]pyrimidine scaffold and its isomers represent a highly promising class of compounds for the development of targeted therapies, particularly in oncology. Their primary mechanism of action involves the inhibition of key protein kinases that drive cancer cell proliferation and survival. The modular nature of the pyridopyrimidine core allows for extensive structure-activity relationship studies to optimize potency and selectivity.

Future research in this area should focus on:

  • Target Identification and Validation: Employing chemical proteomics and other advanced techniques to identify novel targets for this class of compounds.[12]

  • Improving Drug-like Properties: Optimizing pharmacokinetic and pharmacodynamic properties to enhance in vivo efficacy and safety.

  • Combination Therapies: Investigating the synergistic effects of pyrido[4,3-d]pyrimidine inhibitors with other anticancer agents.

The continued exploration of this versatile scaffold holds great promise for the discovery of next-generation therapeutics.

References

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central.
  • Chemical Proteomic Analysis Reveals Alternative Modes of Action for pyrido[2,3-d]pyrimidine Kinase Inhibitors. PubMed.
  • Novel Pyrido[4,3‑ d]pyrimidine Compounds as KRAS Inhibitors. PubMed.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Springer.
  • Synthesis of pyrido[2,3-d]pyrimidine derivatives 43 and 44.
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI.
  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.
  • Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. Ovid.
  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach.
  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PubMed Central.
  • Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. PubMed Central.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Pyrido[4,3-d]pyrimidine analog.

Sources

In Vitro Anticancer Activity of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine: A Methodological and Mechanistic Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical framework for the in vitro evaluation of the anticancer properties of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, a novel derivative of a privileged heterocyclic scaffold. As direct experimental data on this specific molecule is nascent, this document establishes a robust investigational strategy based on the well-documented activities of structurally related pyrido[4,3-d]pyrimidine and other pyridopyrimidine isomers. We will proceed from the foundational chemistry and hypothesized mechanisms of action to detailed, validated protocols for assessing cytotoxicity, apoptosis induction, and cell cycle effects.

Chapter 1: The Pyrido[4,3-d]pyrimidine Scaffold: A Privileged Core for Kinase Inhibition

The pyrido[2,3-d]pyrimidine core, a bioisostere of purine, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its structure is adept at forming key hydrogen bond interactions within the ATP-binding pocket of various protein kinases, making it a cornerstone for the design of kinase inhibitors.[2][3] Derivatives of the broader tetrahydropyrido[4,3-d]pyrimidine class have demonstrated potent inhibitory activity against critical oncogenic kinases, most notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][6]

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like MAPK and PI3K/AKT, promoting cell proliferation and survival.[2][7] Similarly, VEGFR-2 is the primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[6][8] The demonstrated success of related compounds as inhibitors of these pathways provides a strong rationale for investigating this compound as a potential anticancer agent.[4][9]

Chapter 2: Hypothesized Mechanism of Action

Based on the established pharmacology of the pyridopyrimidine scaffold, it is hypothesized that this compound functions as an ATP-competitive inhibitor of receptor tyrosine kinases such as EGFR and VEGFR-2. By occupying the ATP-binding site, the compound would block receptor autophosphorylation and subsequent activation of downstream signaling cascades. This inhibition is predicted to culminate in reduced cell proliferation, cell cycle arrest, and the induction of programmed cell death (apoptosis).

Hypothesized_Signaling_Pathway cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT Compound 4-methoxy-5H,6H,7H,8H- pyrido[4,3-d]pyrimidine Compound->EGFR Inhibits Compound->VEGFR2 Inhibits Proliferation Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits

Caption: Hypothesized inhibition of EGFR and VEGFR-2 signaling pathways.

Chapter 3: Experimental Evaluation of Cytotoxicity (MTT Assay)

The initial step in assessing anticancer activity is to determine the compound's cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[10][11] It measures the metabolic activity of cells, which correlates with cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.

Experimental Rationale

The choice of cell lines should ideally include those known for EGFR or VEGFR dependency, such as A549 (non-small cell lung cancer) and H1975 (EGFR T790M mutant NSCLC), as well as representatives from other cancer types like MCF-7 (breast) and PC-3 (prostate).[4][7] A non-cancerous cell line (e.g., MCF-10A) should be included to assess selectivity.[12] The output, the IC50 value, represents the concentration of the compound required to inhibit cell growth by 50% and is a key metric of potency.[11]

MTT_Workflow node_seed 1. Seed Cells (96-well plate) Incubate 24h node_treat 2. Treat with Compound (Serial Dilutions) Incubate 48-72h node_seed->node_treat node_mtt 3. Add MTT Reagent (e.g., 10 µL of 5 mg/mL) Incubate 2-4h node_treat->node_mtt node_formazan 4. Formazan Crystal Formation (in viable cells) node_mtt->node_formazan node_solubilize 5. Solubilize Crystals (Add 100 µL DMSO or Solubilization Buffer) node_formazan->node_solubilize node_read 6. Read Absorbance (570 nm) node_solubilize->node_read node_calc 7. Calculate IC50 Value node_read->node_calc Apoptosis_Assay cluster_principle Principle of Annexin V/PI Staining cluster_workflow Experimental Workflow Healthy Viable Cell (PS Inside) EarlyApop Early Apoptotic (PS Exposed) Healthy->EarlyApop Apoptotic Stimulus LateApop Late Apoptotic (Membrane Permeable) EarlyApop->LateApop Treat 1. Treat Cells with Compound (IC50 concentration) Harvest 2. Harvest Cells (Including supernatant) Treat->Harvest Wash 3. Wash with PBS & Resuspend in 1X Binding Buffer Harvest->Wash Stain 4. Stain with Annexin V-FITC and Propidium Iodide (PI) Wash->Stain Incubate 5. Incubate 15 min (Room Temp, Dark) Stain->Incubate Analyze 6. Analyze by Flow Cytometry Incubate->Analyze

Caption: Principle and workflow of the Annexin V/PI apoptosis assay.
Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and allow them to adhere overnight. Treat the cells with the test compound at its predetermined IC50 concentration for 24 or 48 hours. [13]2. Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant from the respective flask, and pellet by centrifugation (e.g., 5 min at 300 x g). [13][14]3. Washing: Wash the cell pellet twice with cold PBS to remove residual medium and trypsin.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL. [15]5. Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. [14]Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry. [15]Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.

TreatmentViable (AnnV-/PI-) %Early Apoptotic (AnnV+/PI-) %Late Apoptotic (AnnV+/PI+) %
Control (Vehicle)95.2%2.5%2.3%
Compound (IC50)55.8%32.1%12.1%
Table 2: Representative data showing a shift from a viable to an apoptotic population upon treatment, as would be measured by flow cytometry.

Chapter 5: Elucidating Effects on Cell Cycle Progression

Inhibition of proliferative signaling pathways often leads to cell cycle arrest, preventing cancer cells from dividing. The cell cycle distribution of a population can be accurately quantified by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing it via flow cytometry. [16]

Scientific Principle

PI is a stoichiometric dye, meaning it binds to DNA in proportion to the amount of DNA present. [17]Therefore, the fluorescence intensity of a stained cell directly correlates with its DNA content. This allows for the differentiation of cell populations into the major phases of the cell cycle:

  • G0/G1 phase: Cells with a normal (2N) complement of DNA.

  • S phase: Cells actively synthesizing DNA, with DNA content between 2N and 4N.

  • G2/M phase: Cells that have completed DNA replication and have a doubled (4N) DNA content, preparing for or in mitosis.

A critical step in this protocol is the treatment with RNase, as PI can also bind to double-stranded RNA, which would otherwise create significant background noise and interfere with accurate DNA content measurement. [18]

CellCycle_Workflow node_treat 1. Treat Cells with Compound (e.g., 24h) node_harvest 2. Harvest and Wash Cells node_treat->node_harvest node_fix 3. Fix Cells (e.g., dropwise in cold 70% ethanol) Incubate >= 2h at 4°C node_harvest->node_fix node_wash 4. Wash with PBS to remove ethanol node_fix->node_wash node_rnase 5. Treat with RNase A (to degrade RNA) node_wash->node_rnase node_stain 6. Stain with Propidium Iodide (PI) node_rnase->node_stain node_analyze 7. Analyze by Flow Cytometry (Linear Scale) node_stain->node_analyze node_model 8. Model Data to Quantify (G0/G1, S, G2/M phases) node_analyze->node_model

Caption: Workflow for cell cycle analysis using PI staining and flow cytometry.
Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment and Harvest: Seed and treat cells as described for the apoptosis assay. Harvest cells by trypsinization, wash with PBS, and obtain a single-cell suspension.

  • Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add ice-cold 70% ethanol drop-by-drop to a final concentration of 70%. The slow addition prevents cell clumping. Fix the cells for at least 2 hours (or overnight) at 4°C. Ethanol fixation is preferred for DNA content analysis as it preserves DNA integrity. [18]3. Staining: Pellet the fixed cells and wash twice with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing PBS, Propidium Iodide (e.g., 50 µg/mL), and RNase A (e.g., 100 µg/mL). [18]4. Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. It is critical to view the DNA staining data on a linear scale to properly resolve the 2N and 4N peaks. [18]Collect data for at least 10,000 events per sample.

  • Data Modeling: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

TreatmentG0/G1 Phase %S Phase %G2/M Phase %
Control (Vehicle)65.4%22.1%12.5%
Compound (IC50)25.3%15.6%59.1%
Table 3: Representative data indicating a G2/M phase arrest upon treatment, a common mechanism for kinase inhibitors that disrupt mitotic entry.

Conclusion and Future Directions

This guide outlines a foundational, three-pronged approach to characterizing the in vitro anticancer activity of this compound. By systematically evaluating its cytotoxicity, apoptogenic potential, and effects on cell cycle progression, researchers can build a comprehensive profile of the compound's biological effects.

Positive results from these assays would warrant further investigation to confirm the hypothesized mechanism of action. Subsequent steps should include:

  • Direct Kinase Inhibition Assays: Performing in vitro enzymatic assays against a panel of kinases, particularly EGFR and VEGFR-2, to confirm direct target engagement and determine inhibitory constants (Ki).

  • Western Blot Analysis: Probing for the phosphorylation status of target receptors (p-EGFR, p-VEGFR-2) and key downstream signaling proteins (p-AKT, p-ERK) in treated cells to validate pathway inhibition.

  • Further Mechanistic Studies: Investigating the expression levels of key apoptotic proteins (e.g., Caspase-3, Bcl-2 family members) and cell cycle regulators (e.g., Cyclin B1, CDK1) to dissect the molecular details of the observed phenotypes.

This structured and mechanistically-driven approach ensures a thorough and scientifically rigorous evaluation, providing the critical data needed to advance promising compounds like this compound through the drug discovery pipeline.

References

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

  • Faculty of Biology UGM. (n.d.). Standard Operating Procedure Apoptosis assay with Annexin V - PI. Biologi UGM. [Link]

  • University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. UVA Flow Cytometry Core. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Zhai, X., et al. (2018). Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. Bioorganic & Medicinal Chemistry, 26(8), 1837-1848. [Link]

  • Tzitorn, E., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. [Link]

  • University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. Flow Cytometry. [Link]

  • Wang, S., et al. (2013). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. ACS medicinal chemistry letters, 4(2), 239–243. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Kurup, S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Pharmaceuticals, 15(6), 743. [Link]

  • UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]

  • El-Damasy, D. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1888-1904. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Scientific reports, 13(1), 6825. [Link]

  • El-Damasy, D. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1888–1904. [Link]

  • Radi, M., et al. (2015). Investigation of new 2-aryl substituted Benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors targeting vascular endothelial growth factor receptor 2. Bioorganic & Medicinal Chemistry, 23(22), 7175-7184. [Link]

  • ResearchGate. (n.d.). Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents. ResearchGate. [Link]

  • ResearchGate. (n.d.). Known substituted pyrimidines as VEGFR-2 inhibitors. ResearchGate. [Link]

  • Fares, M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC advances, 14(17), 12051–12071. [Link]

  • El-Gazzar, M. G., et al. (2022). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Molecules, 27(19), 6667. [Link]

  • Aziz, M. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors Based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific reports, 6, 24460. [Link]

  • ResearchGate. (n.d.). Some VEGFR-2 inhibitors currently approved or in clinical trials. ResearchGate. [Link]

  • Li, Y., et al. (2011). Synthesis and cytotoxicity of 8-cyano-3-substitutedalkyl-5-methyl-4-methylene-7-methoxy-3,4-dihydropyrido[4,3-d]pyrimidines. Chinese Chemical Letters, 22(10), 1163-1166. [Link]

  • Quiroga, J., & Insuasty, B. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4148. [Link]

  • Sharma, A., et al. (2021). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC medicinal chemistry, 12(8), 1236–1255. [Link]

  • Al-Ostoot, F. H., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(10), 2320. [Link]

Sources

Topic: The Tetrahydropyrido[4,3-d]pyrimidine Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals

Abstract

The tetrahydropyrido[4,3-d]pyrimidine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a versatile framework for presenting functional groups in precise spatial orientations, enabling potent and selective interactions with a wide array of biological targets. This guide synthesizes current research to provide an in-depth analysis of the therapeutic potential of this scaffold, moving from foundational synthetic strategies to its application in oncology, neuroinflammation, and beyond. We will explore the causality behind experimental design, detail self-validating protocols, and present a forward-looking perspective on where this remarkable chemical entity is headed.

The Rise of a Versatile Scaffold

In the quest for novel therapeutics, the identification of chemical scaffolds that can serve as starting points for multiple drug discovery programs is a significant accelerator. The tetrahydropyrido[4,3-d]pyrimidine system, an isostere of purine, has demonstrated remarkable versatility.[1] Its derivatives have been investigated as inhibitors of critical cellular targets including protein kinases, signaling pathway components, and enzymes involved in DNA replication and cellular stress responses.[1][2] This guide will illuminate the chemical tractability and broad biological activity that makes this scaffold a cornerstone for developing next-generation therapeutics.

Foundational Synthetic Strategies

The accessibility of a chemical scaffold is paramount to its utility in drug discovery. A robust and flexible synthetic route allows for the systematic exploration of structure-activity relationships (SAR). One of the most direct and efficient methods for constructing the tetrahydropyrido[4,3-d]pyrimidine core is a one-pot reaction starting from a substituted 4-piperidone.[1][3]

Experimental Protocol: Facile One-Pot Synthesis of the Tetrahydropyrido[4,3-d]pyrimidine Core

This protocol is adapted from the work of Herrera et al., which describes a straightforward route via the reaction of 1-benzylpiperidin-4-one with a cyanide or thiocyanate in the presence of triflic anhydride.[1][3] This approach is valuable for its operational simplicity and the moderate to good yields it provides.

Objective: To synthesize a 2-substituted-tetrahydropyrido[4,3-d]pyrimidine derivative.

Materials:

  • 1-Benzylpiperidin-4-one (1.0 equiv)

  • Alkyl/Aryl Cyanide or Thiocyanate (e.g., Acetonitrile, Methylthiocyanate) (2.4 equiv)

  • Trifluoromethanesulfonic (Triflic) Anhydride (Tf₂O) (1.2 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-benzylpiperidin-4-one (1.0 equiv) in anhydrous dichloromethane under a nitrogen atmosphere, add the selected alkyl/aryl cyanide or thiocyanate (2.4 equiv).

  • Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add triflic anhydride (1.2 equiv) dropwise over 10 minutes. The reaction is often exothermic, and maintaining the temperature is crucial for minimizing side products.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield the desired tetrahydropyrido[4,3-d]pyrimidine derivative.[1][3] Expected yields typically range from 45-65%.[1]

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Insight: The use of triflic anhydride is key to this transformation. It acts as a powerful electrophile, activating the piperidone carbonyl for nucleophilic attack by the nitrile/thiocyanate, which initiates the cyclization cascade to form the fused pyrimidine ring. This one-pot multicomponent approach is highly efficient, minimizing intermediate isolation steps and improving overall yield.[3]

Synthetic Workflow Diagram

G start Start Materials: 1-Benzylpiperidin-4-one Alkyl/Aryl Cyanide reaction One-Pot Reaction (24h, Room Temp) start->reaction reagents Reagents: Triflic Anhydride (Tf₂O) Dichloromethane (CH₂Cl₂) reagents->reaction workup Aqueous Workup (NaHCO₃, Brine) reaction->workup purification Silica Gel Chromatography workup->purification product Final Product: Tetrahydropyrido[4,3-d]pyrimidine (Yield: 45-65%) purification->product

Caption: One-pot synthesis of the tetrahydropyrido[4,3-d]pyrimidine core.

Therapeutic Applications in Oncology

The tetrahydropyrido[4,3-d]pyrimidine scaffold has proven to be a particularly fruitful starting point for the development of novel anticancer agents, targeting a range of mechanisms from kinase inhibition to the disruption of oncogenic signaling pathways.

Kinase Inhibition: A Dominant Modality

Many derivatives of this scaffold function as ATP-competitive inhibitors, leveraging the scaffold's purine-like structure to bind within the highly conserved ATP-binding pocket of protein kinases.[4]

  • Cyclin-Dependent Kinase (CDK) Inhibition: Dysregulation of the cell cycle, driven by hyperactive CDKs, is a hallmark of cancer.[5] While the blockbuster CDK4/6 inhibitor Palbociclib features a related pyrido[2,3-d]pyrimidin-7-one core[6], the tetrahydropyrido[4,3-d]pyrimidine scaffold is also being explored for this target class. Analogues of the clinical lead ONC201, which feature a tetrahydropyrido[4,3-d]pyrimidine-2,4-dione core, have been shown to potently inhibit cancer cell growth.[7]

  • Dual ATX and EGFR Inhibition: A novel series of derivatives was designed to act as dual inhibitors of autotaxin (ATX) and the epidermal growth factor receptor (EGFR).[8] This dual-targeting strategy is promising for complex diseases like idiopathic pulmonary fibrosis with lung cancer (IPF-LC). Compound 9a from this series showed potent enzymatic inhibition of both EGFR (IC₅₀ = 24.2 nM) and ATX (IC₅₀ = 29.1 nM).[8]

Targeting Key Oncogenic Drivers

Beyond general kinase inhibition, the scaffold has been expertly tailored to inhibit specific, mutated oncogenes that drive tumor progression.

  • KRAS Inhibition: Mutations in the KRAS gene are among the most common drivers of human cancers, and for decades were considered "undruggable."[9] The discovery of a switch-II pocket has enabled the development of targeted inhibitors.

    • KRAS-G12D: Derivatives of the tetrahydropyrido[4,3-d]pyrimidine scaffold have been developed as potent inhibitors of the KRAS-G12D mutation. One study identified compound 10k as a potent enzymatic inhibitor with an IC₅₀ of 0.009 µM, while compound 10c showed excellent selective anti-proliferative activity in KRAS-G12D mutant Panc1 cells (IC₅₀ = 1.40 µM).[9][10] This work has also been extended to the creation of PROTACs (PROteolysis TArgeting Chimeras) to induce degradation of the KRAS-G12D protein.[9]

    • KRAS-G12C: The scaffold has also been used to develop irreversible covalent inhibitors of KRAS-G12C, which contains a reactive cysteine residue. These compounds have demonstrated tumor regression in vivo, confirming on-target engagement.[11]

  • Hedgehog Pathway Inhibition: The Hedgehog (Hh) signaling pathway is crucial for embryonic development but its aberrant reactivation in adults can drive cancers like medulloblastoma.[12][13] Tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as potent antagonists of the Smoothened (Smo) receptor, a central component of the Hh pathway. One lead compound, 24 , was three times more potent than the FDA-approved drug vismodegib and demonstrated superior pharmacokinetic properties, including linear PK profiles and high oral bioavailability.[12][13]

KRAS Downstream Signaling Pathway

G cluster_raf_mek_erk MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway KRAS_G12D KRAS-G12D (Active) RAF RAF KRAS_G12D->RAF PI3K PI3K KRAS_G12D->PI3K THP_Inhibitor Tetrahydropyrido[4,3-d]pyrimidine Inhibitor (e.g., 10k) THP_Inhibitor->KRAS_G12D Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of KRAS-G12D signaling by tetrahydropyrido[4,3-d]pyrimidines.

Other Anticancer Mechanisms
  • Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone responsible for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, providing a multi-pronged attack on cancer cells. A tetrahydropyrido[4,3-d]pyrimidine-based inhibitor, compound 73 , showed potent antitumor effects in a xenograft model and a favorable safety profile with no ocular toxicity.[14]

  • Topoisomerase II Inhibition: Human topoisomerase II (topoII) is a validated target for cancer therapy, as its inhibition disrupts DNA replication in rapidly dividing cells. The tetrahydropyrido[4,3-d]pyrimidine scaffold has been identified as a new chemical class for topoII inhibitors, with compound 24 (ARN21929) showing good in vitro potency (IC₅₀ of 4.5 µM) and favorable drug-like properties.[15][16]

Data Summary: Anticancer Activity
Compound IDTarget(s)IC₅₀ / ActivityCell Line / ModelReference
73 Hsp90Potent antitumor effectHCT116 xenograft[14]
10c KRAS-G12D (cellular)1.40 µMPanc1[9][10]
10k KRAS-G12D (enzymatic)0.009 µMGTPase assay[9][10]
24 Smoothened (Smo)3x more potent than vismodegibNIH3T3-GRE-Luc assay[12][13]
9a ATX / EGFR29.1 nM / 24.2 nMEnzymatic assay[8]
24 (ARN21929) Topoisomerase II4.5 µMEnzymatic assay[15][16]

Applications in Neuropathic Pain and Neuroinflammation

The therapeutic potential of this scaffold extends beyond oncology. A series of tetrahydropyridopyrimidine derivatives were synthesized and evaluated for the treatment of neuropathic pain.[17]

  • Mechanism of Action: In animal models of chronic constriction injury (CCI) and partial sciatic nerve ligation (PSNL), lead compounds demonstrated significant antiallodynic and antihyperalgesic effects. Mechanistic studies revealed that their efficacy stems from the suppression of the inflammatory component of neuropathic pain and the prevention of oxidative and nitrosative stress.[17] This highlights a distinct therapeutic application targeting neuroinflammation.

  • Therapeutic Promise: The ability to modulate pain via anti-inflammatory and antioxidant pathways makes these compounds attractive candidates for further development for chronic pain conditions, which remain a significant area of unmet medical need.[17] The potential for this scaffold to be developed for other neurodegenerative diseases is also an active area of research.[18][19]

Future Perspectives and Conclusion

The tetrahydropyrido[4,3-d]pyrimidine scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and ability to potently and selectively interact with a diverse range of targets in oncology, neuroinflammation, and immunology solidify its importance.[20][21]

Future research is likely to focus on several key areas:

  • Expansion of New Modalities: The initial success in creating PROTACs based on this scaffold for KRAS degradation opens the door to developing degraders for other challenging targets.[9]

  • Optimization of Pharmacokinetics: While some derivatives have shown excellent PK profiles[12][13], a consistent challenge in drug development is achieving optimal ADME (absorption, distribution, metabolism, and excretion) properties. Further chemical modifications will aim to enhance bioavailability and metabolic stability.

  • Targeting Resistance: As targeted therapies mature, acquired resistance becomes a major clinical hurdle. New generations of tetrahydropyrido[4,3-d]pyrimidine derivatives will likely be designed to overcome known resistance mutations in targets like EGFR and KRAS.

References

  • Herrera, A., Martinez-Alvarez, R., Chioua, M., & Snieckus, V. (2006). A Facile Synthesis of New Tetrahydropyrido[4,3-d]pyrimidine Derivatives. Tetrahedron Letters, 47(31), 5463-5465. Available from: [Link]

  • Wang, Y., et al. (2017). Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90. Journal of Medicinal Chemistry, 60(1), 235-253. Available from: [Link]

  • Sharma, M., et al. (2014). Discovery of tetrahydropyrido[4,3-d]pyrimidine derivatives for the treatment of neuropathic pain. Bioorganic Chemistry, 52, 69-76. Available from: [Link]

  • Zhang, Q., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience, 8(9), 2019-2033. Available from: [Link]

  • Li, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 30(9), 1956. Available from: [Link]

  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768. Available from: [Link]

  • Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 15(1), 19618. Available from: [Link]

  • Li, J., et al. (2018). Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. Bioorganic & Medicinal Chemistry, 26(9), 2326-2336. Available from: [Link]

  • Zhang, Q., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience, 8(9), 2019-2033. Available from: [Link]

  • Yadav, P., & Shah, K. (2022). Synthesis of substituted tetrahydropyrido[4,3-d]pyrimidine derivatives. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2020). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Current Drug Research Reviews, 12(2), 116-130. Available from: [Link]

  • Li, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 30(9), 1956. Available from: [Link]

  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d] pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768. Available from: [Link]

  • Sabnis, R. W. (2024). Novel Tetrahydropyrido[3,4-d]pyrimidines as HPK1 Inhibitors for Treating Cancer, Inflammatory, and Autoimmune Diseases. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Janes, M. R., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(12), 1238-1243. Available from: [Link]

  • Barf, T., & Von-der-Saal, W. (2012). Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry, 55(2), 643-657. Available from: [Link]

  • Fatahala, S. R., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][12][14]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1947-1961. Available from: [Link]

  • Zhang, Y., et al. (2018). Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione. ACS Medicinal Chemistry Letters, 9(10), 1015-1020. Available from: [Link]

  • Sabnis, R. W. (2024). Novel Tetrahydropyrido[3,4-d]pyrimidines as HPK1 Inhibitors for Treating Cancer, Inflammatory, and Autoimmune Diseases. ResearchGate. Available from: [Link]

  • Asghar, U., et al. (2015). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Medicinal Research Reviews, 35(5), 931-965. Available from: [Link]

  • Metwally, K. A., et al. (2022). Recent advances in pyrimidine-based derivatives as anticancer agents targeting protein kinases. Frontiers in Chemistry, 10, 989664. Available from: [Link]

  • Brindani, N., et al. (2025). (PDF) Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. ResearchGate. Available from: [Link]

  • Kumar, B., & Mishra, V. (2023). Pyrimidine analogues for the management of neurodegenerative diseases. Expert Opinion on Therapeutic Patents, 33(5), 333-351. Available from: [Link]

Sources

Spectroscopic analysis of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Authored by a Senior Application Scientist

Abstract

The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of various targeted therapeutic agents, including novel KRAS-G12D inhibitors.[1][2] The precise characterization of its derivatives is paramount for ensuring purity, confirming structural integrity, and understanding structure-activity relationships in drug development. This guide presents a comprehensive framework for the spectroscopic analysis of a specific, saturated derivative: this compound. As direct experimental data for this exact molecule is not extensively published, this paper establishes a predictive and methodological workflow. It is designed for researchers, chemists, and quality control specialists, detailing the theoretical underpinnings, practical experimental protocols, and expected spectral data from cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure and Analytical Strategy

The target molecule, this compound, possesses a unique combination of a bicyclic aromatic system and a saturated heterocyclic ring. Its molecular formula is C₈H₁₁N₃O, with a monoisotopic mass of 177.0902 Da. The structural analysis hinges on unambiguously identifying and correlating signals from three key regions: the substituted pyrimidine ring, the tetrahydropyridine ring, and the methoxy group.

An integrated analytical approach is essential for complete characterization. NMR provides the skeletal framework and atom connectivity, MS confirms the molecular weight and formula, IR identifies key functional groups, and UV-Vis spectroscopy probes the electronic nature of the aromatic system.

cluster_structure Molecular Structure cluster_workflow Analytical Workflow mol This compound C₈H₁₁N₃O MW: 177.14 g/mol prep Sample Preparation (Purity >98%) nmr NMR Spectroscopy (¹H, ¹³C, 2D) prep->nmr Aliquots ms Mass Spectrometry (HRMS) prep->ms Aliquots ir IR Spectroscopy (ATR-FTIR) prep->ir Aliquots uv UV-Vis Spectroscopy prep->uv Aliquots analysis Integrated Data Analysis nmr->analysis ms->analysis ir->analysis uv->analysis elucidation Final Structure Confirmation analysis->elucidation

Caption: Overall workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, count, and connectivity of ¹H and ¹³C atoms.

Recommended Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a primary choice due to its common use. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative, though it may result in broader N-H signals.

  • ¹H NMR Acquisition: Acquire a proton spectrum on a 400 MHz or higher spectrometer. A standard acquisition includes 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A higher number of scans (512-2048) is typically required due to the low natural abundance of ¹³C.

  • 2D NMR (COSY & HSQC):

    • Acquire a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks, particularly within the tetrahydropyridine ring.

    • Acquire a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each proton signal with its directly attached carbon. This is crucial for definitive carbon assignments.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton spectrum is expected to show distinct signals for each unique proton environment. The causality for these predictions lies in the electronic effects (induction, resonance) of the nitrogen atoms and the methoxy group, as well as the through-bond coupling between adjacent non-equivalent protons.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.45Singlet (s)1HH2Aromatic proton on the electron-deficient pyrimidine ring, deshielded by two adjacent nitrogen atoms.
~ 4.90Broad Singlet (br s)1HNH -5Amine proton; signal may be broad and its position is solvent-dependent.
~ 4.05Singlet (s)3HOCH₃ Protons of the methoxy group, typically a sharp singlet in a region free of other signals.
~ 3.80Triplet (t)2HCH₂ -8Aliphatic protons adjacent to a nitrogen atom (N-7), expected to be a triplet due to coupling with H-7.
~ 3.00Triplet (t)2HCH₂ -7Aliphatic protons coupled to H-8 and adjacent to the aromatic ring system.
~ 2.85Singlet (s)2HCH₂ -6These protons are adjacent to the N-5 amine and the aromatic ring. Their signal may appear as a singlet or a more complex multiplet depending on the ring conformation and coupling.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The carbon spectrum will confirm the number of unique carbon environments. Chemical shifts are predicted based on hybridization and proximity to electronegative atoms.

Predicted Shift (δ, ppm)AssignmentRationale
~ 164.5C 4Quaternary carbon attached to oxygen and nitrogen, highly deshielded.
~ 159.0C 8aQuaternary carbon at the ring junction, part of the aromatic system.
~ 157.0C 2Aromatic CH carbon, deshielded by adjacent nitrogens.
~ 108.0C 4aQuaternary carbon at the ring junction, shielded relative to other aromatic carbons.
~ 54.0OC H₃Typical chemical shift for a methoxy carbon.
~ 45.0C 8Aliphatic carbon adjacent to a nitrogen atom.
~ 42.0C 6Aliphatic carbon adjacent to a nitrogen atom.
~ 25.0C 7Aliphatic carbon shielded by its position within the saturated ring.

Mass Spectrometry (MS): Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Recommended Experimental Protocol
  • Technique: Electrospray Ionization (ESI) is the preferred method for this class of molecules as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution data.

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation. Introduce the sample via direct infusion or LC-MS.

Expected Results
  • Molecular Ion: The primary ion observed will be the protonated molecule [M+H]⁺.

    • Calculated Exact Mass for [C₈H₁₁N₃O + H]⁺: 178.0975

    • Trustworthiness: The experimental mass should match this calculated value to within 5 ppm, which serves as a self-validating check for the molecular formula.

  • Fragmentation Analysis: While ESI is soft, some in-source fragmentation can be induced to provide structural information. Key fragmentations can help confirm the structure.

parent [M+H]⁺ m/z = 178.0975 frag1 Loss of CH₃ m/z = 163.0737 parent->frag1 - •CH₃ frag2 Loss of CH₂O m/z = 148.0740 parent->frag2 - CH₂O frag3 RDA Fragmentation m/z = 122.0607 parent->frag3 - C₂H₄N₂

Caption: Predicted ESI-MS fragmentation pathway.

Infrared (IR) and UV-Vis Spectroscopy: Functional Group and Electronic Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.

  • Recommended Protocol: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal and record the spectrum from 4000 to 400 cm⁻¹.

  • Expected Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350 - 3250N-H StretchSecondary Amine (N-H)
3100 - 3000C-H StretchAromatic C-H
2980 - 2850C-H StretchAliphatic C-H (CH₂, CH₃)
1620 - 1570C=N & C=C StretchPyrimidine Ring
1280 - 1220C-O Stretch (Aryl)Aryl-O-CH₃
1150 - 1085C-N StretchAliphatic Amine
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the conjugated π-system of the pyrido[4,3-d]pyrimidine core. The position and intensity of absorption maxima (λ_max) are characteristic of the chromophore.[3]

  • Recommended Protocol: Prepare a dilute solution of the compound (~10⁻⁵ M) in a UV-transparent solvent such as ethanol or methanol. Record the spectrum from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

  • Expected Absorption Maxima (λ_max):

    • ~220-240 nm: An intense absorption band corresponding to a π → π* transition within the aromatic pyrimidine system.

    • ~270-290 nm: A second, potentially less intense π → π* transition.

    • >300 nm: A weak absorption band corresponding to an n → π* transition, originating from the lone pairs on the nitrogen atoms.

Conclusion

The structural confirmation of this compound requires a multi-faceted spectroscopic approach. This guide outlines a robust, self-validating workflow that combines the detailed connectivity information from 1D and 2D NMR, definitive molecular formula confirmation from HRMS, and functional group identification from IR and UV-Vis spectroscopy. By following these protocols and understanding the predicted spectral outcomes, researchers and drug development professionals can confidently characterize this important heterocyclic scaffold and its analogues, ensuring the scientific integrity required for advanced medicinal chemistry programs.

References

  • Title: Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Source: PubMed Central (PMC) URL: [Link][1]

  • Title: Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and... Source: Semantic Scholar URL: [Link][2]

  • Title: Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives Source: PubMed Central (PMC) URL: [Link][3]

Sources

The Emergence of Pyrido[4,3-d]pyrimidines as a Privileged Scaffold in Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of targeted cancer therapies has unearthed a wealth of small molecules capable of modulating the intricate signaling networks that drive tumorigenesis. Among these, kinase inhibitors have emerged as a cornerstone of modern oncology. This in-depth technical guide focuses on the pyrido[4,3-d]pyrimidine scaffold, a heterocyclic framework that has garnered significant attention for its versatility in targeting a diverse array of protein kinases. We will dissect the synthetic strategies, explore the nuanced structure-activity relationships (SAR), and detail the comprehensive biological evaluation that underpins the discovery and development of these potent inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a thorough understanding of this important class of kinase inhibitors.

Introduction: The Kinase Conundrum and the Rise of Privileged Scaffolds

The human kinome, comprising over 500 protein kinases, represents a vast and complex landscape for therapeutic intervention. These enzymes, through the phosphorylation of substrate proteins, govern a multitude of cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them highly attractive drug targets.[2]

The development of kinase inhibitors has evolved from broad-spectrum agents to highly selective molecules. A key strategy in this evolution has been the identification of "privileged scaffolds" – core molecular structures that can be readily modified to interact with the ATP-binding site of various kinases.[3][4] The pyrido[4,3-d]pyrimidine core, an isostere of purine, has proven to be one such privileged scaffold, offering a rigid and tunable platform for the design of potent and selective kinase inhibitors.[5][6]

This guide will provide a comprehensive overview of the journey of pyrido[4,3-d]pyrimidines from chemical curiosities to promising clinical candidates.

The Synthetic Blueprint: Constructing the Pyrido[4,3-d]pyrimidine Core

The synthetic accessibility of a scaffold is paramount to its successful exploitation in drug discovery. The pyrido[4,3-d]pyrimidine framework can be constructed through various synthetic routes, often starting from readily available pyridine precursors. A common and versatile starting material is 4-amino-2-chloronicotinonitrile.[7]

Key Synthetic Strategies

A prevalent method involves the cyclization of a substituted pyridine with a one-carbon synthon to form the pyrimidine ring.[7] For instance, the reaction of 4-amino-2-chloronicotinonitrile with dimethylformamide dimethyl acetal (DMF-DMA) leads to the formation of a key intermediate that undergoes intramolecular cyclization to yield the 2-chloro-4-aminopyrido[4,3-d]pyrimidine core.[7] This chloro substituent then serves as a handle for further functionalization through nucleophilic substitution reactions, allowing for the introduction of various side chains to explore the chemical space and optimize biological activity.[8]

Another approach involves the reaction of a 3-dimethylaminomethylene derivative with benzamidines or benzylguanidines in the presence of a base like sodium ethoxide.[2] This method allows for the direct installation of substituted amino groups at the 2-position of the pyrimidine ring.

The following diagram illustrates a generalized synthetic workflow for the preparation of pyrido[4,3-d]pyrimidine derivatives.

G cluster_0 Core Synthesis cluster_1 Diversification Start 4-Amino-2-chloronicotinonitrile Step1 Reaction with C1 synthon (e.g., DMF-DMA) Start->Step1 Step 1 Intermediate Cyclization Precursor Step1->Intermediate Step 2 Core Pyrido[4,3-d]pyrimidine Core Intermediate->Core Step 3: Intramolecular Cyclization Functionalization Nucleophilic Substitution at C4 Core->Functionalization Step 4 Library Library of Analogs Functionalization->Library Step 5: Varied Nucleophiles SAR_Studies Structure-Activity Relationship Studies Library->SAR_Studies Biological Evaluation

Caption: Generalized workflow for the synthesis and diversification of pyrido[4,3-d]pyrimidine kinase inhibitors.

Structure-Activity Relationships: Decoding the Molecular Interactions

The potency and selectivity of pyrido[4,3-d]pyrimidine inhibitors are dictated by the nature and position of substituents on the core scaffold. Extensive SAR studies have been conducted to understand how different functional groups influence binding to the kinase ATP pocket.

The Hinge-Binding Motif

A critical interaction for many kinase inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the catalytic domain. For pyrido[4,3-d]pyrimidines, the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, mimicking the interaction of the adenine portion of ATP.[2][3] The adjacent amino group at the 2- or 4-position can also participate in hydrogen bonding as a donor.[2]

Probing the Hydrophobic Pockets

The ATP binding site also contains hydrophobic regions that can be exploited to enhance inhibitor potency and selectivity. Substituents at various positions of the pyrido[4,3-d]pyrimidine ring system can extend into these pockets. For instance, in a series of 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as EGFR inhibitors, the 6- and 7-positions were found to be situated in a largely hydrophobic binding region with considerable steric freedom.[8] This allows for the introduction of a variety of substituents to improve properties like aqueous solubility without compromising inhibitory activity.[8]

Achieving Selectivity

While the ATP binding site is conserved across many kinases, subtle differences in its shape, size, and amino acid composition can be exploited to achieve selectivity. By carefully tailoring the substituents on the pyrido[4,3-d]pyrimidine scaffold, it is possible to develop inhibitors that preferentially target a specific kinase or a desired subset of kinases. For example, replacement of a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group in a related pyrido[2,3-d]pyrimidine series resulted in a highly selective inhibitor of the FGF receptor tyrosine kinase.[9][10]

The following table summarizes the SAR for a hypothetical series of pyrido[4,3-d]pyrimidine inhibitors against a target kinase.

Compound IDR1-Substituent (at C2)R2-Substituent (at C7)Kinase IC50 (nM)
1a -NH2-H500
1b -NH-Me-H250
1c -NH-Ph-H50
1d -NH-Ph-OMe25
1e -NH-Ph-Cl10

This is a representative table and does not reflect actual experimental data.

Biological Evaluation: From Benchtop to Preclinical Models

The comprehensive biological evaluation of novel pyrido[4,3-d]pyrimidine derivatives is a multi-step process designed to assess their potency, selectivity, cellular activity, and in vivo efficacy.

In Vitro Kinase Inhibition Assays

The initial step is to determine the direct inhibitory activity of the compounds against the target kinase. This is typically done using in vitro enzymatic assays.

Experimental Protocol: Fluorimetric Kinase Assay

  • Reagents and Materials: Recombinant human kinase, kinase substrate (e.g., a peptide with a tyrosine residue), ATP, inhibitor compound, and a detection reagent.

  • Assay Principle: The assay measures the amount of phosphorylated substrate, often through a coupled enzymatic reaction that produces a fluorescent signal.

  • Procedure: a. The inhibitor compound is serially diluted in an appropriate buffer. b. The kinase and substrate are added to the wells of a microplate. c. The inhibitor dilutions are added to the respective wells. d. The reaction is initiated by the addition of ATP. e. The plate is incubated at a specific temperature for a set period. f. The detection reagent is added, and the fluorescence is measured using a plate reader.

  • Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated.[2]

Cellular Assays for Antiproliferative Activity

Once potent kinase inhibitors are identified, their ability to inhibit cell growth and proliferation is assessed in cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Cancer cell lines relevant to the targeted kinase are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the inhibitor compound for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 value for cell growth inhibition is determined.[11]

Target Engagement and Downstream Signaling

To confirm that the observed cellular effects are due to the inhibition of the target kinase, it is essential to assess target engagement and the modulation of downstream signaling pathways. This can be achieved through techniques such as Western blotting to measure the phosphorylation status of the target kinase and its substrates. For example, in the evaluation of EGFR inhibitors, one would assess the inhibition of EGFR autophosphorylation in cancer cells.[8]

In Vivo Efficacy Studies

Promising compounds are then evaluated in animal models of cancer, typically using xenograft models where human tumor cells are implanted into immunocompromised mice.[8] The inhibitor is administered to the mice, and tumor growth is monitored over time. These studies provide crucial information on the compound's efficacy, pharmacokinetics, and tolerability in a living organism.

The following diagram illustrates the workflow for the biological evaluation of pyrido[4,3-d]pyrimidine kinase inhibitors.

G Start Library of Pyrido[4,3-d]pyrimidines Step1 In Vitro Kinase Assays (IC50) Start->Step1 Step2 Cellular Proliferation Assays (e.g., MTT) Step1->Step2 Potent Hits Step3 Target Engagement & Downstream Signaling (e.g., Western Blot) Step2->Step3 Active in Cells Step4 In Vivo Efficacy Studies (Xenograft Models) Step3->Step4 On-Target Activity End Lead Candidate Step4->End Efficacious & Tolerable

Caption: A stepwise workflow for the biological evaluation of pyrido[4,3-d]pyrimidine kinase inhibitors.

Case Studies: Notable Pyrido[4,3-d]pyrimidine Kinase Inhibitors

The versatility of the pyrido[4,3-d]pyrimidine scaffold is exemplified by its successful application in the development of inhibitors against a range of important cancer targets.

  • Wee1 Inhibitors: Wee1 kinase is a critical regulator of the cell cycle, and its inhibition is a promising strategy in cancer therapy. A series of pyrido[4,3-d]pyrimidinone derivatives have been discovered as potent Wee1 inhibitors with IC50 values in the nanomolar range.[12] One such compound demonstrated remarkable selectivity and induced cancer cell apoptosis and cell cycle arrest.[12]

  • EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is a well-established target in non-small cell lung cancer. 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines have been developed as potent EGFR inhibitors with excellent cellular activity.[8] These compounds were designed to have improved aqueous solubility, a critical property for drug development.[8]

  • KRAS Inhibitors: Mutations in the KRAS oncogene are prevalent in many cancers and have been notoriously difficult to target. Recently, novel substituted pyrido[4,3-d]pyrimidine compounds have been identified as KRAS inhibitors, offering a new therapeutic avenue for KRAS-driven cancers.[13][14]

Future Outlook and Conclusion

The pyrido[4,3-d]pyrimidine scaffold has firmly established itself as a privileged structure in the design of kinase inhibitors. Its synthetic tractability, coupled with the ability to modulate its substitution pattern to achieve high potency and selectivity, ensures its continued relevance in drug discovery.

Future research in this area will likely focus on:

  • Targeting Novel Kinases: Exploring the potential of the pyrido[4,3-d]pyrimidine scaffold to inhibit newly identified cancer targets.

  • Overcoming Drug Resistance: Designing next-generation inhibitors that are active against mutant kinases that confer resistance to existing therapies.

  • Developing Multi-Targeted Inhibitors: Creating single agents that can simultaneously inhibit multiple kinases involved in tumor growth and angiogenesis.[2]

  • Improving Drug-like Properties: Further optimization of pharmacokinetic and pharmacodynamic properties to enhance clinical utility.

References

  • Salerno, S., et al. (2014). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. Journal of Medicinal Chemistry, 57(4), 1503-1518. [Link]

  • Li, Y., et al. (2023). Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. Bioorganic & Medicinal Chemistry, 87, 117312. [Link]

  • Doherty, A. M., et al. (1996). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 39(22), 4357-4367. [Link]

  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 659-683. [Link]

  • Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3865-3873. [Link]

  • ACS Medicinal Chemistry Letters. (2025). Novel Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors. [Link]

  • Gueguen, N., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • ACS Publications. (1996). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2018). Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. [Link]

  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

  • PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • National Center for Biotechnology Information. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • National Institutes of Health. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. [Link]

  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

  • Ovid. (2022). Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. [Link]

  • ResearchGate. (2021). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of derivative(9) and crizotinib (10). [Link]

  • PubMed. (2025). Novel Pyrido[4,3‑d]pyrimidine Compounds as KRAS Inhibitors. [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of Pyrido[4,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery. Its unique arrangement of nitrogen atoms creates a versatile framework for designing molecules with a wide array of pharmacological activities, including potent inhibition of kinases, antagonism of G-protein coupled receptors, and antifungal effects. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyrido[4,3-d]pyrimidine analogs. We will dissect the chemical architecture of the core, explore key synthetic strategies, and delve into the specific structural modifications that govern biological activity against various therapeutic targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold for the creation of novel therapeutics.

The Pyrido[4,3-d]pyrimidine Core: A Scaffold of Opportunity

The pyrido[4,3-d]pyrimidine system is a bicyclic heteroaromatic compound formed by the fusion of a pyridine and a pyrimidine ring.[1][2] This scaffold is an isostere of purine and other significant bicyclic heterocycles, making it an attractive starting point for interacting with biological targets that recognize such structures, particularly ATP-binding sites in kinases.

The core structure possesses multiple reactive centers amenable to chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.[2] Understanding the influence of substituents at these positions is paramount for rational drug design.

Caption: Numbering of the core pyrido[4,3-d]pyrimidine scaffold.

Synthetic Strategies: Building the Foundation

The accessibility of a scaffold is crucial for extensive SAR exploration. Several robust synthetic routes have been developed for pyrido[4,3-d]pyrimidine derivatives, often employing multi-component reactions or cyclization strategies.[2][3]

A common and efficient method starts from 4-amino-2-chloronicotinonitrile. This precursor contains the necessary ortho-amino and cyano groups for pyrimidine ring formation and a reactive chloro-substituent for subsequent diversification.[1]

Protocol 2.1: General Synthesis via Cyclization

This protocol outlines a foundational method for creating the pyrido[4,3-d]pyrimidine core, which can then be functionalized.

Step 1: Formation of the Pyrimidine Ring

  • To a solution of 4-amino-2-chloronicotinonitrile in a suitable solvent like DMF, add a one-carbon synthon such as dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the reaction mixture to facilitate the initial formation of an N,N-dimethylformamidine intermediate.

  • Continued heating promotes an intramolecular cyclization to form the 2-chloro-pyrido[4,3-d]pyrimidine core.[1]

Step 2: Diversification at C-4

  • The chlorine atom at the 4-position of the synthesized core is susceptible to nucleophilic aromatic substitution (SNAr).

  • React the 4-chloro intermediate with various amines, alcohols, or thiols in the presence of a base (e.g., DIPEA) to install a wide range of substituents.

Step 3: Further Functionalization

  • Other positions on the ring system can be modified using standard organic chemistry transformations, such as palladium-catalyzed cross-coupling reactions at halogenated positions.[4]

synthesis_workflow start 4-Amino-2-chloronicotinonitrile step1 React with DMF-DMA (Cyclization) start->step1 intermediate 4-Chloro-pyrido[4,3-d]pyrimidine Intermediate step1->intermediate step2 Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-NH2) intermediate->step2 final_product Diverse Pyrido[4,3-d]pyrimidine Analogs step2->final_product

Caption: General synthetic workflow for pyrido[4,3-d]pyrimidine analogs.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of pyrido[4,3-d]pyrimidine analogs is highly dependent on the substitution pattern around the core. The following sections explore the SAR for key therapeutic targets.

Kinase Inhibition: Targeting the ATP Pocket

The dysregulation of protein kinases is a hallmark of cancer, making them prime therapeutic targets.[5] The pyrido[4,3-d]pyrimidine scaffold serves as an excellent ATP-competitive hinge-binding motif.

A. KRAS Inhibition

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene.[6] Developing inhibitors, particularly for the G12D mutation, has been a significant challenge. The pyrido[4,3-d]pyrimidine scaffold was identified as a promising starting point for developing noncovalent KRAS-G12D inhibitors.[7]

  • C4-Position: A protonated piperazine moiety at this position is critical. It forms a key salt bridge interaction with the mutant Asp12 residue in the switch II pocket.[7]

  • C8-Position: Bulky, hydrophobic groups, such as a substituted bicyclo[3.2.1]octane, are crucial for occupying a hydrophobic pocket and enhancing potency. Molecular docking studies show these groups can form hydrogen bonds with residues like Gly60.[8]

  • C2-Position: Small substituents are generally preferred. The absence of a cyanomethyl group on a piperazine at C4 was shown to be beneficial for activity.[7]

Compound Ref.C4-SubstituentC8-SubstituentKey Finding
10c [8]3,8-diazabicyclo[3.2.1]octaneSubstituted PhenylShowed selective anti-proliferative activity in KRAS-G12D mutant cells (Panc1 IC50 = 1.40 µM).[8]
10k [8]HomopiperazineSubstituted PhenylDemonstrated potent enzymatic inhibition (IC50 = 0.009 µM) via interactions with Glu92/His95.[8]
5B [7]PiperazineNaphthylEarly lead compound that demonstrated binding to KRAS-G12D with a KD of 3.5 µM.[7]

B. Smoothened (Smo) Antagonism

The Hedgehog (Hh) signaling pathway is implicated in medulloblastoma. The G-protein coupled receptor (GPCR) Smoothened (Smo) is a central component of this pathway.[9] Tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as potent Smo antagonists.

A scaffold hopping strategy from known Smo inhibitors led to the discovery of this new series.[9] SAR studies revealed:

  • Core Saturation: A tetrahydropyrimidine ring was essential for potent inhibition of Hh signaling.

  • Substituents: Compound 24 from this series was found to be three times more potent than the FDA-approved drug vismodegib. It also possessed superior aqueous solubility and pharmacokinetic profiles, leading to significant tumor regression in mouse models.[9]

Antifungal Activity: Sterol 14α-Demethylase (CYP51) Inhibition

CYP51 is a crucial enzyme in fungal ergosterol biosynthesis, making it a validated antifungal target. A series of novel pyrido[4,3-d]pyrimidine derivatives were designed and synthesized as CYP51 inhibitors.[10]

  • C4-Position: Introduction of substituted furan, thiophene, or phenyl rings at this position was key to the design strategy.

  • Key Analogs: Compounds 2l , 2m , 4f , and 4g from the series demonstrated better fungicidal activity against Botrytis cinerea than the commercial fungicide epoxiconazole.[10] The specific substitutions on the aromatic/heterocyclic rings at C4 were critical for potency.

Biopharmaceutical and Physicochemical Considerations

A potent compound is only useful if it can reach its target. The substitution pattern on the pyrido[4,3-d]pyrimidine core significantly impacts its drug-like properties.[11]

  • Solubility: A study of ten analogs showed a wide range of aqueous solubility (1.9 µM to 4.2 mM). A phenylhydrazido group was found to be detrimental to solubility.[11]

  • Permeability: Caco-2 permeability, an indicator of intestinal absorption, was also highly variable. A dimethoxyphenyl substituent was shown to impair permeability. A correlation was found between a lower polar surface area and higher Caco-2 permeability.[11]

  • Metabolic Stability: All tested analogs were stable in human intestinal microsomes. However, hepatic metabolism was intermediate to high, with aliphatic chains and methoxy groups being likely sites of metabolism.[11]

This highlights the critical need to balance potency with ADME (Absorption, Distribution, Metabolism, and Excretion) properties during the design phase.

sar_logic cluster_mods Structural Modifications cluster_props Resulting Properties Core Pyrido[4,3-d]pyrimidine Core C4 C4-Position (e.g., Piperazine, Aryl) Core->C4 C8 C8-Position (e.g., Bulky Hydrophobes) Core->C8 Other Other Positions (e.g., C2, N3) Core->Other Potency Target Potency (e.g., Kinase IC50) C4->Potency ADME Biopharmaceutical Profile (Solubility, Permeability) C4->ADME C8->Potency Selectivity Target Selectivity Other->Selectivity Potency->ADME Balancing Act Potency->Selectivity

Caption: Logical relationship between core modifications and resulting properties.

Experimental Protocols: A Practical Approach

Protocol 5.1: In Vitro Kinase Inhibition Assay (General)

This protocol provides a framework for assessing the inhibitory activity of synthesized analogs against a target kinase.

  • Reagents and Materials: Target kinase, substrate peptide, ATP, assay buffer, test compounds (dissolved in DMSO), detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Compound Preparation: Perform serial dilutions of the test compounds in DMSO to create a concentration gradient (e.g., 10 mM to 1 nM).

  • Assay Procedure:

    • Add assay buffer to the wells of a 384-well plate.

    • Add a small volume of the diluted test compound or DMSO (for positive and negative controls).

    • Add the target kinase and substrate peptide mixture to all wells and incubate briefly.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the signal by adding the detection reagent according to the manufacturer's instructions. This typically measures the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis:

    • Measure luminescence or fluorescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 5.2: Cell Proliferation Assay (CCK-8)

This protocol measures the effect of compounds on the proliferation of cancer cell lines.[8]

  • Cell Seeding: Seed cancer cells (e.g., Panc1 for KRAS-G12D) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrido[4,3-d]pyrimidine analogs for a specified duration (e.g., 72 hours).

  • Assay:

    • Remove the treatment media.

    • Add fresh media containing Cell Counting Kit-8 (CCK-8) reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control and determine the IC50 value as described for the kinase assay.

Conclusion and Future Perspectives

The pyrido[4,3-d]pyrimidine scaffold is a remarkably versatile platform for the development of novel therapeutics. The structure-activity relationships explored in this guide demonstrate that targeted modifications to the core can yield highly potent and selective inhibitors for a range of biological targets, from kinases like KRAS to fungal enzymes like CYP51.

Future research should focus on:

  • Exploring Novel Chemical Space: Synthesizing analogs with previously unexplored substitution patterns to identify new pharmacophores.

  • Structure-Based Design: Leveraging the growing number of co-crystal structures to design next-generation inhibitors with improved potency and selectivity.[7]

  • Targeting Drug Resistance: Developing analogs that can overcome known resistance mechanisms to existing therapies.

  • Multi-Targeted Agents: Rationally designing single molecules that can inhibit multiple disease-relevant pathways, a strategy that could be advantageous in complex diseases like cancer.[5]

By integrating synthetic chemistry, biological evaluation, and biopharmaceutical profiling, the full potential of the pyrido[4,3-d]pyrimidine scaffold can be realized, paving the way for new and effective medicines.

References

  • Benchchem. (n.d.). Synthesis of Novel Pyrido[4,3-d]pyrimidines from 4-Amino-2-chloronicotinonitrile: Application Notes and Protocols.
  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design.
  • Di Mola, A., et al. (n.d.). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. PMC - NIH.
  • Cikotiene, I., et al. (2009). Synthesis of pyrido[4,3‐d]pyrimidine derivatives using 2,4‐disubstituted‐6‐aryl ethynyl pyridopyrimidines and tert‐butylamine. ResearchGate.
  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate.
  • Parsons, S., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH.
  • Unknown. (2025). Novel Pyrido[4,3‑ d]pyrimidine Compounds as KRAS Inhibitors. PubMed.
  • Wang, B., et al. (2024). Novel Pyrido[4,3-d]pyrimidine Derivatives as Potential Sterol 14α-Demethylase Inhibitors: Design, Synthesis, Inhibitory Activity, and Molecular Modeling. ACS Publications.
  • Zheng, K., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. PubMed.
  • Wang, Y., et al. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PMC - PubMed Central.
  • Hamby, J. M., et al. (n.d.). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • Wang, L., et al. (n.d.). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PMC - PubMed Central.
  • de Klerk, D., et al. (2013). Biopharmaceutical profiling of a pyrido[4,3-d]pyrimidine compound library. PubMed.
  • ResearchGate. (n.d.). Pyrido[4,3-d]pyrimidine analog.

Sources

The Emerging Role of the 4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The quest for novel chemical scaffolds that offer both potent biological activity and favorable drug-like properties is a central theme in medicinal chemistry. Fused heterocyclic systems, particularly those containing the pyrimidine ring, have consistently proven to be privileged structures, forming the core of numerous approved therapeutics.[1][2][3] Among these, the pyridopyrimidine family stands out for its remarkable versatility in targeting a wide array of biological macromolecules.[4][5][6] This technical guide delves into the specific role and potential of the 4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core, a scaffold poised for significant impact in contemporary drug discovery. We will explore its synthetic accessibility, the strategic importance of its substitution pattern, and its demonstrated and potential applications in targeting key proteins implicated in cancer and other diseases, including protein kinases, components of the Hedgehog signaling pathway, and topoisomerases.

Introduction: The Pyridopyrimidine Scaffold as a Privileged Core

Pyridopyrimidines are bicyclic heteroaromatic compounds resulting from the fusion of a pyridine and a pyrimidine ring. The orientation of the nitrogen atoms gives rise to several isomeric forms (e.g., pyrido[2,3-d], pyrido[3,4-d], and pyrido[4,3-d]pyrimidines), each with a unique three-dimensional shape and electronic distribution.[7] This structural diversity allows them to serve as versatile templates for designing ligands that can fit into various enzymatic active sites or receptor binding pockets.

The pyrido[4,3-d]pyrimidine isomer, in particular, has garnered substantial interest due to its presence in molecules with a wide range of pharmacological activities, including anticancer, antimicrobial, antihypertensive, and anti-inflammatory properties.[4][8] The partially saturated 5,6,7,8-tetrahydro version of this scaffold provides a non-planar, three-dimensional geometry that can improve binding affinity and selectivity compared to its flat aromatic counterparts. This "scaffold hopping" strategy from aromatic to saturated rings is a well-established method for discovering novel inhibitors with improved properties.[9]

The Strategic Importance of the 4-Methoxy Substituent

The introduction of a methoxy (-OCH₃) group at the C4 position of the tetrahydropyrido[4,3-d]pyrimidine core is a deliberate medicinal chemistry tactic. This small functional group can profoundly influence a molecule's biological and pharmacokinetic profile in several ways:

  • Hydrogen Bond Acceptor: The oxygen atom can act as a crucial hydrogen bond acceptor, forming a key interaction with amino acid residues (e.g., lysine, arginine, or backbone N-H groups) in a protein's binding site.

  • Modulation of Physicochemical Properties: The methoxy group can fine-tune the molecule's lipophilicity, solubility, and metabolic stability. It can block a potential site of oxidative metabolism, thereby increasing the compound's half-life.[10]

  • Conformational Constraint: It can influence the preferred conformation of substituents on the pyrimidine ring, locking the molecule into a bioactive shape.

  • Synthetic Handle: The methoxy group can be readily converted to a hydroxyl group (-OH) via O-demethylation, providing a point for further derivatization or serving as a key pharmacophoric feature itself.

Synthetic Strategies and Methodologies

The construction of the tetrahydropyrido[4,3-d]pyrimidine core is achievable through multi-step synthetic sequences. While a specific protocol for the 4-methoxy derivative is not widely published, a representative pathway can be logically constructed based on established chemical transformations for this class of compounds. The causality behind the chosen steps is to build the heterocyclic core efficiently from commercially available starting materials.

Protocol 1: Representative Synthesis of a 4-Substituted Tetrahydropyrido[4,3-d]pyrimidine Core

Objective: To outline a plausible, multi-step synthesis for creating the core scaffold, culminating in the introduction of the key 4-methoxy group.

Step 1: Synthesis of 2-amino-N-benzyl-4-piperidone-3-carboxylate

  • Start with commercially available N-benzyl-4-piperidone.

  • Perform a condensation reaction with ethyl cyanoacetate in the presence of a base (e.g., sodium ethoxide) in ethanol. This forms an α,β-unsaturated intermediate.

  • React the intermediate with guanidine nitrate to cyclize and form the 2-amino-pyrimidine ring fused to the piperidone. The benzyl group serves as a protecting group for the piperidine nitrogen.

Step 2: Chlorination at the C4 Position

  • Dissolve the product from Step 1 in phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture under reflux. The hydroxyl group (in its tautomeric form) on the pyrimidine ring is converted to a chloride. This is a standard method for activating this position for nucleophilic substitution.

  • After the reaction is complete, carefully quench the excess POCl₃ with ice water and neutralize to precipitate the 4-chloro intermediate.

Step 3: Introduction of the Methoxy Group

  • Suspend the 4-chloro derivative in methanol.

  • Add a solution of sodium methoxide (NaOMe) in methanol.

  • Heat the mixture to facilitate the nucleophilic aromatic substitution (SₙAr) reaction, where the methoxide ion displaces the chloride. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent and purify the product (e.g., via column chromatography) to yield the 4-methoxy derivative.

Step 4: Deprotection (Optional)

  • If the final compound requires a free N-H at the piperidine ring, the N-benzyl group can be removed via catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst).

This generalized protocol provides a robust framework that can be adapted and optimized for specific target molecules.

Visualization: Synthetic Workflow

Below is a conceptual diagram illustrating the key transformations in the synthesis of the target scaffold.

G Start N-Benzyl-4-Piperidone + Ethyl Cyanoacetate + Guanidine Step1 Step 1: Condensation & Cyclization Start->Step1 Intermediate1 2-Amino-tetrahydropyrido[4,3-d] pyrimidin-4-ol derivative Step1->Intermediate1 Step2 Step 2: Chlorination (POCl₃) Intermediate1->Step2 Intermediate2 4-Chloro-tetrahydropyrido [4,3-d]pyrimidine derivative Step2->Intermediate2 Step3 Step 3: Methoxylation (NaOMe / MeOH) Intermediate2->Step3 FinalCore 4-Methoxy-tetrahydropyrido [4,3-d]pyrimidine Core Step3->FinalCore

Caption: A generalized synthetic pathway to the target core.

Applications in Drug Discovery: Targeting Key Disease Pathways

The tetrahydropyrido[4,3-d]pyrimidine scaffold is a versatile platform for developing inhibitors against several important therapeutic targets.

Case Study: Protein Kinase Inhibition

The broader pyridopyrimidine class is renowned for its kinase inhibitory activity.[11][12] These compounds are often designed as ATP-competitive inhibitors, occupying the adenine-binding pocket of the kinase. Derivatives have shown potent activity against tyrosine kinases (e.g., EGFR, FGFR, PDGFr, c-Src) and serine/threonine kinases (e.g., Akt1/2, PIM-1, p38).[13][14][15][16][17][18]

The 4-methoxy-tetrahydropyrido[4,3-d]pyrimidine core can be readily elaborated with various pharmacophores at other positions (e.g., the 2-amino position or the piperidine nitrogen) to achieve high potency and selectivity for specific kinases implicated in cancer cell proliferation and survival.

Representative Scaffold Target Kinase(s) Reported Activity (IC₅₀) Reference
Pyrido[2,3-d]pyrimidinePDGFr, FGFr, EGFr, c-Src0.13 - 1.11 µM[15][16]
Pyrido[2,3-d]pyrimidinePIM-111.4 nM[17][18]
Pyrido[2,3-d]pyrimidineBCR-ABL170 nM (cell-based)[19]
Pyrido[4,3-d]pyrimidineKRAS-G12D1.40 µM (cell-based)[20]

Table 1: Examples of kinase inhibitory activities of related pyridopyrimidine scaffolds.

Case Study: Hedgehog Signaling Pathway Antagonism

The Hedgehog (Hh) signaling pathway is crucial during embryonic development but its aberrant reactivation in adults is linked to the development of various cancers, including medulloblastoma and basal cell carcinoma.[9] The G-protein coupled receptor (GPCR) Smoothened (Smo) is a central component of this pathway. A series of novel tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as potent Smo antagonists, demonstrating effective inhibition of Hh signaling. One such compound was found to be three times more potent than the FDA-approved drug vismodegib in a reporter gene assay and showed significant tumor regression in a mouse model of medulloblastoma.[9] This highlights the potential of this scaffold in developing new therapies for Hh-driven cancers.

Visualization: Hedgehog Signaling Pathway Inhibition

This diagram illustrates the mechanism of action for a Smoothened antagonist.

G cluster_off Hh Pathway OFF (Normal) cluster_on Hh Pathway ON (Aberrant) PTCH1 PTCH1 (Receptor) SMO_inactive SMO (Inactive) PTCH1->SMO_inactive Inhibits SUFU SUFU GLI GLI SUFU->GLI Sequesters Degradation GLI Proteasomal Degradation GLI->Degradation Hh Hedgehog Ligand PTCH1_on PTCH1 Hh->PTCH1_on Binds SMO_active SMO (Active) PTCH1_on->SMO_active Inhibition Relieved GLI_active GLI (Active) SMO_active->GLI_active Activates Nucleus Nucleus GLI_active->Nucleus TargetGenes Target Gene Expression (Proliferation, Survival) Nucleus->TargetGenes Inhibitor Tetrahydropyrido[4,3-d] pyrimidine Derivative (SMO Antagonist) Inhibitor->SMO_active BLOCKS

Caption: Inhibition of the Hedgehog pathway by a SMO antagonist.

Emerging Application: Topoisomerase II Inhibition

Human topoisomerase II (topoII) is a validated target for cancer therapy, as its inhibition disrupts DNA replication in rapidly dividing cancer cells. Recently, the tetrahydropyrido[4,3-d]pyrimidine heterocycle was identified as a new scaffold for developing human topoII inhibitors.[21] A lead compound from this series showed promising in vitro potency (IC₅₀ of 4.5 µM), excellent solubility, and good metabolic stability. This discovery opens a new avenue for this scaffold, suggesting its potential to be developed into novel and possibly safer topoisomerase-targeted anticancer drugs.[21]

Proposed Drug Discovery and Evaluation Workflow

Developing a novel compound based on the 4-methoxy-tetrahydropyrido[4,3-d]pyrimidine core requires a systematic evaluation process.

Protocol 2: Step-by-Step Biological Evaluation Cascade

Objective: To characterize the biological activity and drug-like properties of a new chemical entity (NCE) based on the scaffold.

  • Primary Screening:

    • Target-Based: Screen the NCE against a panel of relevant biological targets based on the scaffold's known activities (e.g., a comprehensive kinase panel, a Smoothened binding assay, or a topoisomerase II decatenation assay).

    • Phenotypic: Assess the NCE's antiproliferative activity against a panel of human cancer cell lines (e.g., NCI-60 panel). This helps identify activity without prior knowledge of the specific target.

  • Secondary & Potency Assays:

    • For "hits" identified in the primary screen, perform dose-response studies to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

    • Conduct mechanism-of-action studies. For a kinase inhibitor, this could involve Western blotting to check for the phosphorylation status of downstream substrates. For an Hh inhibitor, a GLI-luciferase reporter assay is standard.[9]

  • Selectivity Profiling:

    • Assess the NCE against closely related targets to determine its selectivity profile. For a kinase inhibitor, this means testing against other kinases in the same family and key anti-targets (kinases known to cause toxicity).

    • Evaluate for off-target liabilities, such as inhibition of hERG channels or cytochrome P450 (CYP) enzymes, which are common causes of toxicity and drug-drug interactions.[9]

  • In Vitro ADME Profiling:

    • Solubility: Measure kinetic and thermodynamic solubility in relevant buffers (e.g., phosphate-buffered saline).

    • Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay to predict intestinal absorption.[10]

    • Metabolic Stability: Incubate the NCE with liver microsomes or hepatocytes to determine its intrinsic clearance and predict its in vivo half-life.[10]

  • In Vivo Evaluation:

    • Promising candidates with good potency, selectivity, and ADME properties are advanced into pharmacokinetic (PK) studies in animal models (e.g., mice or rats) to determine oral bioavailability, clearance, and half-life.

    • If PK is favorable, the compound is tested in a relevant in vivo disease model (e.g., a tumor xenograft model) to evaluate its efficacy.

Visualization: Drug Discovery Workflow

G cluster_discovery Discovery & Design cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development Scaffold Scaffold Selection (4-Methoxy-tetrahydropyrido [4,3-d]pyrimidine) Library Library Synthesis Scaffold->Library Primary Primary Screening (Target-based & Phenotypic) Library->Primary Secondary Secondary Assays (IC₅₀ Determination) Primary->Secondary Selectivity Selectivity Profiling (Anti-targets, hERG, CYPs) Secondary->Selectivity ADME In Vitro ADME (Solubility, Permeability, Stability) Selectivity->ADME PK Pharmacokinetics (PK) (Mouse, Rat) ADME->PK Efficacy Efficacy Studies (Disease Models) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Candidate Lead Candidate Tox->Candidate

Caption: A standard workflow for advancing a novel chemical series.

Conclusion and Future Perspectives

The 4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold represents a highly promising, yet underexplored, platform for the development of novel therapeutics. Its three-dimensional architecture, combined with the strategic placement of a methoxy group, provides a unique foundation for designing potent and selective modulators of challenging drug targets. The established success of the broader pyridopyrimidine family as kinase inhibitors, coupled with the recent breakthroughs in targeting the Hedgehog pathway and topoisomerase II with the tetrahydropyrido[4,3-d]pyrimidine core, provides a strong rationale for its further investigation. Future research should focus on the synthesis of diverse libraries based on this scaffold and their systematic evaluation against a wide range of biological targets. Such efforts are likely to uncover new lead compounds with the potential to be developed into next-generation medicines for cancer and other debilitating diseases.

References

  • Bamborough, J., et al. (2006). Chemical Proteomic Analysis Reveals Alternative Modes of Action for pyrido[2,3-d]pyrimidine Kinase Inhibitors. Journal of Medicinal Chemistry.
  • RSC Advances. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing.
  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design.
  • El-Sayed, N. A. A., et al. (2019). Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties. Journal of Chemistry.
  • Wu, Z., et al. (2008). Development of pyridopyrimidines as potent Akt1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Sharma, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances.
  • Wang, Y., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience.
  • Duchamp, D. J., et al. (1999). Structure-Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Kubo, K., et al. (1999). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry.
  • Wuyts, J., et al. (2014). Biopharmaceutical profiling of a pyrido[4,3-d]pyrimidine compound library. European Journal of Pharmaceutical Sciences.
  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. ResearchGate.
  • Le-Tiran, A., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules.
  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021). International Journal of Molecular Sciences.
  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016). Journal of Medicinal Chemistry.
  • Mo, L. P., et al. (2011). Synthesis and Cytotoxicity of 8-cyano-3-substitutedalkyl-5-methyl-4-methylene-7-methoxy-3,4-dihydropyrido[4,3-d]pyrimidines. Archives of Pharmacal Research.
  • Salerno, S., et al. (2018). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. ACS Medicinal Chemistry Letters.
  • Jachak, M. N., et al. (2013). Synthesis of spiro pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-alumina catalyst. Journal of Chemical and Pharmaceutical Research.
  • Sharma, A., et al. (2024). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal of Pharmaceutical Sciences Review and Research.
  • Rostamnia, S., et al. (2022). A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research.
  • Val, C., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules.
  • El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances.
  • El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
  • Guda, V. V., et al. (2018). Synthesis of 4-(Trifluoromethyl)pyrido[4,3-d]pyrimidine Derivatives. Chemistry of Heterocyclic Compounds.
  • Abd El-All, A. S., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Future Journal of Pharmaceutical Sciences.
  • Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry.
  • Zhao, L., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Brindani, N., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports.
  • Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. (2023). ChemistrySelect.
  • Wang, F., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. International Journal of Molecular Sciences.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methoxy-Substituted Pyrido[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed, step-by-step methodology for the synthesis of 4-methoxy-substituted pyrido[4,3-d]pyrimidines. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules.[1][2] The protocol herein outlines a robust and reproducible three-step synthetic sequence, beginning with the construction of the core pyrido[4,3-d]pyrimidin-4(3H)-one ring system, followed by chlorination to activate the C4 position, and culminating in a nucleophilic aromatic substitution to install the target methoxy group. This document is intended for researchers, chemists, and professionals in the field of drug discovery, providing not only the procedural steps but also the underlying chemical principles and expert insights to ensure successful synthesis.

Introduction: The Significance of the Pyrido[4,3-d]pyrimidine Scaffold

The fusion of pyridine and pyrimidine rings gives rise to four possible isomers, with the pyrido[4,3-d]pyrimidine core being a prominent "privileged scaffold" in modern medicinal chemistry.[1][3] Its structural resemblance to endogenous purines allows molecules incorporating this framework to interact with a wide array of biological targets, including various protein kinases. This has led to the development of potent inhibitors for therapeutic areas such as oncology.[1][4] The synthetic accessibility and the potential for diverse functionalization of this core structure are crucial for building libraries of novel compounds for structure-activity relationship (SAR) studies.[3] This guide focuses on the targeted synthesis of 4-methoxy derivatives, a common substitution pattern found in many kinase inhibitors.

Overall Synthetic Strategy

The synthesis is designed as a logical three-step sequence that builds the heterocyclic core and then functionalizes it. The strategy hinges on the creation of a key intermediate, 4-chloropyrido[4,3-d]pyrimidine, which serves as a versatile electrophile for the introduction of the methoxy group via a nucleophilic aromatic substitution (SNAr) reaction.

Synthetic_Workflow Start Substituted Pyridine Precursor (e.g., 4-Amino-nicotinonitrile) Step1 Step 1: Cyclization Pyrido[4,3-d]pyrimidin-4(3H)-one Start->Step1 Formic Acid or DMF-DMA Step2 Step 2: Chlorination 4-Chloropyrido[4,3-d]pyrimidine Step1->Step2 POCl₃ Step3 Step 3: Methoxylation 4-Methoxypyrido[4,3-d]pyrimidine Step2->Step3 NaOMe / MeOH

Caption: Overall 3-step synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-one

Principle: The initial step involves the construction of the fused pyrimidine ring. A common and efficient method is the cyclization of an ortho-amino-cyano pyridine derivative with a one-carbon synthon like formic acid or dimethylformamide dimethyl acetal (DMF-DMA).[5] The amino and cyano groups react to form the pyrimidine ring, yielding the stable pyridopyrimidinone core.

Protocol:

  • To a solution of 4-amino-2-chloronicotinonitrile (1.0 eq) in formic acid (10 mL/g of starting material), add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature. A precipitate will form.

  • Pour the mixture slowly into ice-cold water (50 mL) with stirring.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove residual acid.

  • Dry the product under vacuum to yield the pyrido[4,3-d]pyrimidin-4(3H)-one intermediate as a solid.

Causality Note: Using formic acid as both the reagent and solvent is a classic and cost-effective method for this type of cyclization. The acidic catalyst protonates the nitrile, making it more susceptible to intramolecular nucleophilic attack by the amino group.

Step 2: Synthesis of 4-Chloropyrido[4,3-d]pyrimidine

Principle: To facilitate the final substitution step, the hydroxyl group of the pyrimidinone (in its tautomeric form) must be converted into a better leaving group. Chlorination using phosphorus oxychloride (POCl₃) is the standard and highly effective method for this transformation, producing the key 4-chloro intermediate.[6] This intermediate is a highly valuable electrophile for subsequent nucleophilic substitution reactions.[3]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place the pyrido[4,3-d]pyrimidin-4(3H)-one (1.0 eq) from Step 1.

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. A catalytic amount of N,N-dimethylaniline or DMF can be added to accelerate the reaction.

  • Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. The solid will gradually dissolve. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice in a well-ventilated fume hood. This is a highly exothermic reaction.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or aqueous ammonia until the pH is ~7-8.

  • The product will precipitate out of the aqueous solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-chloropyrido[4,3-d]pyrimidine.[][8]

Causality Note: A significant excess of POCl₃ is used to serve as both the reagent and the solvent, driving the reaction to completion. The addition of a tertiary amine catalyst facilitates the formation of a Vilsmeier-Haack type intermediate, which is more reactive towards the pyrimidinone oxygen.

Step 3: Synthesis of 4-Methoxypyrido[4,3-d]pyrimidine

Principle: This final step is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nitrogen atoms in the pyrido[4,3-d]pyrimidine ring system activate the C4 position, making the attached chloro group susceptible to displacement by a strong nucleophile like the methoxide ion.[9]

SNAr_Mechanism reactant 4-Chloropyrido[4,3-d]pyrimidine intermediate Meisenheimer Complex (Anionic σ-complex) reactant->intermediate + MeO⁻ (Nucleophilic Attack) nucleophile MeO⁻ product 4-Methoxypyrido[4,3-d]pyrimidine intermediate->product - Cl⁻ (Loss of Leaving Group) leaving_group Cl⁻

Caption: SNAr mechanism for methoxylation.

Protocol:

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (1.5 eq) to anhydrous methanol (20 mL/g of chloro-intermediate) under an inert atmosphere (e.g., nitrogen or argon) in an ice bath. Allow all the sodium to react completely.

  • To the freshly prepared sodium methoxide solution, add the 4-chloropyrido[4,3-d]pyrimidine (1.0 eq) from Step 2.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by adding water (20 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography (silica gel) or recrystallization to afford the final 4-methoxypyrido[4,3-d]pyrimidine.

Causality Note: The use of freshly prepared sodium methoxide in anhydrous methanol is critical to prevent side reactions and ensure high yields. The reaction is driven by the formation of the thermodynamically stable aromatic product and the expulsion of the chloride ion.

Data Summary and Reagents Table

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield
1 Cyclization4-Amino-2-chloronicotinonitrile, Formic Acid, HCl (cat.)Formic Acid100-1104-680-90%
2 ChlorinationPyrido[4,3-d]pyrimidin-4(3H)-one, POCl₃POCl₃105-1103-570-85%
3 Methoxylation4-Chloropyrido[4,3-d]pyrimidine, Sodium, MethanolMethanol25-502-485-95%

Concluding Remarks

This application note details a reliable and efficient synthetic route to obtain 4-methoxy-substituted pyrido[4,3-d]pyrimidines. The described protocols are based on established chemical transformations and have been designed for high reproducibility. By understanding the principles behind each step—from ring formation to the crucial SNAr reaction—researchers can confidently apply this methodology and adapt it for the synthesis of a diverse range of analogs for drug discovery programs.

References

  • BenchChem. (2025). Synthesis of Novel Pyrido[4,3-d]pyrimidines from 4-Amino-2-chloronicotinonitrile: Application Notes and Protocols.
  • Mavrova, A. T., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(11), 3374. Available from: [Link]

  • ResearchGate. (n.d.). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Available from: [Link]

  • Ye, N., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 23, 4237-4246. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2016). Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. RSC Advances, 6, 76615-76637. Available from: [Link]

  • Abdel-Ghani, T. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Scientific Reports, 12, 11847. Available from: [Link]

  • El-Gazzar, A. R. B. A., et al. (2017). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. Journal of Heterocyclic Chemistry, 54(4), 2133-2154. Available from: [Link]

  • El-Gazzar, A. R. B. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 11370-11388. Available from: [Link]

  • Al-Ghorbani, M., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4153. Available from: [Link]

  • PubChem. (n.d.). 4-Chloropyrido[4,3-d]pyrimidine. National Center for Biotechnology Information. Available from: [Link]

  • Hurst, D. T., & Sullman, M. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1234-1238. Available from: [Link]

  • Pérez-García, L., et al. (2021). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. European Journal of Medicinal Chemistry, 223, 113645. Available from: [Link]

  • Quiroga, J., et al. (2001). A three-component synthesis of pyrido[2,3-d]pyrimidines. Tetrahedron Letters, 42(31), 5625-5627. Available from: [Link]

  • Wang, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Pharmaceuticals, 18(6), 696. Available from: [Link]

  • El-Gazzar, A. R. B. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 11370-11388. Available from: [Link]

  • Semantic Scholar. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and. Available from: [Link]

  • Kłosiński, M., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7793. Available from: [Link]

Sources

Application Notes & Protocols: A Guide to In Vitro Cytotoxicity Screening of Pyrido[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic use, particularly in oncology.[1] Derivatives of this and isomeric scaffolds have shown potential as inhibitors of critical signaling pathways, such as those involving kinases like PIM-1 or the RAF-MEK-ERK pathway, which are often deregulated in cancer.[2][3][4]

The initial assessment of any potential therapeutic agent involves a rigorous evaluation of its cytotoxic effects. In vitro cytotoxicity assays are fundamental to this process, providing a rapid, cost-effective, and reproducible method to determine a compound's potency and its effect on cell viability and proliferation.[5][6][7][8] These assays serve as a crucial first-pass filter in the drug discovery pipeline, enabling the ranking of compounds and the selection of promising candidates for further development.[7][8]

This guide provides a detailed protocol for the in vitro screening of pyrido[4,3-d]pyrimidine cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The principles discussed are broadly applicable to other colorimetric assays, such as MTS and XTT. We will delve into the scientific rationale behind experimental choices, provide a step-by-step methodology, and offer guidance on data analysis and troubleshooting to ensure the generation of robust and reliable data.

Assay Principle: The MTT Assay

The MTT assay is a widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] The core principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into a purple formazan product by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active cells.[9]

Only viable cells can perform this conversion.[9] The resulting formazan crystals are insoluble in aqueous solutions and must be dissolved in an organic solvent before the quantity of the colored product can be measured.[10] The intensity of the purple color, quantified by measuring its absorbance spectrophotometrically (typically between 550 and 600 nm), is directly proportional to the number of viable, metabolically active cells.[9][11]

MTT_Principle cluster_cell Metabolically Active Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan NAD(P)H-dependent Oxidoreductases MTT MTT (Yellow, Water-Soluble) MTT->Mitochondria Uptake Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT Cell Viability Assay.

Materials and Methods

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the therapeutic target of the pyrido[4,3-d]pyrimidine series. For instance, if the compounds are designed as kinase inhibitors, cell lines with known dependencies on the target kinase are appropriate. The U.S. National Cancer Institute's NCI-60 panel, which includes cell lines from various cancer types like breast (e.g., MCF-7) and renal (e.g., UO-31), can be a valuable resource for initial screening to identify sensitive cancer types.[12]

General Cell Culture Protocol:

  • Culture cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells upon reaching 70-80% confluency to maintain them in the logarithmic growth phase. Avoid using over-confluent cells as this can affect assay results.[13]

Reagents and Equipment
  • Reagents:

    • Selected cancer cell line(s)

    • Complete culture medium (as required by the cell line)

    • Pyrido[4,3-d]pyrimidine compounds (stock solutions typically prepared in DMSO)

    • MTT reagent (5 mg/mL in sterile PBS). Filter sterilize and store protected from light at 4°C.[14]

    • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

    • Positive control (e.g., Doxorubicin, Staurosporine)

    • Sterile PBS (Phosphate-Buffered Saline)

  • Equipment:

    • Humidified CO₂ incubator (37°C, 5% CO₂)

    • Laminar flow hood (Biosafety Cabinet Class II)

    • Centrifuge

    • Hemocytometer or automated cell counter

    • 96-well flat-bottom sterile microplates

    • Multichannel pipette

    • Microplate reader with a filter between 550 and 600 nm

    • Orbital shaker[9][14]

Experimental Workflow

The following diagram outlines the general workflow for the cytotoxicity assay.

MTT_Workflow start Start seed_cells 1. Cell Seeding Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) start->seed_cells incubate_adhere 2. Incubation (24h) Allow cells to adhere and resume logarithmic growth seed_cells->incubate_adhere add_compounds 3. Compound Treatment Add serial dilutions of pyrido[4,3-d]pyrimidines incubate_adhere->add_compounds incubate_treat 4. Incubation (e.g., 48-72h) Expose cells to compounds for the desired duration add_compounds->incubate_treat add_mtt 5. Add MTT Reagent Add 10-20 µL of 5 mg/mL MTT to each well incubate_treat->add_mtt incubate_mtt 6. Incubation (2-4h) Allow formazan crystals to form add_mtt->incubate_mtt solubilize 7. Solubilization Add 100-150 µL of solubilization solution (e.g., DMSO) incubate_mtt->solubilize shake 8. Agitation Shake plate for ~15 min to dissolve crystals solubilize->shake read_plate 9. Read Absorbance Measure absorbance at ~570 nm shake->read_plate analyze 10. Data Analysis Calculate % viability and IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol

Day 1: Cell Seeding

  • Trypsinize and count the cells. Ensure you have a single-cell suspension.

  • Dilute the cell suspension to the optimal seeding density in complete culture medium. This must be determined empirically for each cell line, but a starting point of 5,000-10,000 cells per well is common.[15]

  • Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • To mitigate the "edge effect," avoid using the outermost wells or fill them with 100 µL of sterile PBS or medium to maintain humidity.[15]

  • Incubate the plate overnight (18-24 hours) to allow cells to attach and enter the exponential growth phase.

Day 2: Compound Treatment

  • Prepare serial dilutions of the pyrido[4,3-d]pyrimidine compounds and the positive control in culture medium. A typical final concentration range might be 0.01 µM to 100 µM.

  • Prepare vehicle control wells. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced cytotoxicity.[13]

  • Carefully remove the old medium from the cells.

  • Add 100 µL of the medium containing the test compounds, positive control, or vehicle control to the appropriate wells. Include "no-cell" (medium only) and "untreated cell" controls.

  • Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

Day 4/5: Assay Measurement

  • After the treatment period, add 10 µL of MTT stock solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).

  • Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate in the viable cell wells.[16]

  • For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals.[9]

  • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.

  • Cover the plate with foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9][14]

  • Measure the absorbance at a wavelength between 550-600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[9] Read the plate within 1 hour of adding the solvent.[9]

Data Analysis

Calculating Cell Viability

The raw absorbance data must be normalized to the controls to determine the percentage of cell viability.

  • Subtract Background: Subtract the average absorbance of the "no-cell" (media only) control wells from all other absorbance readings.[9]

  • Calculate Percent Viability: Normalize the data to the untreated or vehicle control, which represents 100% viability. The formula is:

    % Viability = (Absorbance_of_Treated_Well / Absorbance_of_Vehicle_Control_Well) * 100

Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that reduces cell viability by 50%.

  • Plot Data: Create a dose-response curve by plotting the % Viability (Y-axis) against the log of the compound concentration (X-axis).[17][18]

  • Non-linear Regression: Use a software package like GraphPad Prism, Origin, or an Excel add-in to fit the data to a sigmoidal (four-parameter logistic) dose-response curve.[17][18][19]

  • Calculate IC₅₀: The software will calculate the IC₅₀ value from the fitted curve, which is the concentration at which the response is halfway between the top and bottom plateaus of the curve.[18][20]

Example Data Presentation
Compound Conc. (µM)Log(Conc.)Absorbance (570nm)% Viability
0 (Vehicle)-1.250100.0%
0.1-1.01.21397.0%
10.01.05084.0%
50.70.65052.0%
101.00.37530.0%
501.70.15012.0%
1002.00.13811.0%
Calculated IC₅₀ ~4.8 µM

Troubleshooting

IssuePotential Cause(s)Solution(s)
Low Absorbance Signal - Too few cells seeded.- Insufficient MTT incubation time.[13]- Optimize cell seeding density with a titration experiment.- Increase MTT incubation time (up to 4 hours).[13]
High Background - Microbial contamination.- Interference from phenol red or serum in the medium.[13]- Use sterile technique. Check cultures for contamination.- Use phenol red-free medium during the MTT incubation step.[13]
High Variability Between Replicates - Uneven cell seeding.- "Edge effect" due to evaporation.- Incomplete formazan solubilization.[15]- Ensure a homogenous single-cell suspension before seeding.- Fill outer wells with sterile PBS/media. Use a plate sealer.[15]- Increase shaking time or gently pipette to mix.[9]
Compound Interference - Test compound is colored or has reducing properties.- Include "compound only" control wells (no cells) to measure intrinsic absorbance and subtract it.

Conclusion

This protocol provides a robust framework for the initial in vitro cytotoxicity screening of novel pyrido[4,3-d]pyrimidine derivatives. The MTT assay, when performed with appropriate controls and careful optimization, is a reliable method for generating dose-response curves and determining IC₅₀ values. This data is essential for structure-activity relationship (SAR) studies and for selecting the most promising compounds for further mechanistic and in vivo evaluation in the drug discovery process.

References

  • The Future of Things (TFOT). (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • Cell Genuity. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response?. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • OriginLab. (2022). How to compute EC50 C50 in Dose Response fitting. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • SlideShare. (n.d.). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). Retrieved from [Link]

  • baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • IntechOpen. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • Semantic Scholar. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • Protocol Online. (n.d.). MTT Methods, Protocols and Troubleshootings. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • SciSpace. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Retrieved from [Link]

  • PubMed. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent anticancer effects.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to evaluate the efficacy of a novel compound, 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine. The methodologies detailed herein will enable a thorough characterization of the compound's cytotoxic and cytostatic effects, elucidation of its mechanism of action, and confirmation of its engagement with intracellular targets.

The provided protocols are designed to be self-validating systems, guiding the user from initial broad screening for cytotoxic activity to more in-depth mechanistic studies, including the induction of apoptosis and cell cycle arrest. Finally, a protocol for a Cellular Thermal Shift Assay (CETSA) is included to provide evidence of direct target engagement within a cellular context.[4][5]

Section 1: Initial Efficacy Screening - Cell Viability Assays

The first step in evaluating a novel compound is to determine its effect on cell viability and proliferation. This provides essential dose-response data and identifies the effective concentration range for subsequent mechanistic studies. While various methods exist, we will focus on the MTT assay, a widely used colorimetric assay that measures cellular metabolic activity.

Rationale for Assay Selection: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and high-throughput method to assess cell viability.[6][7][8] It is based on the principle that viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells. However, it is important to note that for compounds that may induce cell cycle arrest without immediate cell death, cells can continue to grow in size and metabolic activity, potentially masking an efficient anti-proliferative effect in ATP-based assays.[9] Therefore, results should be interpreted carefully and ideally corroborated with direct cell counting or DNA-based assays.

Protocol 1.1: MTT Assay for Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer[8][10])

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
0.11.2096
11.0584
100.6350.4
500.2520
1000.1512

Section 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis

Following the determination of the compound's cytotoxic potential, the next critical step is to understand how it induces cell death or inhibits proliferation. Many anticancer agents, including pyridopyrimidine derivatives, exert their effects by inducing apoptosis (programmed cell death) or causing cell cycle arrest.[10][11]

Workflow for Mechanistic Analysis

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Validation A MTT Assay (IC50) B Apoptosis Assay (Annexin V/PI) A->B Elucidate cell death mechanism C Cell Cycle Analysis (PI Staining) A->C Investigate cytostatic effects D Target Engagement (CETSA) B->D Confirm target interaction C->D Confirm target interaction

Caption: Workflow for evaluating compound efficacy.

Protocol 2.1: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Rationale for Assay Selection: This flow cytometry-based assay is a gold standard for detecting apoptosis.[12][13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[14][15] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[14] This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (at IC50 and 2x IC50 concentrations)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1 x 10^6 cells in a T25 flask and treat with the compound or vehicle for 24-48 hours.[14][15]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[16]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[16]

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour.[16] Acquire data for at least 10,000 events per sample.

Data Interpretation:

QuadrantAnnexin VPICell Population
Lower Left--Viable
Lower Right+-Early Apoptotic
Upper Right++Late Apoptotic/Necrotic
Upper Left-+Necrotic
Protocol 2.2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle progression.

Rationale for Assay Selection: Many pyridopyrimidine derivatives function as Cyclin-Dependent Kinase (CDK) inhibitors, which are key regulators of the cell cycle.[10][17][18] Inhibition of CDKs can lead to arrest at specific phases of the cell cycle, most commonly G1 or G2/M.[19] Flow cytometry with PI staining is a robust method to analyze the DNA content of a cell population and thereby determine the percentage of cells in the G0/G1, S, and G2/M phases.[20]

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (at IC50 concentration)

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound or vehicle for 24 hours.

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.

  • Fixation: Wash the cells with PBS and then fix them by adding cold 70% ethanol dropwise while vortexing to prevent clumping.[21] Incubate at -20°C for at least 2 hours.[22]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[21]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution. The inclusion of RNase A is crucial as PI can also bind to RNA.[20]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram.[20]

Data Analysis: The DNA content histogram will show distinct peaks corresponding to the different cell cycle phases. The G0/G1 peak will have 2n DNA content, the G2/M peak will have 4n DNA content, and the S phase will be the region between these two peaks.[22] Specialized software (e.g., FlowJo, ModFit LT) can be used to deconvolute the histogram and calculate the percentage of cells in each phase.[21]

Expected Outcomes:

Treatment% G0/G1% S% G2/M
Vehicle553015
Compound X751510

An accumulation of cells in a specific phase (e.g., G0/G1 in the table above) indicates cell cycle arrest at that checkpoint.

Section 3: Target Validation - Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to its intracellular target protein(s).

Rationale for Assay Selection: A key challenge in drug discovery is confirming that a compound engages its intended target within the complex environment of a living cell.[5][23] CETSA is a powerful biophysical method that allows for the direct measurement of target engagement in intact cells.[4] The principle is based on ligand-induced thermal stabilization of the target protein.[23][24] When a ligand binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[5][23] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, a shift in the melting curve upon compound treatment provides strong evidence of direct binding.[23][25]

Conceptual CETSA Workflow

G A Treat cells with compound or vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melting curves and determine thermal shift D->E

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol 3.1: CETSA for Target Engagement

Materials:

  • Intact cells expressing the target protein

  • This compound

  • PBS with protease inhibitors

  • Apparatus for heating (e.g., PCR thermocycler)

  • Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Ultracentrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific to the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection system

Procedure:

  • Compound Treatment: Treat intact cells with the compound or vehicle control for a specified time (e.g., 1 hour).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature.[23]

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation: Separate the soluble fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting.

  • Data Analysis: Quantify the band intensities from the Western blot. For each temperature, normalize the intensity to that of the lowest temperature sample. Plot the normalized soluble protein fraction against temperature for both the vehicle- and compound-treated samples. A shift of the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Data Presentation:

Temperature (°C)% Soluble Protein (Vehicle)% Soluble Protein (Compound X)
40100100
4598100
508595
555080
602055
65525

Conclusion

The suite of assays described in this application note provides a robust framework for the preclinical evaluation of this compound. By systematically assessing cytotoxicity, elucidating the mechanism of action through apoptosis and cell cycle analysis, and confirming target engagement with CETSA, researchers can build a comprehensive efficacy profile for this novel compound. This structured approach ensures scientific rigor and provides the critical data necessary to advance promising candidates in the drug development pipeline.

References

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • NIH National Cancer Institute. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • Flow Cytometry Core Facility, University of Aberdeen. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • AACR Journals | Cancer Discovery. (2024). INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. Retrieved from [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Promega Connections. (2020). The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. Retrieved from [Link]

  • PubMed Central. (2022). Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds. Retrieved from [Link]

  • Pär Nordlund Lab, Karolinska Institutet. (n.d.). CETSA. Retrieved from [Link]

  • bioRxiv. (2023). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Retrieved from [Link]

  • PubMed Central. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. Retrieved from [Link]

  • PubMed Central. (2025). Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Retrieved from [Link]

  • MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

  • National Institutes of Health. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Retrieved from [Link]

  • Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Retrieved from [Link]

  • PubMed Central. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]

  • National Institutes of Health. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as dual EGFR inhibitors and apoptosis inducers. Retrieved from [Link]

Sources

Application Notes & Protocols: Animal Models for In Vivo Efficacy Testing of Pyrido[4,3-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Preamble: The In Vivo Imperative for Pyrido[4,3-d]pyrimidine Inhibitors

The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, giving rise to potent inhibitors of critical oncogenic drivers, including various kinases and the notoriously difficult-to-target KRAS protein.[1][2][3][4] While in vitro assays are indispensable for initial screening, they represent a highly controlled, artificial environment. The true therapeutic potential of a novel inhibitor can only be ascertained in vivo, where the complex interplay of pharmacokinetics (PK), pharmacodynamics (PD), tumor microenvironment (TME), and host toxicity determines its ultimate success or failure.[5][6][7]

This guide provides a comprehensive framework for designing and executing robust in vivo efficacy studies for pyrido[4,3-d]pyrimidine inhibitors. It moves beyond mere procedural steps to explain the strategic rationale behind model selection and protocol design, empowering researchers to generate clinically relevant and reproducible data.

Strategic Selection of the Optimal Animal Model

The choice of animal model is the most critical decision in an in vivo study. It is dictated entirely by the scientific question being asked. A mismatch between the research goal and the model system will yield ambiguous, or worse, misleading results. The three primary classes of models for oncology research are Cell Line-Derived Xenografts (CDX), Patient-Derived Xenografts (PDX), and Syngeneic models.

Cell Line-Derived Xenograft (CDX) Models

CDX models involve the subcutaneous or orthotopic implantation of established human cancer cell lines into immunodeficient mice.[8][9]

  • Core Principle: A homogenous, rapidly proliferating tumor system.

  • Causality for Use: Best employed for initial, large-scale screening. Their high reproducibility and predictable growth rates make them ideal for early dose-finding studies, confirming target engagement, and establishing a preliminary efficacy profile.[8] For a pyrido[4,3-d]pyrimidine inhibitor targeting a specific mutation (e.g., KRAS G12D), a CDX model using a cell line with that mutation (like Panc-1 or HPAC) is the logical first step to confirm basic anti-tumor activity.[4][10]

  • Inherent Limitations: CDX models lack the genetic heterogeneity of patient tumors and, being in immunodeficient hosts, cannot be used to evaluate interactions with the immune system.[11]

Patient-Derived Xenograft (PDX) Models

PDX models are created by implanting fresh tumor tissue from a patient directly into immunodeficient mice.[12][13]

  • Core Principle: A high-fidelity system that recapitulates the complexity of a patient's tumor.

  • Causality for Use: This is the model of choice for validating efficacy in a more clinically relevant context. PDX models retain the histological architecture, genetic diversity, and stromal components of the original tumor.[12][14] For a pyrido[4,3-d]pyrimidine inhibitor, testing against a panel of PDX models with the target mutation allows researchers to assess efficacy across a spectrum of patient-like tumors, identify potential biomarkers of response, and investigate intrinsic resistance mechanisms.[10][15]

  • Inherent Limitations: These models are resource-intensive, have variable engraftment rates, and grow more slowly than CDX models.[16] Like CDX models, their use in standard immunodeficient mice precludes the study of immunotherapies, though specialized humanized mouse models can partially overcome this.[17][18]

Syngeneic Models

Syngeneic models utilize the implantation of mouse tumor cell lines into immunocompetent mice of the same genetic background.[19][20]

  • Core Principle: A fully functional immune system interacting with a tumor.

  • Causality for Use: This model is indispensable when the pyrido[4,3-d]pyrimidine inhibitor is being considered for combination with an immunomodulatory agent (e.g., a checkpoint inhibitor).[19][21] The key question answered here is whether the inhibitor can alter the tumor microenvironment to make it more susceptible to an immune attack. For example, inhibition of a kinase by a pyrido[4,3-d]pyrimidine might reduce the population of immunosuppressive cells within the tumor, thereby synergizing with an anti-PD-1 antibody.[22][23]

  • Inherent Limitations: The inhibitor must be cross-reactive against the murine target, and the mouse tumor's biology may not fully mirror the human disease.

Decision-Making Framework for Model Selection

To aid in this critical choice, the following logical flow can be used:

ModelSelection Start What is the primary scientific question? Q1 Confirm basic in vivo activity and establish PK/PD relationship? Start->Q1 Q2 Evaluate efficacy in a clinically heterogeneous population? Start->Q2 Q3 Test synergy with an immunotherapy agent? Start->Q3 M1 Use Cell Line-Derived Xenograft (CDX) Model Q1->M1 Fast, reproducible screening M2 Use Patient-Derived Xenograft (PDX) Model Q2->M2 High clinical relevance M3 Use Syngeneic Model Q3->M3 Requires intact immune system

Figure 1: A decision-making workflow for selecting the appropriate in vivo model.

Core Protocols: A Step-by-Step Guide to Execution

Scientific integrity demands meticulous and reproducible protocols. The following sections detail validated procedures for conducting efficacy studies.

Preliminary Step: Maximum Tolerated Dose (MTD) Study

Causality: Before any efficacy study, the safety and tolerability of the pyrido[4,3-d]pyrimidine inhibitor must be established. An MTD study determines the highest dose that can be administered without causing unacceptable toxicity (e.g., >20% body weight loss, severe clinical signs).[24][25] This ensures that the efficacy study is conducted at a dose that is both biologically active and non-lethal, preventing animal morbidity from confounding the anti-tumor results.[25]

Protocol:

  • Animal Selection: Use healthy, non-tumor-bearing mice of the same strain as the planned efficacy study (e.g., BALB/c nude for xenografts).

  • Group Allocation: Assign 3-5 mice per dose group. Include a vehicle control group.

  • Dose Escalation: Start with a low dose and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). The dosing schedule (e.g., daily, twice daily) should match the intended efficacy study.[26]

  • Monitoring: For 7-14 days, record body weight daily and perform clinical observations (posture, activity, grooming) twice daily.

  • MTD Determination: The MTD is defined as the highest dose that does not induce >20% mean body weight loss or other severe signs of toxicity.[27] This dose (or a slightly lower one) will be used in the efficacy study.

ParameterDescription
Animals Healthy, non-tumor bearing mice (n=3-5/group)
Dose Levels Vehicle, Low, Medium, High (escalating)
Duration 7-14 days
Key Endpoints Body Weight Change (%), Clinical Observations
Definition of MTD Highest dose causing ≤20% weight loss and no severe clinical signs

Table 1: Summary of a typical MTD study design.

Protocol: Subcutaneous CDX/PDX Tumor Implantation and Growth

This protocol outlines the standard procedure for establishing subcutaneous tumors, the most common method for efficacy testing due to the ease of tumor measurement.[6]

Workflow Diagram:

EfficacyWorkflow cluster_pre Preparation cluster_main Study Execution cluster_post Analysis Acclimate Acclimate Mice (1 week) Prepare Prepare Cells/Tissue (Viable, Single-Cell or Fragments) Acclimate->Prepare Implant Subcutaneous Implantation Prepare->Implant Monitor Monitor Tumor Growth (Calipers) Implant->Monitor Randomize Randomize into Groups (e.g., 100-150 mm³) Monitor->Randomize Treat Initiate Treatment (Vehicle vs. Inhibitor) Randomize->Treat Measure Continue Monitoring (Tumor Volume & Body Weight) Treat->Measure Endpoint Reach Study Endpoint (e.g., Tumor size limit) Measure->Endpoint Collect Collect Tissues (Tumor, Plasma) Endpoint->Collect Analyze Analyze Data (TGI, PK/PD) Collect->Analyze

Figure 2: General experimental workflow for an in vivo efficacy study.

Step-by-Step Methodology:

  • Animal Acclimation: Allow mice (e.g., 6-8 week old female NSG or nude mice) to acclimate to the facility for at least one week before manipulation.

  • Implantation Material Preparation:

    • For CDX: Harvest cultured cells during their exponential growth phase. Resuspend a single-cell suspension in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial growth. A typical injection volume is 100-200 µL containing 1-10 million cells.[28]

    • For PDX: Under sterile conditions, mince fresh patient tumor tissue into small fragments (approx. 2-3 mm³).[12]

  • Implantation: Anesthetize the mouse. Using a 27-gauge needle (for cells) or a trocar (for tissue fragments), inject the material subcutaneously into the right flank.

  • Tumor Growth Monitoring:

    • Begin monitoring tumors about 7-10 days post-implantation.

    • Using digital calipers, measure the length (L, longest dimension) and width (W, perpendicular dimension) 2-3 times per week.

    • Calculate tumor volume using the modified ellipsoid formula: Volume = (L x W²) / 2 .[29][30]

  • Randomization and Treatment Initiation:

    • Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group) to ensure a similar mean tumor volume across all groups at Day 0.

    • Begin dosing with the pyrido[4,3-d]pyrimidine inhibitor at its predetermined MTD and schedule. The control group receives the vehicle alone.

  • Efficacy Endpoints:

    • Continue measuring tumor volume and body weight 2-3 times weekly.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI) , calculated at a specific time point (e.g., Day 21).[31]

    • TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume for the treated group from Day 0, and ΔC is the change in mean tumor volume for the control group.[31][32]

    • Other important metrics include tumor regressions (tumor volume shrinks below Day 0 size) and survival.

GroupTreatmentDose (mg/kg)RouteSchedule
1Vehicle (e.g., 0.5% CMC)N/APOQD
2Pyrido[4,3-d]pyrimidine-X50POQD
3Pyrido[4,3-d]pyrimidine-X50POBID
4Positive Control (Standard of Care)VariesVariesVaries

Table 2: Example of a typical efficacy study group design.

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Bridging Exposure and Effect

Causality: Efficacy data (tumor growth) alone is insufficient. A robust study must demonstrate that the inhibitor reaches the tumor at a sufficient concentration (PK) and engages its target to produce a biological effect (PD).[7][33] This is crucial for kinase inhibitors, where the PD marker is often the phosphorylation status of the target or a downstream substrate.[34][35] A successful PK/PD study validates the mechanism of action in vivo and helps define the required therapeutic exposure for clinical trials.[34][36]

Protocol:

  • Study Design: A satellite group of tumor-bearing mice is typically used for PK/PD analysis to avoid disturbing the main efficacy cohort.

  • Sample Collection:

    • At various time points after the final dose (e.g., 2, 8, 24 hours), collect blood (for PK) and tumor tissue (for PD).

    • PK: Process blood to plasma and store at -80°C. Analyze plasma drug concentration using LC-MS/MS.[33][37]

    • PD: Snap-freeze tumor tissue immediately in liquid nitrogen and store at -80°C.

  • PD Analysis:

    • Prepare protein lysates from the collected tumor tissue.

    • Perform Western blotting or ELISA to measure the levels of the target protein and its phosphorylated form (e.g., p-KRAS, p-ERK).

  • Correlation: Plot the plasma drug concentration (PK) against the level of target inhibition (PD) at each time point to establish an exposure-response relationship. This helps determine the minimum concentration required for significant target modulation.[34][38]

PK/PD Analysis Workflow:

PKPD cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dose Dose Satellite Cohort with Inhibitor Collect Collect Samples at Multiple Time Points Dose->Collect Blood Blood Collection Collect->Blood Tumor Tumor Collection Collect->Tumor Plasma Process to Plasma Blood->Plasma LCMS Analyze Drug Level (LC-MS/MS) Plasma->LCMS PK_Curve Generate PK Profile (Concentration vs. Time) LCMS->PK_Curve Correlate Correlate PK and PD Data (Exposure vs. Response) PK_Curve->Correlate Lysate Prepare Protein Lysate Tumor->Lysate WB Analyze Target Modulation (Western Blot / ELISA) Lysate->WB PD_Effect Quantify Target Inhibition (% p-Target / Total Target) WB->PD_Effect PD_Effect->Correlate

Figure 3: Workflow for integrated pharmacokinetic and pharmacodynamic analysis.

References

  • National Institutes of Health (NIH). (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed Central. [Link]

  • National Institutes of Health (NIH). The Use of Animal Models for Cancer Chemoprevention Drug Development. PubMed Central. [Link]

  • National Institutes of Health (NIH). Drug Efficacy Testing in Mice. PubMed Central. [Link]

  • Bio-protocol. (2016). Establishment of Patient-Derived Xenografts in Mice. [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]

  • MDPI. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. [Link]

  • American Association for Cancer Research. Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth Kinetics in Xenograft Models after Administration of Anticancer Agents. [Link]

  • National Institutes of Health (NIH). (2020). An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. [Link]

  • ResearchGate. Protocols of humanized patient-derived tumor xenografts (PDX) model construction. [Link]

  • Reaction Biology. Syngeneic Mouse Models. [Link]

  • ResearchGate. (2013). A predictive pharmacokinetic–pharmacodynamic model of tumor growth kinetics in xenograft mice after administration of anticancer agents given in combination. [Link]

  • MDPI. (2022). Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. [Link]

  • Biocytogen. Syngeneic Mouse Models for Tumor Research. [Link]

  • Bio-Rad. (2024). Hyperway's KRAS G12D inhibitor demonstrates potent preclinical antitumor activity. [Link]

  • Oncodesign Services. EVALUATION OF IMMUNO-ONCOLOGY RELATED TREATMENT IN SYNGENIC MOUSE MODELS. [Link]

  • National Institutes of Health (NIH). (2024). Protocol to study the immune profile of syngeneic mouse tumor models. [Link]

  • National Institutes of Health (NIH). (2023). A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer. [Link]

  • MD Anderson Cancer Center. (2023). Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models. [Link]

  • National Institutes of Health (NIH). (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. [Link]

  • TD2. Immuno-Oncology Therapy: The Power of Syngeneic Tumor Models. [Link]

  • National Institutes of Health (NIH). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. [Link]

  • Biocytogen. (2025). CDX Models: Your Essential Guide to Smarter Cancer Drug Development. [Link]

  • Inotiv. Maximum tolerable dose (MTD) studies. [Link]

  • National Institutes of Health (NIH). (2020). Physiologically-Based Pharmacokinetic/Pharmacodynamic Model of MBQ-167 to Predict Tumor Growth Inhibition in Mice. [Link]

  • National Institutes of Health (NIH). (2025). Novel Pyrido[4,3‑ d]pyrimidine Compounds as KRAS Inhibitors. [Link]

  • National Institutes of Health (NIH). (2025). Targeting KRAS G12D: Advances in Inhibitor Design. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Pharmacology Discovery Services. Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. [Link]

  • Open Exploration Publishing. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). [Link]

  • National Institutes of Health (NIH). (2021). Pharmacokinetic—Pharmacodynamic Modeling of Tumor Targeted Drug Delivery Using Nano-Engineered Mesenchymal Stem Cells. [Link]

  • ACS Publications. (2025). Novel Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors. [Link]

  • ACS Publications. (2025). Novel Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors. [Link]

  • American Association for Cancer Research. (2021). Mathematical Modeling of Tumor Growth in Preclinical Mouse Models with Applications in Biomarker Discovery and Drug Mechanism Studies. [Link]

  • ResearchGate. (2014). How can one calculate tumor growth inhibition?. [Link]

  • MDPI. (2023). Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. [Link]

  • National Institutes of Health (NIH). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. [Link]

  • National Institutes of Health (NIH). (2013). In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas. [Link]

  • National Institutes of Health (NIH). (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. [Link]

  • TransCure bioServices. How to use Cell line Derived Xenograft (CDX) and Patient Derived Xenograft (PDX) humanized mouse models. [Link]

  • Scilight. (2025). Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. [Link]

  • MDPI. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • EUPATI Toolbox. Maximum Tolerated Dose [MTD]. [Link]

  • Southern Research. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]

  • The University of Kansas Cancer Center. PDX and CDX Models: Frequently Asked Questions. [Link]

  • Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]

  • Charles River Laboratories. CDX Model Studies in Mice. [Link]

  • National Toxicology Program. Maximum Tolerated Dose (MTD): Concepts and Background. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

Sources

High-Throughput Screening of Pyrido[4,3-d]pyrimidine Libraries: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently associated with potent kinase inhibition and significant therapeutic potential in oncology and other disease areas.[1][2] High-throughput screening (HTS) is an indispensable strategy for rapidly interrogating large chemical libraries to identify novel modulators of biological targets. This guide provides a comprehensive overview of the principles, methodologies, and data analysis workflows for the HTS of pyrido[4,3-d]pyrimidine libraries, with a focus on identifying kinase inhibitors. We will delve into the rationale behind assay selection, provide detailed protocols for both biochemical and cell-based assays, and discuss the critical aspects of data interpretation and hit validation.

Introduction: The Promise of Pyrido[4,3-d]pyrimidines

Pyrido[4,3-d]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities.[3][4] A notable feature of this scaffold is its ability to act as a hinge-binding motif for various protein kinases, making it a valuable starting point for the development of targeted therapies.[5] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6] Therefore, the efficient screening of pyrido[4,3-d]pyrimidine libraries for kinase inhibitory activity is a key step in unlocking their therapeutic potential.

This application note will equip researchers with the necessary knowledge to design and execute robust HTS campaigns for this important class of compounds. We will focus on practical, field-proven techniques that ensure data quality and accelerate the identification of promising lead candidates.

The HTS Funnel: A Strategic Approach to Hit Identification

A successful HTS campaign is structured as a multi-step "funnel" designed to efficiently identify and validate true hits while eliminating false positives. This process typically involves a primary screen of the entire library, followed by a series of increasingly stringent secondary and counter-screens.

HTS_Funnel cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Counter-Screens cluster_3 Hit Validation Primary Large-Scale Primary Screen (e.g., TR-FRET, AlphaLISA) Confirmation Dose-Response Confirmation Primary->Confirmation Triage Initial SAR & Clustering Confirmation->Triage Secondary Orthogonal Biochemical Assays Cell-Based Assays Triage->Secondary Counter Cytotoxicity Assays Assay Interference Screens Secondary->Counter Validation Validated Hits for Lead Optimization Counter->Validation

Figure 1: A generalized HTS workflow for identifying inhibitors from a compound library.

Primary Screening: Identifying Initial Hits

The primary screen is a high-throughput assay designed to rapidly assess the activity of every compound in the library against the target of interest. For kinase targets, biochemical assays are often the preferred format for primary screening due to their simplicity, lower cost, and higher throughput compared to cell-based assays.

Assay Technologies for Kinase Inhibition

Homogeneous, mix-and-read assays are ideal for HTS. Two of the most widely used technologies for kinase activity are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).

  • TR-FRET: This technology relies on the transfer of energy from a long-lifetime donor fluorophore (e.g., Europium or Terbium) to an acceptor fluorophore when they are in close proximity.[7] In a kinase assay, this can be configured by using a biotinylated substrate and a phospho-specific antibody labeled with the acceptor. Kinase activity leads to phosphorylation of the substrate, allowing the antibody to bind and bring the donor and acceptor into proximity, generating a FRET signal.

  • AlphaLISA: This bead-based technology uses donor and acceptor beads that, when brought into close proximity, generate a highly amplified chemiluminescent signal.[8] For a kinase assay, one bead can be coated with a streptavidin to capture a biotinylated substrate, while the other bead is coated with an antibody that recognizes the phosphorylated substrate.[9]

Protocol: TR-FRET Kinase Assay for a Pyrido[4,3-d]pyrimidine Library

This protocol is a general template and should be optimized for the specific kinase and substrate.

Materials:

  • Kinase of interest (e.g., MPS1)

  • Biotinylated substrate peptide

  • ATP

  • TR-FRET donor (e.g., Europium-labeled anti-tag antibody)

  • TR-FRET acceptor (e.g., fluorescently-labeled phospho-specific antibody)

  • Assay buffer (typically containing HEPES, MgCl₂, DTT, and a detergent)

  • Pyrido[4,3-d]pyrimidine library dissolved in DMSO

  • Low-volume 384-well assay plates (e.g., black, low-binding)

  • Plate reader capable of TR-FRET measurements

Protocol:

  • Compound Dispensing: Using an acoustic liquid handler or a pin tool, dispense a small volume (e.g., 20-50 nL) of each compound from the pyrido[4,3-d]pyrimidine library into the assay plates. Also, dispense DMSO into control wells (negative control) and a known inhibitor into positive control wells.

  • Enzyme and Substrate Addition: Prepare a master mix of the kinase and biotinylated substrate in assay buffer. Add this mix to all wells of the assay plate.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the kinase to detect both ATP-competitive and non-competitive inhibitors.

  • Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection: Prepare a detection mix containing the TR-FRET donor and acceptor antibodies in a buffer containing EDTA to stop the kinase reaction. Add the detection mix to all wells.

  • Second Incubation: Incubate the plates for another period (e.g., 60 minutes) to allow for antibody binding.

  • Plate Reading: Read the plates on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well. Normalize the data to the controls (% inhibition).

Data Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[10] It takes into account both the dynamic range of the assay and the variability of the data.

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.

  • Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.

Z'-FactorInterpretation
> 0.5Excellent assay
0 to 0.5Acceptable for screening
< 0Unacceptable assay

An assay with a Z'-factor of 0.5 or greater is generally considered robust for HTS.[11]

Hit Confirmation and Secondary Screening

Compounds identified as "hits" in the primary screen need to be confirmed and further characterized.

Dose-Response Confirmation

Primary hits are re-tested at multiple concentrations to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).[12] This confirms the activity of the compound and provides a measure of its potency.

Orthogonal Assays

To rule out assay-specific artifacts, it is crucial to confirm the activity of hits in an orthogonal assay that uses a different detection technology. For example, if the primary screen was a TR-FRET assay, a confirmatory screen could be an AlphaLISA assay or a mobility shift assay.

Cell-Based Assays: Moving Towards Physiological Relevance

Cell-based assays are essential for evaluating the activity of compounds in a more physiologically relevant context.[4] These assays can provide information on cell permeability, target engagement in a cellular environment, and potential off-target effects.

This assay is a common counter-screen to identify compounds that are cytotoxic, as cell death will lead to a decrease in signal in many cell-based assays, which can be misinterpreted as target inhibition.[13]

Materials:

  • Cancer cell line relevant to the kinase target

  • Cell culture medium and supplements

  • Pyrido[4,3-d]pyrimidine hit compounds

  • Luminescent cell viability reagent (e.g., CellTiter-Glo®)

  • White, opaque-walled multi-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the cells into the multi-well plates at a predetermined density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the hit compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plates for a period that is relevant to the expected mechanism of action of the compounds (e.g., 48-72 hours).

  • Assay Reagent Addition: Equilibrate the plates and the luminescent cell viability reagent to room temperature. Add the reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for a few minutes to induce cell lysis and then incubate at room temperature to stabilize the luminescent signal.

  • Luminescence Reading: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control and plot the percent viability against the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Cell_Viability_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 Detection Seed Seed Cells in Multi-well Plate Treat Add Pyrido[4,3-d]pyrimidine Compounds Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_Reagent Add Luminescent Reagent Incubate->Add_Reagent Read Read Luminescence Add_Reagent->Read

Figure 2: Workflow for a luminescent cell viability assay.

High-Content Screening (HCS)

HCS combines automated microscopy with sophisticated image analysis to quantify cellular phenotypes.[14] For kinase inhibitors, HCS can be used to measure downstream effects of target inhibition, such as changes in protein phosphorylation, subcellular localization of proteins, or cell cycle progression. This provides a rich, multi-parametric dataset for a more in-depth understanding of the compound's mechanism of action.

Data Analysis and Interpretation

Robust data analysis is critical for the success of any HTS campaign.

  • Normalization: Raw data from the primary screen should be normalized to the plate controls to account for plate-to-plate variability. The percent inhibition is a common metric:

    % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Selection: A statistical cutoff, often based on the mean and standard deviation of the sample population (e.g., > 3 standard deviations from the mean), is used to select initial hits.

  • IC50 Curve Fitting: For dose-response experiments, the data is fitted to a four-parameter logistic equation to determine the IC50 value.[15]

  • Structure-Activity Relationship (SAR): As data on multiple compounds from the library becomes available, initial SAR trends can be identified. This involves looking for correlations between the chemical structure of the compounds and their biological activity.

Counter-Screening: Eliminating False Positives

False positives are a common challenge in HTS. Counter-screens are designed to identify and eliminate compounds that interfere with the assay technology or have undesirable properties.[16][17]

  • Assay Interference: Some compounds can directly interfere with the assay signal (e.g., by quenching fluorescence or inhibiting the reporter enzyme in a luminescent assay). These can be identified by running the assay in the absence of the primary target.

  • Promiscuous Inhibitors: Some compounds, often aggregators, can inhibit multiple unrelated enzymes. These can be identified by testing hits against a panel of different kinases.

Conclusion: From Hit to Lead

The high-throughput screening of pyrido[4,3-d]pyrimidine libraries is a powerful approach for the discovery of novel kinase inhibitors. By employing a strategic HTS funnel that includes robust primary assays, confirmatory and orthogonal screens, and relevant cell-based and counter-assays, researchers can efficiently identify and validate promising hit compounds. Careful attention to data quality control, robust data analysis, and a thorough understanding of potential assay artifacts are essential for the success of these campaigns. The protocols and principles outlined in this guide provide a solid foundation for researchers to embark on their own HTS journeys with this exciting class of molecules, ultimately contributing to the development of new and effective therapies.

References

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of biomolecular screening, 4(2), 67-73.
  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Wuyts, B., Keemink, J., De Jonghe, S., Annaert, P., & Augustijns, P. (2014). Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. European Journal of Pharmaceutical Sciences, 53, 51-59.
  • Gubler, H., Schopfer, U., & Jacoby, E. (2013). Theoretical and experimental relationships between percent inhibition and IC50 data observed in high-throughput screening. Journal of biomolecular screening, 18(1), 1-13.
  • Gubler, H., Schopfer, U., & Jacoby, E. (2013). Theoretical and Experimental Relationships between Percent Inhibition and IC50 Data Observed in High-Throughput Screening. ResearchGate. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • McPhee, S. (2024, February 22). High-Throughput Dose-Response Data Analysis. Medium. Retrieved from [Link]

  • Innocenti, P., Woodward, H. L., Solanki, S., Naud, S., Westwood, I. M., Cronin, N., ... & Hoelder, S. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of medicinal chemistry, 59(8), 3671-3688.
  • Wang, Y., Zhang, Y., He, J., Zhang, Y., Chen, Y., & Xu, Y. (2025). Imaging‐Based High‐Content Screening with Clickable Probes Identifies XPB Inhibitors. Advanced Science, 2405624.
  • Yasgar, A., Shinn, P., Jadhav, A., Auld, D. S., Michael, S., Zheng, W., ... & Simeonov, A. (2015). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Assay and drug development technologies, 13(7), 415-425.
  • National Center for Biotechnology Information. (n.d.). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases. Retrieved from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490.
  • Innocenti, P., Woodward, H. L., Solanki, S., Naud, S., Westwood, I. M., Cronin, N., ... & Hoelder, S. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl). Journal of medicinal chemistry, 61(17), 7721-7737.
  • Innocenti, P., Woodward, H. L., Solanki, S., Naud, S., Westwood, I. M., Cronin, N., ... & Hoelder, S. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. PubMed. Retrieved from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-Throughput Screening for Kinase Inhibitors. ElectronicsAndBooks. Retrieved from [Link]

  • Bensaude, O. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Retrieved from [Link]

  • Prudent, R., & Lafanechère, L. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International journal of molecular sciences, 15(2), 2994-3006.
  • Preprints.org. (2023, October 25). Challenges and the Advancement in High-Throughput Screening Strategies for Cancer Therapeutics. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Counter-Screen Service. Retrieved from [Link]

  • Xing, C. (2021). Studies of Interaction Mechanism between Pyrido [3, 4-d] Pyrimidine Inhibitors and Mps1. Molecules, 26(17), 5158.
  • Pearce, K. H., et al. (2022). Development of a high-throughput TR-FRET screening assay for a fast-cycling KRAS mutant. bioRxiv.
  • Zhang, X., et al. (2014). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. ASSAY and Drug Development Technologies, 12(3), 157-166.
  • Ghorab, M. M., Alsaid, M. S., Soliman, A. M., & Nissan, Y. M. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1957-1972.
  • Ambit. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Retrieved from [Link]

  • Kumar, A., & Sharma, S. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemical Biology & Drug Design, 99(6), 758-768.
  • Wuyts, B., Keemink, J., De Jonghe, S., Annaert, P., & Augustijns, P. (2014). Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. ResearchGate. Retrieved from [Link]

  • Xing, C. (2021). Studies of Interaction Mechanism between Pyrido [3, 4-d] Pyrimidine Inhibitors and Mps1. Molecules, 26(17), 5158.
  • Taylor & Francis Online. (n.d.). Virtual screening, structure based pharmacophore mapping, and molecular simulation studies of pyrido[2,3-d]pyrimidines as selective thymidylate synthase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Optimization and development of a high-throughput TR-FRET screening assay for SLIT2/ROBO1 interaction. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Development of a high-throughput TR-FRET screening assay for LAG-3/FGL1 interaction. International Journal of Biological Macromolecules, 239, 124239.
  • ResearchGate. (n.d.). TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. Retrieved from [Link]

Sources

Application Notes & Protocols: Analytical Techniques for the Purification of 4-Methoxy-pyrido[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Purity in Drug Discovery

The pyrido[4,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for targeting a range of biological entities, including various protein kinases.[1][2] The specific substitution patterns on this heterocyclic core dictate its pharmacological activity, selectivity, and drug-like properties.[1] The 4-methoxy-pyrido[4,3-d]pyrimidine series, in particular, represents a class of compounds where subtle structural changes can lead to significant shifts in biological outcomes. Consequently, the unambiguous interpretation of structure-activity relationships (SAR) is entirely dependent on the purity of the compounds being tested. This guide provides a detailed framework and actionable protocols for the purification of these valuable research compounds, ensuring the integrity and reproducibility of downstream biological data.

Chapter 1: Understanding the Analyte - Physicochemical Challenges

Purifying 4-methoxy-pyrido[4,3-d]pyrimidines presents a unique set of challenges rooted in their molecular structure.

  • Basicity and Peak Shape: The presence of multiple nitrogen atoms within the fused ring system imparts basic character.[3] In reversed-phase chromatography, these basic sites can interact with residual acidic silanols on the silica stationary phase, leading to significant peak tailing and poor resolution.

  • Polarity and Solubility: While the core structure is relatively polar, the overall polarity and, critically, the solubility are heavily influenced by other substituents on the ring.[1] Solubility can be limited in common chromatographic solvents, posing challenges for sample preparation and loading, particularly at the preparative scale.[4]

  • Complexity of Reaction Mixtures: Synthesis of these molecules can result in complex crude mixtures containing starting materials, reagents, and structurally similar impurities such as regioisomers, which may be difficult to resolve.[5][6]

A logical approach to purification involves a primary chromatographic step followed by an optional final polishing step, such as crystallization, to achieve the highest level of purity.

G cluster_0 Purification Workflow Crude Crude Synthetic Mixture Analysis Analytical HPLC/SFC-MS (Purity Assessment) Crude->Analysis Decision Purity > 95%? Analysis->Decision Prep Preparative Chromatography (RP-HPLC or SFC) Decision->Prep No Pass Pure Compound (>98%) Ready for Bioassay Decision->Pass Yes Fractions Collect & Analyze Fractions Prep->Fractions Pool Pool Pure Fractions & Evaporate Fractions->Pool QC1 QC Check 1 (Analytical HPLC-MS) Pool->QC1 Crystallization Optional Polishing: Crystallization QC1->Crystallization If needed FinalQC Final QC (HPLC, NMR, HRMS) QC1->FinalQC Purity OK Crystallization->FinalQC FinalQC->Pass

Caption: General purification workflow for 4-methoxy-pyrido[4,3-d]pyrimidines.

Chapter 2: Primary Purification via Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC remains a workhorse for the purification of moderately polar small molecules and is an excellent starting point for this compound class.[7] The key to success lies in mitigating the basicity of the analyte to achieve sharp, symmetrical peaks.

Principle of Method

In RP-HPLC, analytes are separated based on their hydrophobic interactions with a nonpolar stationary phase (e.g., C18-bonded silica). A polar mobile phase is used, and elution is typically achieved by increasing the concentration of an organic solvent (e.g., acetonitrile), which decreases the mobile phase polarity and causes the analytes to elute from the column. For basic compounds like pyrido[4,3-d]pyrimidines, adding an acidic modifier to the mobile phase is crucial. The modifier acts as an ion-pairing agent and protonates the basic nitrogens, creating a single, charged species that chromatographs more effectively and masks interactions with stationary phase silanols.[8][9]

Detailed Protocol: Method Development and Preparative Run

1. Analytical Method Development (Scouting):

  • Objective: To find the optimal conditions for separation before scaling up.
  • Column: Start with a high-quality C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: Water + 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA). Expert Insight: Formic acid is preferred for mass spectrometry compatibility. TFA often provides sharper peaks but can be difficult to remove from the final product.
  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH) + 0.1% of the same acid.
  • Sample Preparation: Dissolve the crude sample in DMSO or DMF to a concentration of ~10 mg/mL.
  • Scouting Gradient: Run a fast, generic gradient to determine the approximate retention time.
  • Time 0.0 min: 5% B
  • Time 2.5 min: 95% B
  • Time 3.0 min: 95% B
  • Time 3.1 min: 5% B
  • Time 4.0 min: 5% B
  • Analysis: Evaluate the chromatogram for peak shape and resolution between the target compound and major impurities. Adjust the gradient to be shallower around the elution time of the target compound to improve resolution.

2. Scale-Up to Preparative Purification:

  • Column Selection: Choose a preparative C18 column with the same stationary phase as the analytical column (e.g., 150 x 20 mm, 5 µm particle size).
  • Gradient Conversion: Convert the optimized analytical gradient to the preparative scale, adjusting for the different column volume and flow rate.
  • Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent like DMSO or DMF. If solubility is an issue, a mixture including DCM may be used, but ensure it is miscible with the mobile phase. Trustworthiness Check: Always filter your sample solution through a 0.45 µm filter before injection to prevent column clogging.
  • Fraction Collection: Use a mass spectrometer-triggered fraction collector to selectively collect the peak corresponding to the target compound's mass.
  • Post-Purification: Analyze a small aliquot of each collected fraction by analytical HPLC-MS to confirm purity. Pool the pure fractions, and remove the solvent using a lyophilizer (for water/ACN) or rotary evaporator.
Data Presentation: Typical RP-HPLC Parameters
ParameterAnalytical ScalePreparative ScaleRationale
Column C18, 50 x 2.1 mm, 1.8 µmC18, 150 x 20 mm, 5 µmConsistent chemistry for predictable scaling.
Mobile Phase A H₂O + 0.1% Formic AcidH₂O + 0.1% Formic AcidAcid modifier improves peak shape for basic analytes.
Mobile Phase B ACN + 0.1% Formic AcidACN + 0.1% Formic AcidAcetonitrile offers good resolving power and lower viscosity.
Flow Rate 0.6 mL/min20 mL/minScaled appropriately for column diameter.
Gradient 5-95% B in 2.5 minOptimized based on analytical runShallow gradient around the target peak maximizes resolution.
Detection UV (e.g., 254 nm) & MSUV & Mass-Directed CollectionMS triggering ensures specific collection of the target compound.

Chapter 3: Orthogonal Purification via Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and "green" alternative to HPLC, particularly for purifying complex mixtures or compounds that are challenging for reversed-phase methods.[10][11] Its normal-phase characteristics provide an orthogonal separation mechanism, often resolving impurities that co-elute in RP-HPLC.[12]

Principle of Method

SFC uses supercritical carbon dioxide (CO₂) as the primary mobile phase. Supercritical CO₂ is non-polar and has low viscosity and high diffusivity, which leads to fast and efficient separations.[7][11] A polar organic co-solvent, typically methanol, is added to increase the mobile phase strength and elute the compounds. For basic analytes like 4-methoxy-pyrido[4,3-d]pyrimidines, a basic additive is required in the co-solvent to prevent peak tailing and ensure good recovery.

Detailed Protocol: Achiral SFC Purification

1. Sample Preparation (Critical Step):

  • Solvent Choice: The sample MUST be fully dissolved in a solvent compatible with the SFC mobile phase.[7] Methanol is the preferred choice. For less soluble compounds, a 1:1 mixture of Dichloromethane (DCM)/Methanol can be effective.
  • Caution: Using solvents like DMSO or DMF can cause the sample to precipitate upon injection into the supercritical CO₂, leading to system blockage and loss of product.[7]

2. Analytical Method Development:

  • Objective: Screen various stationary phases to find the best selectivity.
  • Columns: Screen a set of columns with different selectivities (e.g., 2-Ethylpyridine, Diol, Cyano).
  • Mobile Phase A: Supercritical CO₂
  • Mobile Phase B (Co-solvent): Methanol + 0.2% Isopropylamine (or Ammonium Hydroxide). Expert Insight: A basic additive is non-negotiable for this compound class in SFC to achieve good peak shape.
  • Screening Gradient:
  • Time 0.0 min: 5% B
  • Time 4.0 min: 50% B
  • Time 4.5 min: 50% B
  • Time 5.0 min: 5% B
  • System Conditions: Back Pressure: 150 bar; Temperature: 40 °C.
  • Analysis: Select the column/co-solvent combination that provides the best resolution.

3. Scale-Up to Preparative Purification:

  • Column Selection: Use a preparative column with the same chemistry as the optimized analytical run.
  • Gradient Optimization: Focus the gradient around the elution percentage of the target compound.
  • Fraction Collection: Use a mass-directed fraction collector. The fractions will be collected in a small volume of methanol, as the CO₂ vaporizes upon depressurization.[7]
  • Post-Purification: The collected fractions in methanol can be evaporated quickly, which is a significant time-saving advantage over the aqueous fractions from RP-HPLC.[7]
Data Presentation: Typical SFC Parameters
ParameterAnalytical ScalePreparative ScaleRationale
Column 2-Ethylpyridine, 100 x 3.0 mm2-Ethylpyridine, 150 x 21.2 mm2-EP column provides good selectivity for basic heterocycles.
Mobile Phase A Supercritical CO₂Supercritical CO₂Primary mobile phase.
Mobile Phase B MeOH + 0.2% IsopropylamineMeOH + 0.2% IsopropylamineBasic additive is critical for peak shape and recovery.
Flow Rate 3 mL/min60 mL/minScaled for preparative column dimensions.
Back Pressure 150 bar150 barMaintains CO₂ in a supercritical state.
Detection UV & MSUV & Mass-Directed CollectionEnsures selective collection and high recovery.

Chapter 4: Final Polishing via Crystallization

For compounds intended for sensitive downstream applications like structural biology or in-vivo studies, an additional polishing step may be required to remove trace impurities and ensure high crystalline purity.

Protocol: Solvent Screening for Crystallization

1. Initial Solubility Test:

  • Place a small amount of the purified, amorphous solid (1-2 mg) into several small vials.
  • Add a single solvent to each vial dropwise at room temperature to assess solubility. Test a range of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Heptane).
  • Identify solvents in which the compound is readily soluble and those in which it is sparingly soluble or insoluble.

2. Crystallization Techniques:

  • Slow Evaporation: Dissolve the compound in a suitable solvent (one in which it is moderately soluble) in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days.
  • Cooling: Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer.
  • Vapor Diffusion (Solvent/Anti-Solvent): Dissolve the compound in a small amount of a "good" solvent. Place this vial inside a larger, sealed chamber containing a larger volume of an "anti-solvent" (a solvent in which the compound is insoluble). The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and inducing crystallization.

Chapter 5: Final Quality Control

A rigorous QC process validates the success of the purification strategy.

G cluster_1 Final Quality Control Workflow Purified Purified Compound Purity Purity Check: Analytical HPLC-UV/MS Purified->Purity Identity Identity Confirmation: ¹H NMR Purity->Identity Mass Exact Mass Verification: High-Res Mass Spec (HRMS) Identity->Mass Decision All Criteria Met? Mass->Decision Pass Certified Pure Compound Decision->Pass Yes Fail Repurify or Re-synthesize Decision->Fail No

Caption: A self-validating workflow for final purity and identity confirmation.

  • Purity Assessment (HPLC-MS): An analytical HPLC run using a standard gradient confirms the purity level (typically >98% by UV area). The mass spectrum confirms the molecular weight.

  • Identity Confirmation (¹H NMR): A proton NMR spectrum confirms the chemical structure. The absence of significant impurity peaks provides further evidence of purity.

  • Exact Mass (HRMS): High-resolution mass spectrometry confirms the elemental composition, providing definitive proof of identity.

References

  • Anonymous. (2016). Practical Advances in SFC for the Purification of Pharmaceutical Molecules.
  • Anonymous. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.
  • Anonymous. A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures.
  • Anonymous. Purification Technologies Small Molecules. Kdpharmagroup.
  • Anonymous. (2018). Pharmaceutical Applications of Supercritical Fluid Chromatography. News-Medical.Net.
  • Anonymous. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.
  • Anonymous. (2024). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. R Discovery.
  • Anonymous. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate.
  • Anonymous. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • Anonymous. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry - ACS Publications.
  • Anonymous. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.
  • Perera, M. Y. (1991). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. UCL Discovery.
  • Anonymous. (2013). Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. PubMed.
  • Anonymous. (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PMC - PubMed Central.
  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. Ovid.

Sources

Application Notes and Protocols for 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Paradigm in Cell Cycle Control

The pyrido[4,3-d]pyrimidine scaffold has emerged as a cornerstone in the development of targeted cancer therapies. Specifically, the 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine core is central to a class of potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] The most prominent example of a drug featuring this structure is Palbociclib (PD-0332991), a first-in-class oral medication that has revolutionized the treatment landscape for certain types of breast cancer.[1][3][4] This guide provides an in-depth exploration of the application of this chemical entity and its derivatives in cancer research, detailing its mechanism of action, preclinical evaluation, and protocols for key experimental workflows.

An uncontrolled cell cycle is a hallmark of cancer, and the transition from the G1 to the S phase is a critical restriction point that is often dysregulated in tumor cells.[2][5][6] CDK4 and CDK6, in complex with cyclin D, play a pivotal role in this transition by phosphorylating the retinoblastoma protein (Rb).[1][7] The hyperphosphorylation of Rb leads to its inactivation and the release of E2F transcription factors, which in turn activate the transcription of genes required for S-phase entry and DNA replication.[5][7] In many cancers, the CDK4/6-cyclin D-Rb pathway is hyperactivated, driving uncontrolled cell proliferation.[7]

Compounds based on the this compound scaffold are designed to specifically inhibit the kinase activity of CDK4 and CDK6, thereby restoring cell cycle control.[1][3] This targeted approach offers a more precise and less toxic alternative to traditional cytotoxic chemotherapies.

Mechanism of Action: Reinstating the G1 Checkpoint

The primary mechanism of action for this compound derivatives like Palbociclib is the competitive inhibition of the ATP-binding pocket of CDK4 and CDK6.[1][3] This inhibition prevents the phosphorylation of Rb, maintaining it in its active, hypophosphorylated state.[7] Active Rb remains bound to the E2F transcription factor, sequestering it and preventing the expression of genes necessary for cell cycle progression.[5][7] The ultimate outcome is a G1 phase cell cycle arrest, which inhibits the proliferation of cancer cells.[7][8] For these inhibitors to be effective, the cancer cells must have a functional Rb protein.[7][9]

The following diagram illustrates the CDK4/6-Rb signaling pathway and the inhibitory action of this compound derivatives.

CDK4_6_Pathway cluster_0 Upstream Signaling cluster_1 G1 Phase Regulation cluster_2 Cell Cycle Progression Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Induces Hormone Signaling Hormone Signaling Hormone Signaling->Cyclin D Induces Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb-E2F Complex Rb-E2F Complex Cyclin D-CDK4/6 Complex->Rb-E2F Complex Phosphorylates Rb Rb Rb E2F E2F G1-S Transition G1-S Transition E2F->G1-S Transition Promotes Rb-E2F Complex->E2F Releases pRb p-Rb (Inactive) Rb-E2F Complex->pRb Inhibitor 4-methoxy-5H,6H,7H,8H- pyrido[4,3-d]pyrimidine (e.g., Palbociclib) Inhibitor->Cyclin D-CDK4/6 Complex Inhibits

Caption: CDK4/6-Rb Signaling Pathway Inhibition.

Applications in Cancer Research

Derivatives of this compound have demonstrated significant therapeutic potential across a range of malignancies, particularly in hormone receptor-positive (HR+) breast cancer.[5][10][11]

Breast Cancer

The most well-established application is in HR+, HER2-negative breast cancer.[3][10][12] In this subtype, estrogen receptor signaling often drives the expression of Cyclin D1, leading to CDK4/6 hyperactivation. Palbociclib, in combination with endocrine therapies like letrozole or fulvestrant, has been shown to significantly improve progression-free survival in patients with advanced or metastatic HR+/HER2- breast cancer.[1][13][14]

Other Solid Tumors

Preclinical and clinical studies are exploring the efficacy of this class of inhibitors in other solid tumors, including:

  • Hepatocellular Carcinoma (HCC): Palbociclib has shown to restrict tumor growth in preclinical HCC models, both as a single agent and in combination with sorafenib.[8][9]

  • Lung Cancer: The efficacy of CDK4/6 inhibitors is being investigated in non-small cell lung cancer (NSCLC), particularly in KRAS-mutant subtypes.[5][7]

  • Glioblastoma: The ability of some CDK4/6 inhibitors to cross the blood-brain barrier has prompted research into their use for brain tumors.

  • Mantle Cell Lymphoma and Sarcoma: Positive responses have been observed in clinical trials for mantle cell lymphoma and sarcoma.[15]

Emerging Applications

Recent research has also pointed to novel applications for pyrido[4,3-d]pyrimidine derivatives as inhibitors of other kinases, such as KRAS, indicating a broader potential for this scaffold in cancer therapy.[16][17]

Preclinical Evaluation Workflow

A typical preclinical workflow to evaluate the efficacy of a novel this compound derivative involves a series of in vitro and in vivo experiments.

Preclinical_Workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Assays Start->In_Vitro Target_Engagement Target Engagement (Western Blot for pRb) In_Vitro->Target_Engagement Cell_Viability Cell Viability/Proliferation (MTT/Resazurin Assay) In_Vitro->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) In_Vitro->Cell_Cycle In_Vivo In Vivo Xenograft Models Cell_Viability->In_Vivo If potent & selective PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Efficacy Tumor Growth Inhibition In_Vivo->Efficacy Toxicity Toxicity Assessment In_Vivo->Toxicity End Lead Optimization/ Clinical Candidate Selection Efficacy->End

Sources

Using molecular docking to predict binding of 4-methoxy-pyrido[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Using Molecular Docking to Predict the Binding of 4-Methoxy-pyrido[4,3-d]pyrimidines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Convergence of Computational Chemistry and Targeted Therapeutics

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the realm of drug discovery, this technique has become an indispensable tool, offering a cost-effective and time-efficient alternative to traditional high-throughput screening.[2][3] By modeling the interaction between a small molecule (ligand) and a protein's binding site at an atomic level, researchers can gain profound insights into the fundamental biochemical processes, predict binding affinities, and rationalize structure-activity relationships to guide the design of more potent and selective drug candidates.[4]

The pyrido[4,3-d]pyrimidine scaffold has garnered significant attention in medicinal chemistry due to its association with a range of biological activities, including kinase inhibition.[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 4-methoxy-pyrido[4,3-d]pyrimidine series, in particular, presents a promising avenue for the development of targeted therapies.

This application note provides a comprehensive, step-by-step protocol for predicting the binding of 4-methoxy-pyrido[4,3-d]pyrimidine derivatives to a relevant protein kinase target using molecular docking. It is designed for researchers with a foundational understanding of molecular biology and computational chemistry, aiming to equip them with the practical knowledge to perform, validate, and interpret docking simulations.

Theoretical Underpinnings: A Glimpse into the Docking Algorithm

At its core, molecular docking endeavors to solve two interconnected challenges: sampling and scoring.[2] The sampling algorithm explores a vast conformational space to generate a multitude of possible binding poses of the ligand within the protein's active site. Following this, a scoring function is employed to evaluate and rank these poses, approximating the binding affinity.[7][8] A lower, more negative binding energy score typically indicates a more stable and favorable protein-ligand complex.[9]

This protocol will utilize AutoDock Vina, a widely-used open-source docking program known for its accuracy and computational efficiency.[10][11] It employs a Lamarckian genetic algorithm for sampling and a sophisticated scoring function that considers electrostatic, hydrogen bonding, and van der Waals interactions.

Experimental Workflow: A Visual Overview

The entire molecular docking process can be visualized as a sequential workflow, starting from data acquisition to the final analysis of results.

G cluster_prep Preparation Phase cluster_proc Processing Phase cluster_dock Docking & Analysis PDB Fetch Protein Structure (RCSB PDB) Prot_Prep Protein Preparation (Remove water, add hydrogens) PDB->Prot_Prep Ligand Design/Fetch Ligand Structure (e.g., PubChem) Lig_Prep Ligand Preparation (Energy minimization, define rotatable bonds) Ligand->Lig_Prep Docking Execute Docking (AutoDock Vina) Prot_Prep->Docking Lig_Prep->Docking Analysis Analyze Results (Binding energy, interactions) Docking->Analysis Validation Protocol Validation (Redocking) Analysis->Validation

Caption: A high-level overview of the molecular docking workflow.

Detailed Protocol: From Structure to Score

This protocol provides a step-by-step guide for performing a molecular docking study. It assumes the use of the following software:

  • PyMOL: For protein visualization and initial preparation.

  • Avogadro: For ligand drawing and energy minimization.[12][13]

  • AutoDock Tools (ADT): For preparing protein and ligand files for docking.[14]

  • AutoDock Vina: The docking engine.[15]

Part A: Receptor Protein Preparation

The initial and critical step is the meticulous preparation of the protein structure to ensure it is computationally ready for docking.

G A 1. Download Protein Structure (PDB format) from RCSB PDB B 2. Visualize in PyMOL A->B C 3. Remove Water Molecules & Heteroatoms (e.g., ions, co-factors not in active site) B->C D 4. Save Cleaned Protein as PDB C->D E 5. Open in AutoDock Tools D->E F 6. Add Polar Hydrogens E->F G 7. Compute Gasteiger Charges F->G H 8. Save as PDBQT file G->H

Caption: Step-by-step workflow for receptor protein preparation.

Step-by-Step Methodology:

  • Acquire Protein Structure: Download the 3D structure of your target kinase in PDB format from the RCSB Protein Data Bank.[16][17] For this example, let's assume a hypothetical target kinase with PDB ID: XXXX.

  • Initial Cleaning in PyMOL:

    • Open the downloaded PDB file in PyMOL.

    • Remove water molecules by typing remove solvent in the command line. The rationale is that crystallographic water molecules can sometimes sterically hinder the ligand docking, though it's important to note that in some cases, "bridging" water molecules are crucial for ligand binding. For a standard initial docking, they are typically removed.[18]

    • Inspect for any other heteroatoms (ions, co-factors) that are not part of the active site and remove them.

    • Save the cleaned protein structure as a new PDB file (e.g., XXXX_cleaned.pdb).

  • Preparation in AutoDock Tools (ADT):

    • Launch ADT and open the XXXX_cleaned.pdb file.

    • Add Hydrogens: Navigate to Edit > Hydrogens > Add. Select "Polar only" and click "OK". This step is crucial for accurate hydrogen bond calculations.[14]

    • Add Charges: Navigate to Edit > Charges > Compute Gasteiger. Gasteiger charges are a method for calculating atomic partial charges based on electronegativity equalization and are widely used in molecular docking.[19][20]

    • Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the protein and save it. This will create a XXXX_cleaned.pdbqt file, which is the required format for AutoDock Vina and contains the atomic coordinates, partial charges, and atom types.[21]

Part B: Ligand Preparation

Proper preparation of the ligand is equally important to ensure its chemical and conformational accuracy.

G A 1. Draw 2D structure of a 4-methoxy-pyrido[4,3-d]pyrimidine derivative (e.g., ChemDraw or Avogadro) B 2. Generate 3D Coordinates in Avogadro C 3. Add Hydrogens D 4. Energy Minimization (e.g., MMFF94 force field) E 5. Save as PDB file F 6. Open in AutoDock Tools G 7. Define Rotatable Bonds H 8. Save as PDBQT file

Caption: Step-by-step workflow for ligand preparation.

Step-by-Step Methodology:

  • Create 3D Structure:

    • Draw the 2D structure of your 4-methoxy-pyrido[4,3-d]pyrimidine derivative in a molecular editor like Avogadro.

    • Generate the 3D structure.

    • Add hydrogens (Build > Add Hydrogens).[12]

  • Energy Minimization:

    • Perform an energy minimization to obtain a low-energy, stable conformation. In Avogadro, this can be done via Extensions > Optimize Geometry.[22] This step is vital to ensure the starting ligand conformation is realistic.

    • Save the optimized structure as a PDB file (e.g., ligand.pdb).[13]

  • Preparation in AutoDock Tools (ADT):

    • Launch ADT and open the ligand.pdb file.

    • Define Torsion Tree: Navigate to Ligand > Torsion Tree > Detect Root. This automatically defines the rigid root and rotatable bonds of the ligand, which is essential for conformational sampling during docking.

    • Save as PDBQT: Go to Ligand > Output > Save as PDBQT. This will create a ligand.pdbqt file.

Part C: Execution of Molecular Docking

With the prepared protein and ligand, the docking simulation can now be configured and executed.

  • Define the Grid Box:

    • In ADT, with both the protein and ligand loaded, go to Grid > Grid Box.

    • A box will appear around the protein. Adjust the center and dimensions of this box to encompass the entire binding site of interest. The co-crystallized ligand (if available) can be used as a guide to center the grid box.

  • Create Configuration File:

    • Create a text file named conf.txt and add the following lines, replacing the file names and coordinates as needed:

  • Run AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files and the Vina executable.

    • Run the following command: vina --config conf.txt --log log.txt

Analysis and Interpretation of Results

  • Binding Affinity: The log.txt file will contain a table of binding affinities (in kcal/mol) for the top predicted binding poses. A more negative value suggests a stronger binding affinity.[23]

  • Visualization of Binding Poses: The docking_results.pdbqt file contains the coordinates of the predicted binding poses. Open this file along with the protein structure in PyMOL to visually inspect the interactions.

  • Interaction Analysis: Analyze the key interactions between the ligand and the protein's active site residues. Look for:

    • Hydrogen bonds: Crucial for specificity and affinity.

    • Hydrophobic interactions: Important for overall binding.

    • Pi-stacking interactions: Common with aromatic rings.

    • Visualization tools can help identify and display these interactions.[24][25]

Ligand DerivativeBinding Affinity (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
4-methoxy-pyrido[4,3-d]pyrimidine (core)-7.5TYR234, LYS188, ASP3212
Derivative A (with phenyl group)-8.9TYR234, LYS188, ASP321, PHE3193
Derivative B (with ethyl group)-7.8TYR234, LYS188, ASP3212

This is an example table and does not represent actual experimental data.

Trustworthiness: Protocol Validation through Redocking

To ensure the reliability of your docking protocol, a validation step is essential.[26] Redocking involves taking a protein-ligand complex with a known crystal structure, removing the native ligand, and then docking it back into the protein's binding site.[27][28]

Procedure:

  • Select a protein-ligand complex from the PDB that is relevant to your target.

  • Separate the ligand and protein into two files.

  • Prepare the protein and ligand as described in the protocol above.

  • Perform the docking using the same parameters.

  • Analysis: Superimpose the docked pose of the ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two. An RMSD value of less than 2.0 Å is generally considered a successful redocking, indicating that the chosen protocol can accurately reproduce the experimental binding mode.[29][30]

Conclusion

This application note has outlined a detailed and validated protocol for predicting the binding of 4-methoxy-pyrido[4,3-d]pyrimidines to a protein target using molecular docking. By following these steps, researchers can leverage this powerful computational technique to accelerate their drug discovery efforts, gain insights into molecular recognition, and guide the design of novel therapeutics. It is important to remember that molecular docking is a predictive tool, and its results should ideally be validated with experimental data.

References

  • Protein Data Bank (file format) - Wikipedia. Available from: [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Available from: [Link]

  • Scoring functions for docking - Wikipedia. Available from: [Link]

  • Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article | Journal of Pharma Insights and Research. Available from: [Link]

  • Introduction to Protein Data Bank Format. Available from: [Link]

  • Muhammed, M. T., & Aki-Yalcin, E. (2019). Molecular Docking: Principles, Advances, and its Applications in Drug Discovery. Letters in Drug Design & Discovery, 16(10), 1113-1128. Available from: [Link]

  • Protein-ligand docking with AutoDock Vina and UCSF Chimera - YouTube. Available from: [Link]

  • An Overview of Scoring Functions Used for Protein-Ligand Interactions in Molecular Docking. Available from: [Link]

  • Basics, types and applications of molecular docking: A review. Available from: [Link]

  • Molecular Docking: Principles, Applications, and Significance in Drug Discovery. Available from: [Link]

  • Scoring functions for docking - Bionity. Available from: [Link]

  • Cheng, T., Li, Q., Zhou, Z., Wang, Y., & Bryant, S. H. (2012). Structure-based virtual screening for drug discovery: a problem-centric review. The AAPS journal, 14(1), 133–141. Available from: [Link]

  • pdb file format. GROMACS. Available from: [Link]

  • How to interprete and analyze molecular docking results? - ResearchGate. Available from: [Link]

  • How to perform Molecular Docking using AutoDock Vina - Kapsid Simulations. Available from: [Link]

  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. Available from: [Link]

  • Evaluation of scoring functions for protein-ligand docking. AIP Publishing. Available from: [Link]

  • wwPDB: File Format - Worldwide Protein Data Bank. Available from: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available from: [Link]

  • Autodock Vina Tutorial - Molecular Docking - YouTube. Available from: [Link]

  • How to Perform Molecular Docking with AutoDock Vina - YouTube. Available from: [Link]

  • Vina Docking Tutorial - Eagon Research Group. Available from: [Link]

  • Interpretation of Molecular docking results? - ResearchGate. Available from: [Link]

  • Validation of the docking protocol by redocking the IN-35 conformation... - ResearchGate. Available from: [Link]

  • Calculating Gasteiger Partial Charges. OEChem. Available from: [Link]

  • Analysis and Mapping of Molecular Docking Results - CD ComputaBio. Available from: [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. Available from: [Link]

  • Ligand Preparation for Molecular Docking using Avogadro | Bioinformatics Tutorial. Available from: [Link]

  • (PDF) Validation of Docking Methodology (Redocking) - ResearchGate. Available from: [Link]

  • S. Al-Karadaghi, et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules, 25(20), 4795. Available from: [Link]

  • Any free tool for Calculating Gasteiger-Hückel charges for ligands? - Matter Modeling Stack Exchange. Available from: [Link]

  • molcharge - Partial Charges — Toolkits--cpp 2024.2.1 documentation. Available from: [Link]

  • Validation of docking protocol by redocking the cocrystallized ligand... - ResearchGate. Available from: [Link]

  • Results of docking calculations using Gasteiger charges on both the ligand and the protein. Available from: [Link]

  • Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. Available from: [Link]

  • What kind of charges (gateiger or kollman) should I add to my aptamer and his ligand to perform a docking in Autodock4? | ResearchGate. Available from: [Link]

  • What is the most simple protocol to prepare the liberary of ligands for molocular docking ? | ResearchGate. Available from: [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. Available from: [Link]

    • Creating / modifying ligand molecules — ScotCHEM protein-ligand docking course documentation. Available from: [Link]

  • AutoDock Tutorial Part 3- Prepare Macro molecule/Protein for Docking - YouTube. Available from: [Link]

  • Study on the Molecular Mechanism of Interaction Between Perfluoroalkyl Acids and PPAR by Molecular Docking - MDPI. Available from: [Link]

  • Avogadro tutorial (create a PDB for a ligand) - YouTube. Available from: [Link]

  • How to prepare ligands for docking? - Avogadro Discussion. Available from: [Link]

  • Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library - PubMed. Available from: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. Available from: [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review - ResearchGate. Available from: [Link]

Sources

Application Notes and Protocols for the Structural Characterization of Pyrido[4,3-d]pyrimidine Derivatives using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] Unambiguous structural characterization of novel derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of intellectual property. This guide provides an in-depth technical overview and field-proven protocols for the comprehensive characterization of pyrido[4,3-d]pyrimidine derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We move beyond basic data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Strategic Importance of Orthogonal Analytical Techniques

In drug discovery, the synthesized molecule's structure is the foundational hypothesis. NMR and MS are powerful, orthogonal techniques that, when used in concert, provide an unparalleled level of confidence in this hypothesis. NMR spectroscopy elucidates the covalent bonding framework and stereochemistry by probing the magnetic environments of atomic nuclei (¹H, ¹³C), while mass spectrometry provides the highly accurate molecular weight and elemental composition, along with structural information gleaned from fragmentation patterns.[2][3] Relying on one technique alone can lead to ambiguity; their combined application is the gold standard for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR remains the primary tool for the complete structure elucidation of organic molecules in solution.[4][5] For a scaffold like pyrido[4,3-d]pyrimidine, a multi-dimensional approach is often necessary to resolve signal overlap and definitively assign every proton and carbon.

Foundational 1D NMR Analysis: The Initial Fingerprint

One-dimensional ¹H and ¹³C NMR spectra provide the initial overview of the molecule's structure.

  • ¹H NMR: Reveals the number of distinct proton environments, their integration (ratio), and connectivity through spin-spin coupling. Protons on the pyrido[4,3-d]pyrimidine core typically resonate in the aromatic region (δ 7.0-9.5 ppm), with their exact chemical shifts being highly sensitive to the nature and position of substituents.

  • ¹³C NMR: Shows the number of unique carbon environments, including quaternary carbons which are invisible in the ¹H spectrum. The chemical shifts provide insight into the hybridization and electronic environment of each carbon atom.

Causality Behind Solvent Choice: The choice of deuterated solvent is critical. DMSO-d₆ is often preferred for these scaffolds due to its excellent solubilizing power for polar, N-heterocyclic compounds and its ability to reveal exchangeable protons (e.g., N-H, O-H) as broad signals. For less polar derivatives, CDCl₃ may be suitable.

Protocol 1: Standard 1D NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified pyrido[4,3-d]pyrimidine derivative.

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Homogenization: Vortex the tube until the sample is completely dissolved. Gentle heating or sonication may be required for poorly soluble compounds.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a new NMR tube to prevent magnetic field distortions.

  • Analysis: Acquire ¹H, ¹³C{¹H}, and DEPT-135 spectra. The DEPT-135 experiment is invaluable for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, leaving quaternary carbons absent.

Advanced 2D NMR: Assembling the Puzzle

For complex derivatives, 1D spectra are often insufficient for complete assignment due to overlapping signals and the presence of numerous quaternary carbons. Two-dimensional NMR experiments are essential for unambiguously connecting the atoms.[6][7]

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations. It is used to trace out the proton spin systems on the pyridine ring and on aliphatic substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached (¹JCH). This is the primary method for assigning protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this class of compounds. It reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH). Its primary utility is in identifying the connectivity to non-protonated (quaternary) carbons, thereby piecing together the entire molecular framework and confirming the position of substituents.

Data Interpretation Workflow: Integrating 2D NMR Data

The following diagram illustrates the logical flow for using multi-dimensional NMR data to achieve full structural assignment.

NMR_Workflow 2D NMR Structural Elucidation Workflow cluster_1D 1D NMR Data cluster_2D 2D NMR Correlation Data cluster_Assignment Structural Assignment H1_NMR ¹H NMR (Proton Environments, J-Coupling) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1_NMR->HMBC C13_NMR ¹³C & DEPT-135 (Carbon Environments, CHn Types) C13_NMR->HSQC C13_NMR->HMBC Assign_CH Assign Protonated Carbons COSY->Assign_CH Confirms proton network HSQC->Assign_CH Assign_Q_C Assign Quaternary Carbons HMBC->Assign_Q_C Crucial for Quaternary C's Assign_CH->Assign_Q_C Provides proton starting points Final_Structure Confirm Final Structure & Substituent Positions Assign_CH->Final_Structure Assign_Q_C->Final_Structure

Caption: Logical workflow for integrating 1D and 2D NMR data.

Table 1: Typical NMR Chemical Shift Ranges for the Pyrido[4,3-d]pyrimidine Core
PositionAtom TypeTypical Chemical Shift (δ, ppm in DMSO-d₆)Notes
H-2¹H8.5 - 9.0Highly dependent on substituent at C-2.
C-2¹³C150 - 160
C-4¹³C155 - 165Quaternary carbon, often involved in key HMBC correlations.
H-5¹H8.8 - 9.5Often the most downfield proton due to deshielding from two adjacent nitrogens.
C-5¹³C150 - 158
H-7¹H7.5 - 8.5Chemical shift is sensitive to substituents on the pyridine ring.
C-7¹³C120 - 135
H-8¹H8.5 - 9.0Coupled to H-7, helps confirm substitution pattern.
C-8¹³C145 - 155
C-4a¹³C115 - 125Quaternary carbon, key for confirming ring fusion.
C-8a¹³C155 - 165Quaternary carbon, key for confirming ring fusion.

Note: These are approximate ranges. Actual values can vary significantly based on substitution and solvent effects. Data compiled from literature sources.[8][9][10]

Mass Spectrometry: Confirming Identity and Probing Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight and elemental formula of a synthesized compound. For pyrido[4,3-d]pyrimidines, soft ionization techniques are generally preferred to keep the core intact.

Ionization Techniques: Hard vs. Soft
  • Electron Ionization (EI): A "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive fragmentation.[11] While it can provide a detailed fragmentation fingerprint, the molecular ion (M⁺˙) is often weak or absent for complex molecules, making molecular weight determination difficult.[12]

  • Electrospray Ionization (ESI): A "soft" ionization technique ideal for the polar, N-heterocyclic nature of pyridopyrimidines.[13] It generates protonated molecules, [M+H]⁺, with minimal fragmentation.[14] This makes it the method of choice for accurately determining the molecular weight. ESI is also directly compatible with liquid chromatography (LC-MS).

Expert Insight: For routine confirmation of newly synthesized derivatives, ESI is the superior choice. The observation of a strong [M+H]⁺ peak provides immediate and clear confirmation of the target molecular weight.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a self-validating system. It measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically <5 ppm), allowing for the unambiguous determination of the compound's elemental formula. This is a critical step for the characterization of a novel compound, as it provides a direct check against the expected structure.

Protocol 2: ESI-MS Sample Preparation and Analysis
  • Stock Solution: Prepare a stock solution of the purified compound at ~1 mg/mL in a suitable solvent (e.g., Methanol, Acetonitrile).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, typically 50:50 Acetonitrile:Water with 0.1% formic acid. The acid promotes protonation and improves signal intensity.

  • Infusion/Injection: Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Data Acquisition: Acquire data in positive ion mode. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).

  • HRMS Analysis: If using a high-resolution instrument (TOF, Orbitrap), the software will calculate and provide a list of possible elemental compositions that match the measured accurate mass. The correct formula should match the expected structure and have a mass error of <5 ppm.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

While ESI-MS provides the molecular weight, tandem mass spectrometry (MS/MS) is used to induce and analyze fragmentation, offering deeper structural insights.[15][16] In an MS/MS experiment, the [M+H]⁺ ion is selected, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure.

The fragmentation of the pyrido[4,3-d]pyrimidine core often involves characteristic losses related to the pyrimidine or pyridine rings. A common fragmentation pathway is a retro-Diels-Alder (RDA) reaction of the pyridine ring, though the exact pathway is highly dependent on the substituents.[3][17]

Plausible Fragmentation Pathway

The following diagram illustrates a generalized fragmentation pathway for a substituted pyrido[4,3-d]pyrimidine.

MS_Fragmentation Generalized MS/MS Fragmentation Pathway Parent [M+H]⁺ (Precursor Ion) Frag1 Loss of R¹CN (from pyrimidine ring) Parent->Frag1 - R¹CN Frag2 Loss of HCN (from pyridine ring) Parent->Frag2 - HCN Frag3 Loss of R³ (substituent loss) Parent->Frag3 - R³ Frag4 RDA Cleavage Parent->Frag4 RDA Integrated_Workflow Integrated NMR & MS Structural Verification Workflow cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Spectroscopy Analysis Start Newly Synthesized Pyrido[4,3-d]pyrimidine HRMS Acquire HRMS (ESI-TOF/Orbitrap) Start->HRMS NMR_Acq Acquire ¹H, ¹³C, DEPT, COSY, HSQC, HMBC Start->NMR_Acq Formula Determine Elemental Formula ([M+H]⁺, <5 ppm error) HRMS->Formula Validation Data Validation Checkpoint Formula->Validation NMR_Assign Assign all ¹H and ¹³C signals NMR_Acq->NMR_Assign NMR_Assign->Validation Conclusion Structure Confirmed Validation->Conclusion Data Consistent

Caption: A comprehensive workflow combining MS and NMR.

Trustworthiness Checkpoint: At the validation stage, the elemental formula derived from HRMS must perfectly account for every atom identified and placed by the comprehensive 2D NMR analysis. The number of protons and carbons, along with their connectivity, must match the molecular formula. Any discrepancy indicates either an impure sample or an incorrect structural assignment, triggering further investigation.

Conclusion

The structural characterization of novel pyrido[4,3-d]pyrimidine derivatives is a critical task that demands a rigorous and multi-faceted analytical approach. By strategically combining high-resolution mass spectrometry for accurate mass and formula determination with a suite of 1D and 2D NMR experiments for mapping the covalent framework, researchers can achieve unambiguous and self-validated structural elucidation. The protocols and workflows detailed in this guide provide a robust framework for obtaining high-quality, defensible data essential for the progression of drug discovery and development programs.

References

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2007, 397-475. [Link]

  • Xu, G., et al. (2012). (1)H and (13)C NMR Assignments of Four Series Bioactive pyrido[4,3-d]pyrimidine Derivatives. Magnetic Resonance in Chemistry, 50(9), 646-50. [Link]

  • Pinto, D. C. G. A., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Pinto, D. C. G. A., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Various Authors. (2020). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. [Link]

  • Kovács, L., et al. (2003). Electrospray Tandem Mass-Spectrometric Analysis of Diastereo- And Stereoisomeric Pyrimidine Nucleoside Analogues Based on the 1,3-dihydrobenzo[c]furan Core. Carbohydrate Research, 338(22), 2311-24. [Link]

  • Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in Molecular Biology, 1378, 237-42. [Link]

  • Gelling, I. R., Irwin, W. J., & Wibberley, D. G. (1969). Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact. Journal of the Chemical Society B: Physical Organic, 513-517. [Link]

  • Gelin, M., et al. (2018). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 23(3), 566. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Xu, G., et al. (2012). 1H and 13C NMR assignments of four series bioactive pyrido[4,3-d]pyrimidine derivatives. ResearchGate. [Link]

  • El-Damasy, A. K., et al. (2018). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 23(11), 2999. [Link]

  • Fiveable. (n.d.). Advanced NMR Techniques and Applications. Spectroscopy Class Notes. [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 11119-11132. [Link]

  • Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841. [Link]

  • Broecker, J., & Woon, C. C. (2011). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 30(4), 565-593. [Link]

  • Van der Pijl, F., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2062. [Link]

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this promising heterocyclic scaffold. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

The pyrido[4,3-d]pyrimidine core is a valuable pharmacophore found in numerous kinase inhibitors and other therapeutic agents.[1][2] However, like many nitrogen-containing heterocyclic compounds, this molecule is anticipated to exhibit poor aqueous solubility due to its relatively rigid, planar structure and potential for strong crystal lattice energy—a common challenge for many new chemical entities (NCEs).[3] This guide provides a systematic approach to characterizing and overcoming these solubility hurdles.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental questions regarding the solubility of this compound.

Q1: Why is this compound likely to be poorly soluble in aqueous media?

A1: The solubility of a compound is governed by the balance between its interaction with itself (crystal lattice energy) and its interaction with the solvent (solvation energy). For this compound, several structural features suggest poor aqueous solubility:

  • Molecular Structure: The fused aromatic ring system is largely hydrophobic. While the nitrogen atoms and methoxy group offer some polarity, the overall character is lipophilic.

  • Crystal Packing: Such planar heterocyclic systems can pack very efficiently into a stable crystal lattice. A high lattice energy means that a significant amount of energy is required to break apart the crystal and allow solvent molecules to interact with the individual compound molecules.

  • Hydrogen Bonding: The secondary amine and pyrimidine nitrogens can act as both hydrogen bond donors and acceptors. This can lead to strong intermolecular hydrogen bonds in the solid state, further stabilizing the crystal lattice and impeding dissolution.

Q2: What is the first step I should take to address a solubility issue?

A2: The critical first step is to quantify the problem by determining the compound's baseline thermodynamic and kinetic solubility. These are not the same measurement and provide different insights.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of the compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pH) after an extended period.[4] It is a crucial parameter for understanding the biopharmaceutical limits of the drug.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (like DMSO) into an aqueous buffer. It is a high-throughput assessment of a compound's propensity to precipitate and is often used in early discovery screening.[5]

A large discrepancy between kinetic and thermodynamic solubility often indicates that the compound can form a supersaturated solution, which may be advantageous but also carries a high risk of precipitation.

Q3: How will pH likely affect the solubility of this compound?

A3: The this compound structure contains several basic nitrogen atoms. Therefore, its aqueous solubility is expected to be highly pH-dependent.

  • Mechanism: In acidic conditions (low pH), the nitrogen atoms in the pyrido-pyrimidine ring system will become protonated. This ionization imparts a positive charge on the molecule, significantly increasing its polarity and its ability to interact with polar water molecules through ion-dipole forces. The Henderson-Hasselbalch equation provides a theoretical basis for this relationship, though real-world behavior can be more complex.[6]

  • Implication: The compound will likely be significantly more soluble in the acidic environment of the stomach (pH 1.2-2.5) than in the neutral to slightly alkaline environment of the small intestine (pH 6.5-7.4).[7] This is a critical consideration for oral drug development, as the primary site of absorption for most drugs is the small intestine.

Part 2: Troubleshooting Guide - Strategies for Solubility Enhancement

If baseline solubility is insufficient for your experimental needs (e.g., in vitro assays, in vivo formulation), the following strategies can be systematically employed.

Strategy 1: pH Modification and Salt Formation

This is the most direct approach for an ionizable compound. The goal is to work in a pH range where the compound is predominantly in its more soluble, ionized form.

Troubleshooting Scenario: "My compound precipitates when I dilute my DMSO stock into my neutral pH 7.4 assay buffer."

Solution: Lower the pH of your buffer. For many basic compounds, reducing the pH by 1-2 units below the compound's pKa can increase solubility by 10 to 100-fold.

Experimental Protocol: Determining a pH-Solubility Profile

This protocol will establish the relationship between pH and the thermodynamic solubility of your compound.

Materials:

  • This compound (solid)

  • A series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 8.

  • Acetonitrile (ACN) or other suitable organic solvent for analysis.

  • 1.5 mL microcentrifuge tubes.

Equipment:

  • Thermomixer or shaker incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Calibrated pH meter.

  • Analytical balance.

  • Centrifuge.

  • HPLC-UV or LC-MS/MS for concentration analysis.[4]

Procedure:

  • Add an excess amount of solid compound to each microcentrifuge tube (enough that a small amount of solid remains undissolved at the end).

  • Add a fixed volume (e.g., 1 mL) of each buffer to the corresponding tubes.

  • Securely cap the tubes and place them in the thermomixer, shaking at a constant speed and temperature for 24-48 hours to ensure equilibrium is reached.[8]

  • After incubation, visually confirm that excess solid remains in each tube.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Carefully remove a known aliquot of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable organic solvent (e.g., 1:1 with ACN) to prevent precipitation before analysis.

  • Determine the concentration of the dissolved compound in each sample using a pre-validated HPLC or LC-MS/MS method.

  • Plot the measured solubility (in µg/mL or µM) against the measured final pH of each buffer.

Strategy 2: Co-solvency

If pH modification is insufficient or not viable for your experimental system, using a water-miscible organic solvent (a co-solvent) can enhance solubility.

Troubleshooting Scenario: "Lowering the pH helps, but I still can't achieve the high concentration needed for my toxicology study."

Solution: Introduce a co-solvent. Co-solvents work by reducing the overall polarity of the aqueous solvent system, making it more favorable for the hydrophobic compound to dissolve.[9][10] This reduces the interfacial tension between the solute and the solvent.[11]

Co-solvent Selection and Screening

The choice of co-solvent is critical and depends on the downstream application (e.g., in vitro vs. in vivo).

Co-solventTypical Concentration RangeCommon Use CaseConsiderations
Ethanol 5-40%Oral/Parenteral FormulationsGenerally recognized as safe (GRAS). Can cause protein precipitation at high concentrations.[12]
Propylene Glycol (PG) 10-60%Oral/Parenteral FormulationsGood solubilizer for many nonpolar drugs. Can be viscous.[12][13]
Polyethylene Glycol (PEG 400) 10-50%Oral/Parenteral FormulationsExcellent solubilizer, low toxicity.[13][14]
Dimethyl Sulfoxide (DMSO) <1% (in vitro), <0.1% (in vivo)In vitro assays, stock solutionsHigh solubilizing power but can have cellular toxicity and experimental artifacts.[15]
N,N-Dimethylacetamide (DMA) 10-30%Pre-clinical animal studiesStrong solubilizer but has toxicity concerns that must be managed.[16]
Workflow for Co-solvent Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare concentrated stock of compound in 100% DMSO F Add small aliquot of DMSO stock to each well (final DMSO <1%) A->F B Prepare aqueous buffer (e.g., pH 4.0 PBS) E Add buffer to reach final desired volume B->E C Prepare co-solvents (PEG 400, PG, Ethanol) D Dispense co-solvents into microplate wells (e.g., 10%, 20%, 30%) C->D D->E E->F G Seal plate and shake for 2-4 hours at 25°C F->G H Filter or centrifuge plate to remove precipitate G->H I Analyze supernatant concentration by HPLC-UV H->I J Plot Solubility vs. Co-solvent % I->J K Identify optimal co-solvent system for target concentration J->K

Caption: A typical workflow for screening co-solvents to enhance compound solubility.

Strategy 3: Advanced Formulation Approaches - Solid Dispersions

For significant solubility challenges, especially for oral drug delivery, advanced formulation techniques like amorphous solid dispersions are often required.

Troubleshooting Scenario: "Even with pH and co-solvents, my compound crashes out of solution over time, and oral bioavailability is very low."

Solution: Create an amorphous solid dispersion. This technique involves dispersing the hydrophobic drug in a hydrophilic polymer matrix.[17][18]

  • Mechanism of Enhancement:

    • Amorphous State: The drug exists in a non-crystalline, amorphous state. This eliminates the crystal lattice energy barrier, meaning no energy is required to break up the crystal structure during dissolution.[19][20]

    • Increased Surface Area: The drug is molecularly dispersed within the carrier, leading to a dramatic increase in the surface area available for dissolution.[21]

    • Improved Wettability: The hydrophilic carrier improves the wettability of the hydrophobic drug particles.[19]

Experimental Protocol: Lab-Scale Solid Dispersion (Solvent Evaporation Method)

This is a straightforward method to create a solid dispersion for initial evaluation.

Materials:

  • This compound

  • A hydrophilic polymer (e.g., Povidone (PVP K30), Copovidone (Kollidon VA 64), or a specialized polymer like Apinovex™).[22][23]

  • A volatile organic solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, dichloromethane).

Equipment:

  • Rotary evaporator (Rotovap).

  • Round bottom flask.

  • Vacuum oven.

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:3 w/w).

  • Dissolve both the compound and the polymer completely in a minimal amount of the chosen organic solvent in a round bottom flask.

  • Attach the flask to the rotary evaporator.

  • Evaporate the solvent under reduced pressure with gentle heating and rotation until a thin, solid film is formed on the flask wall.

  • Place the flask in a vacuum oven at a moderate temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Scrape the resulting solid dispersion from the flask. The material should be a glassy solid, not a crystalline powder.

  • Characterize the solid dispersion (e.g., by DSC to confirm amorphous nature) and test its dissolution rate compared to the crystalline drug.

Part 3: Decision-Making Workflow

When faced with a solubility problem, a structured approach is most effective. The following diagram outlines a logical decision-making process.

G start Start: Poorly Soluble Compound measure Determine Baseline Thermodynamic Solubility (Protocol 1) start->measure is_sufficient Is solubility > target concentration? measure->is_sufficient ph_profile Characterize pH-Solubility Profile is_sufficient->ph_profile No end_ok Problem Solved is_sufficient->end_ok Yes is_ph_dependent Is solubility significantly increased at low pH? ph_profile->is_ph_dependent use_ph Solution Found: Use acidic buffer (pH < pKa) for formulation is_ph_dependent->use_ph Yes cosolvent Screen Co-solvents (PG, PEG 400, etc.) (Workflow 1) is_ph_dependent->cosolvent No / Insufficient use_ph->end_ok is_cosolvent_ok Is target concentration achieved with acceptable co-solvent %? cosolvent->is_cosolvent_ok use_cosolvent Solution Found: Use optimized co-solvent system is_cosolvent_ok->use_cosolvent Yes advanced Advanced Formulation: Prepare Amorphous Solid Dispersion (Protocol 2) is_cosolvent_ok->advanced No use_cosolvent->end_ok end_fail Consult Formulation Specialist advanced->end_fail

Caption: Decision tree for systematically addressing solubility issues.

References

  • Thakur, D., et al. (2022). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics. [Link]

  • IJMDSR (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Verma, S., et al. (2017). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research. [Link]

  • Pharma Times (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times. [Link]

  • Kumar, K., & Saini, N. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. International Journal of Current Research and Review. [Link]

  • Aditama, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Slideshare (n.d.). Cosolvency. [Link]

  • Patel, B. B., et al. (2011). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. SciSpace. [Link]

  • Slideshare (n.d.). Excipients for solubility dissolution and permeation enhancement. [Link]

  • JAPTR (2012). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research. [Link]

  • Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Raghuram, M. (2022). Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]

  • Indian Journal of Pharmaceutical Sciences (2021). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. [Link]

  • Pharmaceutical Technology (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Patel, J. N., et al. (2011). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • European Pharmaceutical Review (2022). Novel excipients for solubility enhancement. [Link]

  • Al-Ghaban, A. M., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • Mey, A. S. J. S., et al. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Babu, P. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]

  • National Journal of Pharmaceutical Sciences (2021). Determination of solubility by gravimetric method: A brief review. [Link]

  • Improved Pharma (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Beig, A., et al. (2004). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

  • Lund University Publications (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Sun, F., et al. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Chemosphere. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews. [Link]

  • Wang, Y., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience. [Link]

  • Avdeef, A., et al. (2022). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. ADMET & DMPK. [Link]

  • precisionFDA (n.d.). 4-METHOXY-7H-PYRROLO(2,3-D)PYRIMIDINE. [Link]

  • ChemWhat (n.d.). This compound CAS#: 944902-70-9. [Link]

  • Tsume, Y., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics. [Link]

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. [Link]

  • Zenlyms Tech (n.d.). 4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride. [Link]

  • Zadrazilova, I., et al. (2021). Polysubstituted Pyrimidines as Potent Inhibitors of Prostaglandin E2 Production: Increasing Aqueous Solubility. Molecules. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. [Link]

  • El-Sayed, N. N. E., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Future Medicinal Chemistry. [Link]

  • Jagadish, P. C., et al. (2022). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Bioorganic & Organic Chemistry. [Link]

  • Srini Chem (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]-2-3-d-pyrimidine-structure-properties-and-basic-chemistry)

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Pyrido[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrido[4,3-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to overcome synthetic challenges and optimize your reaction conditions effectively.

Introduction to Pyrido[4,3-d]pyrimidine Synthesis

The pyrido[4,3-d]pyrimidine core is a significant pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The synthesis of this scaffold can be approached through various strategies, each with its own set of advantages and potential challenges. This guide will focus on the most common synthetic routes and the practical issues that may arise.

Core Synthetic Strategies and Troubleshooting

The construction of the pyrido[4,3-d]pyrimidine ring system is typically achieved by forming the pyrimidine ring onto a pre-existing pyridine core or through convergent multi-component reactions. Understanding the nuances of each approach is key to successful synthesis.

Strategy 1: Thermal Cyclocondensation of 4-Aminopyridine Derivatives

A prevalent method involves the reaction of a 4-aminopyridine derivative bearing a suitable ortho substituent (e.g., a nitrile or ester) with a one-carbon synthon, such as formamide, formic acid, or an orthoformate. A classic example is the thermal cyclocondensation of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine hydrochloride.[1]

Question 1: My cyclocondensation reaction is resulting in a low yield of the desired pyrido[4,3-d]pyrimidinone. What are the likely causes?

Answer: Low yields in cyclocondensation reactions for the synthesis of pyrido[4,3-d]pyrimidines can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Suboptimal Temperature: Thermal cyclocondensations are highly sensitive to temperature. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to the decomposition of starting materials and products, or the formation of side products.

  • Moisture: The presence of moisture can hydrolyze starting materials or intermediates, leading to the formation of unwanted byproducts and a reduction in yield. It is critical to use anhydrous solvents and reagents.

  • Purity of Starting Materials: Impurities in the 4-aminopyridine starting material or the one-carbon synthon can interfere with the reaction. Ensure the purity of your starting materials before commencing the reaction.

Question 2: I am observing a significant amount of a dark, insoluble material in my reaction mixture. What is this and how can I prevent it?

Answer: The formation of dark, insoluble polymeric material is a common issue in high-temperature condensation reactions. This is often due to the self-polymerization of starting materials or intermediates, especially if they are unstable at the reaction temperature.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Carefully screen a range of temperatures to find the optimal balance between reaction rate and product stability. A lower temperature with a longer reaction time may be beneficial.

  • Solvent Choice: The choice of a high-boiling point solvent can help to maintain a consistent reaction temperature and may also help to solubilize intermediates, preventing polymerization. Solvents like diphenyl ether or Dowtherm A are often used for high-temperature cyclizations.

  • Rate of Addition: In some cases, slow addition of one reactant to the other at the reaction temperature can help to maintain a low concentration of reactive intermediates and minimize polymerization.

Symptom Potential Cause Suggested Solution
Low conversion of starting material Insufficient reaction time or temperature.Increase reaction time and/or temperature incrementally while monitoring by TLC/HPLC.
Poor quality of starting materials.Re-purify starting materials. Confirm identity and purity by NMR and melting point.
Formation of multiple products Side reactions due to high temperature.Lower the reaction temperature and extend the reaction time.
Presence of moisture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product decomposition Reaction temperature is too high.Optimize the temperature to the lowest effective point.
Strategy 2: Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrido[4,3-d]pyrimidines in a one-pot process. These reactions often involve the condensation of an amine, an aldehyde, and a component with an active methylene group.

Question 3: My three-component reaction to form a dihydropyrido[4,3-d]pyrimidine is giving a low yield and a complex mixture of products. How can I optimize this?

Answer: The success of multicomponent reactions is highly dependent on the careful control of reaction conditions to favor the desired reaction pathway over competing side reactions.

  • Catalyst Choice: Many MCRs are catalyzed by either an acid or a base. The choice and concentration of the catalyst are critical. For example, some reactions are accelerated by acid.[2] A screen of different catalysts (e.g., Lewis acids like InBr₃, or Brønsted acids like p-toluenesulfonic acid) and catalyst loadings is recommended.[3]

  • Solvent Effects: The solvent can have a profound impact on the reaction outcome by influencing the solubility of reactants and intermediates, and by stabilizing or destabilizing transition states. While some MCRs can be performed under solvent-free conditions, a solvent screen including both polar and non-polar options can be beneficial.[3][4] Water can be an effective solvent for some MCRs, promoting the reaction through hydrophobic effects.[3]

  • Stoichiometry: The stoichiometry of the reactants can be crucial. While a 1:1:1 ratio is often the starting point, it may be necessary to use an excess of one of the more volatile or reactive components to drive the reaction to completion.

Question 4: I am observing an unexpected fluorescent byproduct in my MCR. What could it be?

Answer: The formation of fluorescent byproducts in reactions leading to dihydropyridine-like structures is often due to the formation of a Hantzsch-type 1,4-dihydropyridine. This can occur as a side reaction, especially at elevated temperatures where one of the components might decompose to generate ammonia.

Prevention Strategies:

  • Temperature Control: Lowering the reaction temperature can often suppress the formation of the Hantzsch byproduct.[1]

  • Order of Addition: The order in which the reactants are mixed can influence the reaction pathway. Experiment with different addition orders to see if the formation of the byproduct can be minimized.

Caption: A decision-making workflow for troubleshooting multicomponent reactions for pyrido[4,3-d]pyrimidine synthesis.

Strategy 3: Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction provides a powerful tool for the construction of the pyridine ring of the pyrido[4,3-d]pyrimidine system. A microwave-promoted, solvent- and catalyst-free aza-Diels-Alder reaction has been reported to produce dihydropyrido[4,3-d]pyrimidine derivatives in excellent yields.[3]

Question 5: My aza-Diels-Alder reaction is sluggish and gives a low yield. What can I do to improve it?

Answer: The efficiency of an aza-Diels-Alder reaction can be influenced by several factors:

  • Activation of the Dienophile: The imine dienophile is often the least reactive component. The reaction can be accelerated by using a Lewis acid catalyst to activate the imine.

  • Microwave Irradiation: As reported, microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[3] If you are using conventional heating, switching to microwave synthesis is highly recommended.

  • Solvent: While some reactions are successful without a solvent, for less reactive substrates, a high-boiling point, non-polar solvent can be beneficial.

  • Purity of Reactants: The purity of the diene and the imine is critical. Impurities can inhibit the reaction or lead to the formation of side products.

Question 6: The regioselectivity of my aza-Diels-Alder reaction is poor. How can I control it?

Answer: The regioselectivity of the aza-Diels-Alder reaction is governed by the electronic properties of the diene and the dienophile. To control the regioselectivity, you can:

  • Modify Substituents: The electronic nature of the substituents on both the diene and the dienophile can be altered to favor the desired regioisomer. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction and can influence the regiochemical outcome.

  • Catalyst: The choice of Lewis acid catalyst can also influence the regioselectivity of the reaction.

Purification Strategies

The purification of pyrido[4,3-d]pyrimidines can be challenging due to their often polar nature and the presence of structurally similar byproducts.

General Purification Workflow

Caption: A general workflow for the purification of pyrido[4,3-d]pyrimidines.

Troubleshooting Purification

Issue: My compound streaks on a silica gel TLC plate and is difficult to purify by normal-phase chromatography.

Cause: The basic nitrogen atoms in the pyrido[4,3-d]pyrimidine ring system can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.

Solutions:

  • Basified Silica Gel: Prepare a slurry of silica gel with a small amount of a base (e.g., 1% triethylamine in the eluent) to neutralize the acidic sites.

  • Reversed-Phase Chromatography: For highly polar or basic compounds, reversed-phase chromatography (e.g., using a C18 column) is often a more effective purification method.[5]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.[6] Experiment with a range of solvents of varying polarities.

Issue: My product is contaminated with a byproduct of very similar polarity.

Solutions:

  • Optimize Chromatography: A shallow gradient in flash chromatography or the use of a high-performance liquid chromatography (HPLC) system can provide the necessary resolution to separate closely eluting compounds.

  • Recrystallization: Even if the solubility of the product and impurity are similar, it is sometimes possible to find a solvent system where the desired product crystallizes preferentially.

  • Derivatization: In some cases, it may be possible to selectively react either the product or the impurity to form a derivative with different physical properties, allowing for easier separation. The derivative can then be converted back to the desired compound.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Aza-Diels-Alder Reaction

This protocol is adapted from a reported solvent- and catalyst-free synthesis of dihydropyrido[4,3-d]pyrimidines.[3]

  • In a microwave-safe reaction vessel, combine 6-[2-(dimethylamino)vinyl]-1,3-dimethyluracil (1.0 mmol), the desired aldehyde (1.0 mmol), and the desired amine (1.0 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for a predetermined time (e.g., 10-30 minutes), monitoring the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired dihydropyrido[4,3-d]pyrimidine.

References

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. (URL: [Link])

  • Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. (URL: [Link])

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (URL: [Link])

  • Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. (URL: [Link])

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (URL: [Link])

  • Facile Synthesis of Pyrido[2,3‐d]pyrimidines via Cyclocondensation of 4,6‐Dichloro‐2‐methylsulfanylpyrimidine‐5‐carbaldehyde with β‐Substituted β‐Aminoacrylic Esters. (URL: [Link])

  • Laboratory Techniques of Purification and Isolation. (URL: [Link])

  • Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido [2,3-d] Pyrimidines Derivatives. (URL: [Link])

Sources

Strategies to reduce off-target effects of pyrido[4,3-d]pyrimidine inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Off-Target Effects for Researchers and Drug Developers

Welcome to the technical support center for researchers working with pyrido[4,3-d]pyrimidine inhibitors. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of off-target effects in your experiments. Our goal is to equip you with the knowledge to enhance the selectivity of your inhibitors and ensure the validity of your research findings.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during your research, offering explanations for the underlying causes and providing actionable solutions.

Question 1: My pyrido[4,3-d]pyrimidine inhibitor shows potent activity against my target kinase in a biochemical assay, but in cell-based assays, I'm observing unexpected phenotypes or toxicity that don't align with the known function of the target. How can I determine if these are off-target effects?

This is a common challenge that can arise from several factors. The discrepancy between biochemical potency and cellular effects often points towards off-target interactions. Here’s a systematic approach to troubleshoot this issue:

Underlying Cause:

Small molecule kinase inhibitors, including those with a pyrido[4,3-d]pyrimidine scaffold, often exhibit polypharmacology due to the conserved nature of the ATP-binding pocket across the kinome.[1] While your compound may potently inhibit your primary target, it could be interacting with other kinases or even non-kinase proteins, leading to the observed cellular phenotype.

Solutions:

  • Comprehensive Kinase Profiling: The first step is to understand the selectivity profile of your inhibitor. Submitting your compound to a broad-panel kinase screen is crucial. These screens test your inhibitor against hundreds of kinases at a fixed concentration to identify potential off-target hits.[2][3]

  • Dose-Response Analysis of Off-Targets: For any significant off-target kinases identified in the initial screen, perform dose-response experiments to determine the IC50 values. This will help you understand the potency of your inhibitor against these unintended targets.

  • Orthogonal Cellular Assays: Use a secondary, distinct cellular assay to confirm the on-target effect. For example, if your primary assay measures cell viability, a secondary assay could measure the phosphorylation of a known downstream substrate of your target kinase.

  • Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays to confirm that your inhibitor is binding to the intended target in a cellular context and at relevant concentrations.[4][5]

  • Phenotype Rescue with a Resistant Mutant: If a known resistance mutation for your target kinase exists that your inhibitor cannot bind to, you can express this mutant in your cell line. If the observed phenotype is rescued in the presence of the inhibitor, it strongly suggests the effect is on-target.

Question 2: My kinase profiling results show that my pyrido[4,3-d]pyrimidine inhibitor hits several off-target kinases with similar potency to my primary target. What medicinal chemistry strategies can I employ to improve its selectivity?

Improving inhibitor selectivity is a key challenge in drug discovery. For the pyrido[4,3-d]pyrimidine scaffold, several rational design strategies can be employed.

Underlying Cause:

The pyrido[4,3-d]pyrimidine core acts as a hinge-binding motif, mimicking the adenine ring of ATP.[6] Off-target binding often occurs in kinases with similar hinge regions and ATP-binding pocket geometries.

Solutions:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the pyrido[4,3-d]pyrimidine core and analyze the impact on both on-target and off-target activity. For example, modifications at the 6- and 7-positions of the pyridopyrimidine ring have been shown to influence selectivity.[7] A study on pyrido[2,3-d]pyrimidine inhibitors demonstrated that replacing a 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) moiety dramatically increased selectivity for FGFr over other kinases like PDGFr, EGFr, and c-src.[8][9][10]

  • Exploiting Unique Residues: Analyze the crystal structures of your on-target and off-target kinases. Look for non-conserved amino acid residues in or near the ATP-binding pocket that can be exploited. Designing modifications to your inhibitor that create favorable interactions with unique residues in your target kinase or steric clashes with residues in off-target kinases can significantly enhance selectivity.

  • Allosteric Targeting: Instead of targeting the highly conserved ATP-binding site, explore the possibility of designing inhibitors that bind to less conserved allosteric sites on your target kinase. This can lead to highly selective inhibitors.

  • Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the ATP-binding pocket, you can design a covalent inhibitor that forms an irreversible bond with this cysteine. This can provide high potency and selectivity.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about strategies to mitigate off-target effects of pyrido[4,3-d]pyrimidine inhibitors.

Q1: What are the most common off-target kinase families for pyrido[4,3-d]pyrimidine-based inhibitors?

While the off-target profile is specific to the individual compound's substitution pattern, inhibitors based on the pyridopyrimidine scaffold have been reported to interact with various kinase families. For instance, some pyrido[2,3-d]pyrimidine derivatives have shown activity against a range of tyrosine kinases, including PDGFr, FGFr, EGFr, and c-src.[8][9][10] A pyrido[3,4-d]pyrimidine inhibitor of MPS1 was also found to inhibit TNK2, JNK1, and JNK2 at higher concentrations.[2] Comprehensive profiling is always necessary to determine the specific off-target landscape of a new inhibitor.

Q2: How can computational modeling help in predicting and mitigating off-target effects?

Computational approaches are powerful tools for predicting potential off-target interactions and guiding medicinal chemistry efforts.

  • Molecular Docking: Docking your inhibitor into the crystal structures of known off-target kinases can provide insights into the binding mode and help rationalize observed off-target activity. This can then guide the design of new analogs with improved selectivity.[11][12]

  • Pharmacophore Modeling: Building a pharmacophore model based on your lead compound can be used to screen virtual libraries for molecules with similar features, potentially identifying novel scaffolds with better selectivity profiles.

  • Machine Learning: Advanced machine learning models trained on large datasets of kinase-inhibitor interactions can predict the kinome-wide selectivity profile of a novel compound, helping to prioritize which inhibitors to synthesize and test.[3][13]

Q3: What are the key differences between biochemical and cell-based assays for assessing inhibitor selectivity?

Assay TypeDescriptionAdvantagesLimitations
Biochemical Assays These assays use purified, recombinant kinase enzymes and measure the direct inhibition of their catalytic activity.High throughput, sensitive, and provides a direct measure of enzyme inhibition.Lacks the complexity of the cellular environment; does not account for cell permeability, efflux pumps, or intracellular ATP concentrations.
Cell-Based Assays These assays measure the effect of the inhibitor in a living cell, often by monitoring the phosphorylation of a downstream substrate or a cellular phenotype like proliferation.More physiologically relevant as they account for cellular factors.Can be lower throughput, and the observed effect may be a result of a complex signaling cascade or off-target interactions.

Q4: What is the principle of the Cellular Thermal Shift Assay (CETSA) and how can it be used to confirm target engagement?

CETSA is based on the principle that the binding of a ligand (your inhibitor) to its target protein increases the protein's thermal stability.[14][15] In a typical CETSA experiment, cells are treated with your inhibitor or a vehicle control and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified. A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control.[16]

Q5: What is a NanoBRET™ Target Engagement Assay and what are its advantages?

The NanoBRET™ Target Engagement Assay is a proximity-based assay that measures compound binding to a target protein in living cells.[5][17] The target protein is fused to a bright NanoLuc® luciferase (the energy donor), and a fluorescent tracer that binds to the target acts as the energy acceptor. When the tracer is bound, a bioluminescence resonance energy transfer (BRET) signal is generated. An inhibitor that competes with the tracer for binding to the target will disrupt this interaction and cause a decrease in the BRET signal. This allows for the quantitative measurement of inhibitor binding affinity and residence time in real-time within intact cells.[18][19][20]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) - Western Blot Detection

This protocol outlines the general steps for performing a CETSA experiment with detection by Western blot.

Materials:

  • Cell culture reagents

  • Pyrido[4,3-d]pyrimidine inhibitor and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentration of your inhibitor or vehicle control for a specified time.

  • Harvesting: Harvest the cells by scraping or trypsinization, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Lysis: Add lysis buffer to the heated cell suspensions and lyse the cells by freeze-thaw cycles or sonication.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification and Western Blotting: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration of each sample. Normalize the protein concentrations and prepare samples for SDS-PAGE. Perform Western blotting using a primary antibody specific for your target protein.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized band intensity against the temperature for both the vehicle and inhibitor-treated samples to generate the melting curves. A shift in the curve to the right for the inhibitor-treated sample indicates target engagement.

Visualizations

Off_Target_Troubleshooting cluster_validation Initial Validation Steps cluster_engagement Confirming Target Engagement start Discrepancy between biochemical and cellular data q1 Is the cellular phenotype due to off-target effects? start->q1 profiling Comprehensive Kinase Profiling q1->profiling Step 1 dose_response Dose-Response of Off-Targets profiling->dose_response Step 2 orthogonal_assay Orthogonal Cellular Assay dose_response->orthogonal_assay Step 3 cetsa Cellular Thermal Shift Assay (CETSA) orthogonal_assay->cetsa Step 4a nanobret NanoBRET™ Target Engagement orthogonal_assay->nanobret Step 4b phenotype_rescue Phenotype Rescue with Resistant Mutant cetsa->phenotype_rescue nanobret->phenotype_rescue conclusion Determine if effect is on- or off-target phenotype_rescue->conclusion

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Selectivity_Enhancement cluster_computational Computational Design cluster_medicinal_chem Medicinal Chemistry Strategies start Poor Inhibitor Selectivity docking Molecular Docking start->docking pharmacophore Pharmacophore Modeling start->pharmacophore sar Structure-Activity Relationship (SAR) Studies docking->sar pharmacophore->sar unique_residues Exploit Unique Residues sar->unique_residues allosteric Allosteric Targeting unique_residues->allosteric covalent Covalent Inhibition allosteric->covalent synthesis Synthesize New Analogs covalent->synthesis testing Test Selectivity of New Analogs synthesis->testing testing->sar Iterate conclusion Optimized Inhibitor with Improved Selectivity testing->conclusion

Caption: Strategies for improving inhibitor selectivity.

References

  • Rewcastle, G. W., Murray, D. K., Elliott, W. L., Fry, D. W., Howard, C. T., Nelson, J. M., Roberts, B. J., Vincent, P. W., & Showalter, H. D. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3927–3935. [Link]

  • de Jong, J., Huisman, M., van den Biggelaar, M., van der Plas, D., & de Vries, H. (2024). Docking-Informed Machine Learning for Kinome-wide Affinity Prediction. Journal of Chemical Information and Modeling. [Link]

  • Zhao, Q., Du, X., & Li, P. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(17), e4502. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., Larsson, A., Molina, D. M., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in molecular biology (Clifton, N.J.) (Vol. 1439, pp. 237–251). [Link]

  • Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. Retrieved from [Link]

  • Brear, P., De Fusco, C., & Iegre, J. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(5), 843-850. [Link]

  • Chessari, G., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(14), 6746-6761. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2024). International Journal of Molecular Sciences, 25(11), 5949. [Link]

  • Wuyts, B., Deferm, N., & Augustijns, P. (2015). Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 77, 123–133. [Link]

  • Bio-protocol. (n.d.). Cancer Biology - Protein. Retrieved from [Link]

  • Ambler, C. M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical research in toxicology, 32(7), 1408–1422. [Link]

  • Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of medicinal chemistry, 40(15), 2296–2303. [Link]

  • Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks. (2023). PLoS computational biology, 19(9), e1011463. [Link]

  • Hamby, J. M., et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. [Link]

  • Hentemann, M. F., et al. (2009). The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. Bioorganic & medicinal chemistry letters, 19(20), 5950–5953. [Link]

  • Tomaso, A., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules (Basel, Switzerland), 26(21), 6523. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2024). Molecules (Basel, Switzerland), 29(13), 3097. [Link]

  • Castelli, R., et al. (2017). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. Journal of medicinal chemistry, 60(5), 2056–2070. [Link]

  • Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLoS computational biology, 13(8), e1005678. [Link]

  • Hamby, J. M., et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • Graphviz. (n.d.). DOT Language. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • YouTube. (2021, January 13). Graphviz tutorial. Retrieved from [Link]

  • Wuyts, B., Deferm, N., & Augustijns, P. (2015). Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 77, 123–133. [Link]

  • Johnson, J. L., et al. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Cancers, 13(21), 5437. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC medicinal chemistry, 14(3), 406–441. [Link]

Sources

Technical Support Center: A Guide to Improving the Bioavailability of Tetrahydropyrido[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of novel inhibitors targeting critical pathways in diseases like cancer.[1][2] Several derivatives have shown promise as potent agents, for instance, as Smoothened (Smo) antagonists for medulloblastoma or as inhibitors of KRAS-G12C.[1][3] However, a significant hurdle in translating this potential from the bench to the clinic is poor oral bioavailability.[1] Many promising candidates in this class suffer from low aqueous solubility and high first-pass metabolism, leading to insufficient drug exposure and high inter-patient variability.[4][5]

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a structured, question-and-answer-based approach to systematically identify and overcome the common barriers limiting the oral bioavailability of tetrahydropyrido[4,3-d]pyrimidine derivatives. We will explore the causality behind experimental choices, provide field-proven troubleshooting strategies, and detail key protocols to empower you to advance your compounds with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that form the basis of bioavailability assessment.

Q1: What is oral bioavailability and why is it a critical parameter for tetrahydropyrido[4,3-d]pyrimidine derivatives?

Oral bioavailability (F) represents the fraction of an orally administered drug dose that reaches the systemic circulation in an unchanged form.[6][7] It is a crucial pharmacokinetic parameter that directly influences a drug's therapeutic efficacy and safety profile.[4] For tetrahydropyrido[4,3-d]pyrimidine derivatives, which are often developed for chronic oral therapy, achieving adequate and consistent bioavailability is paramount. Low bioavailability can lead to sub-therapeutic plasma concentrations, while high variability can make it difficult to establish a safe and effective dosing regimen.[8]

Q2: What are the primary physiological and physicochemical barriers to the oral absorption of these compounds?

The journey of an oral drug from administration to the bloodstream is fraught with obstacles. For this class of compounds, the main barriers are:

  • Poor Aqueous Solubility: Many heterocyclic compounds are hydrophobic, leading to poor dissolution in the gastrointestinal (GI) fluids. This is often the rate-limiting step for absorption.[4][9]

  • Low Membrane Permeability: The drug must be able to pass through the lipid membranes of the intestinal epithelial cells to enter the bloodstream.[5]

  • Efflux Transporters: Proteins like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in the intestinal wall can actively pump the drug back into the GI lumen, reducing net absorption.[10][11]

  • First-Pass Metabolism: Before reaching systemic circulation, the drug absorbed from the gut passes through the liver via the portal vein. Here, it can be extensively metabolized by enzymes (e.g., Cytochrome P450s), significantly reducing the amount of active drug that reaches the rest of the body.[4][12]

Q3: How does the Biopharmaceutics Classification System (BCS) help guide my development strategy?

The BCS is a scientific framework that classifies drugs into four categories based on their aqueous solubility and intestinal permeability.[9] Classifying your tetrahydropyrido[4,3-d]pyrimidine derivative provides a roadmap for selecting the most appropriate bioavailability enhancement strategy.[9][13]

BCS ClassSolubilityPermeabilityPrimary Absorption BarrierCommon Enhancement Strategy
Class I HighHighNoneConventional formulations are usually sufficient.
Class II LowHighDissolution RateFocus on improving solubility (e.g., solid dispersions, particle size reduction).[13]
Class III HighLowPermeabilityUse of permeation enhancers or prodrug approaches.[8]
Class IV LowLowBothCombination strategies are needed (e.g., lipid-based formulations).[7]

Section 2: Troubleshooting Guide - Experimental Issues & Solutions

This section provides direct answers to specific experimental challenges you may encounter.

Problem Area 1: Low Aqueous Solubility

Q: My tetrahydropyrido[4,3-d]pyrimidine derivative has a solubility of <10 µg/mL in aqueous buffers. How can I improve this for both in vitro assays and subsequent in vivo studies?

Causality: Low aqueous solubility directly translates to a slow dissolution rate in the GI tract, which is often the bottleneck for absorption for BCS Class II and IV compounds.[4][9] Before the compound can be absorbed, it must be in solution.

Solutions:

  • Physicochemical Modification (Salt Formation): For compounds with ionizable groups, forming a salt is a widely used and effective method to increase both solubility and dissolution rate.[14]

  • Particle Size Reduction: Decreasing the particle size dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[12]

    • Micronization: Reduces particles to the micron range.

    • Nanonization (Nanocrystals): Reduces particles to the nanometer range, offering a significant increase in surface area and dissolution velocity.[15][16]

  • Amorphous Solid Dispersions: This strategy involves dispersing the crystalline drug in a hydrophilic polymer matrix (e.g., HPMC, PEG, PVP).[17] This stabilizes the drug in a higher-energy amorphous state, which has greater solubility than the stable crystalline form.[14] Hot-melt extrusion and spray drying are common manufacturing methods.[12][13]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective.[12] These formulations consist of the drug dissolved in oils, surfactants, and co-solvents, which form a fine oil-in-water emulsion upon gentle agitation in the GI fluids, presenting the drug in a solubilized state for absorption.[7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate a hydrophobic drug molecule within their central cavity, forming an inclusion complex with a hydrophilic exterior that improves aqueous solubility.[12][14]

Problem Area 2: High First-Pass Metabolism

Q: My compound shows a half-life of less than 10 minutes in a Human Liver Microsome (HLM) stability assay. What does this signify and what are my options?

Causality: A short half-life in an HLM assay is a strong indicator of high intrinsic clearance, meaning the compound is rapidly metabolized by hepatic enzymes, primarily Cytochrome P450s (CYPs).[18][19] This predicts a high first-pass effect in vivo, which can severely limit oral bioavailability.[20]

Solutions:

  • Medicinal Chemistry Approach (Metabolic Site Identification): The most effective long-term solution is to identify the "metabolic soft spot" on your molecule and modify the structure to block this biotransformation without losing pharmacological activity. This involves metabolite identification studies using LC-MS/MS.

  • Formulation to Bypass the Liver: For certain lipophilic drugs, lipid-based formulations can promote absorption through the intestinal lymphatic system.[7] This pathway drains into the thoracic duct and then directly into the systemic circulation, bypassing the portal vein and the liver, thus avoiding first-pass metabolism.[7]

  • Use of Enzyme Inhibitors: Co-administration of a compound that inhibits the specific metabolizing enzyme can increase bioavailability. However, this approach is complex and carries a high risk of drug-drug interactions (DDIs).[8] It is generally not preferred for new chemical entities.

Problem Area 3: Poor Membrane Permeability & High Efflux

Q: The Caco-2 assay for my compound shows a high efflux ratio (Papp B-A / Papp A-B) of 10. What is the implication and how can I address it?

Causality: An efflux ratio (ER) significantly greater than 2 is a clear indication that your compound is a substrate for an active efflux transporter, such as P-gp (MDR1) or BCRP.[21] These transporters act as cellular "gatekeepers" in the intestinal epithelium, actively pumping your compound out of the cells and back into the gut lumen, thereby forming a major barrier to absorption.[11][22]

Solutions:

  • Confirm the Transporter Involved: The first step is to identify the specific transporter. This is done by repeating the bidirectional Caco-2 assay in the presence of known, specific inhibitors.[23]

    • If the efflux ratio decreases to ~1 in the presence of Verapamil , your compound is likely a P-gp substrate .[24]

    • If the efflux ratio is reduced by Fumitremorgin C , your compound is likely a BCRP substrate .[21]

  • Structural Modification: Medicinal chemists can attempt to modify the molecule to reduce its recognition and binding by the identified transporter. This often involves altering hydrogen bonding patterns or reducing the number of rotatable bonds.

  • Formulation with Excipient Inhibitors: Certain pharmaceutical excipients (e.g., polysorbate 80, D-α-tocopheryl polyethylene glycol 1000 succinate) have been shown to transiently inhibit P-gp and other transporters at the intestinal level, thereby enhancing the absorption of co-administered substrates.[22]

Section 3: Key Experimental Protocols

Here we provide detailed, self-validating protocols for the two most critical in vitro assays for assessing bioavailability.

Protocol 1: Human Liver Microsome (HLM) Metabolic Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes, providing an estimate of its intrinsic clearance (CLint).[19][25]

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • 0.1 M Phosphate Buffer, pH 7.4

  • Test Compound (10 mM stock in DMSO)

  • Positive Control Compounds (e.g., Verapamil for high turnover, Dextromethorphan for moderate turnover)[18]

  • Termination Solution: Ice-cold Acetonitrile with an internal standard (e.g., Tolbutamide)

  • 96-well incubation plate and collection plate

Procedure:

  • Preparation: Thaw HLM at 37°C and immediately place on ice.[26] Dilute the HLM stock to 1 mg/mL in ice-cold phosphate buffer.

  • Reaction Mixture: In the incubation plate, prepare the reaction mixture by combining the HLM solution and the test compound. The final concentration should be 0.5 mg/mL HLM and 1 µM test compound.[27] Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system to each well. The final organic solvent (DMSO) concentration must be < 0.5%.[27]

  • Time Points: Immediately after initiation (T=0), and at subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture into a collection plate containing 3 volumes of ice-cold termination solution.[18] This stops the reaction and precipitates the microsomal proteins.

  • Sample Processing: Seal the collection plate, vortex thoroughly, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

Data Analysis:

  • Calculate the percentage of the test compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the % remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Half-life (t½) is calculated as: 0.693 / k.

  • Intrinsic Clearance (CLint) is calculated as: (0.693 / t½) / (mg protein/mL).[20]

Quality Control: The assay is valid if the t½ values for the positive control compounds are within the established laboratory range. A negative control (without NADPH) should show minimal compound loss, confirming the degradation is enzyme-mediated.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and determine if it is a substrate for active efflux transporters using the Caco-2 cell monolayer model.[23][24]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® plates (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Transport Buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4)

  • Test Compound (10 mM stock in DMSO)

  • Control Compounds: Atenolol (low permeability), Propranolol (high permeability), Digoxin (P-gp substrate)

  • Lucifer Yellow (for monolayer integrity check)

  • TEER Meter

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts. Culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer resembling intestinal enterocytes.[21]

  • Monolayer Integrity Check (Pre-Experiment):

    • Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >200 Ω·cm² for a confluent and tight monolayer.[21][28]

    • Perform a Lucifer Yellow rejection test. The Papp of Lucifer Yellow should be < 0.5 x 10⁻⁶ cm/s. Discard any monolayers that fail these checks.

  • Transport Experiment (Bidirectional):

    • Wash the monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A→B) Transport: Add the test compound (final concentration 10 µM in transport buffer) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.[24]

    • Basolateral to Apical (B→A) Transport: In a separate set of wells, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Incubation: Incubate the plate at 37°C with gentle shaking (50 rpm) for a set period (e.g., 120 minutes).[28]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each direction.

  • Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

Data Analysis:

  • The Apparent Permeability Coefficient (Papp) in cm/s is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B).

Interpretation:

  • Papp (A→B) < 1 x 10⁻⁶ cm/s: Low permeability

  • Papp (A→B) > 10 x 10⁻⁶ cm/s: High permeability

  • Efflux Ratio > 2: Indicates the compound is a substrate for active efflux.[21]

References

  • Walsh Medical Media. Factors Influencing Oral Drug Absorption and Bioavailability.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • Finn, V. P., & Sinko, P. J. (1998). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of pharmaceutical sciences, 87(4), 425-434.
  • Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. Journal of clinical pharmacology, 42(6), 620-643.
  • Pharmacokinetics / Biopharmaceutics - physiological factors affecting oral absorption. (n.d.). Scribd.
  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
  • Patel, J. R., & Patel, K. R. (2015). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate.
  • Oreate AI Blog. (2026). Key Factors Affecting the Absorption of Oral Drugs and Their Mechanisms.
  • Slideshare. (2015). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs.
  • Patsnap Synapse. (2025). What are the factors affecting the bioavailability of oral drugs?.
  • Omics Online. (2024). Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications.
  • Yokooji, T., & Koyama, T. (2013). [Role of ABC Efflux Transporters in the Oral Bioavailability and Drug-Induced Intestinal Toxicity]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 133(7), 745-753.
  • AxisPharm. Microsomal Stability Assay Protocol.
  • Lopes, C. M., et al. (2022). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Expert Opinion on Drug Delivery, 19(9), 1109-1126.
  • Kumar, S., & Singh, P. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(9), 1845.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
  • Caco2 assay protocol. (n.d.).
  • Fiveable. (n.d.). Efflux Transporters Definition.
  • Xtalks. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement.
  • Ruiz-Garcia, A., & Bermejo, M. (2007). Influence of Efflux Transporters on Drug Metabolism: Theoretical Approach for Bioavailability and Clearance Prediction. Current drug metabolism, 8(7), 771-784.
  • Parrott, N., et al. (2012). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. Molecular pharmaceutics, 9(7), 1836-1848.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Yes, I. D., et al. (2019). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. Molecular pharmaceutics, 16(11), 4649-4660.
  • Grass, G. M. (1997). Simulation models to predict oral drug absorption from in vitro data. Advanced Drug Delivery Reviews, 23(1-3), 199-219.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • Sigma-Aldrich. (n.d.). The Role of Intestinal Efflux Transporters In Drug Absorption.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Li, J., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS chemical neuroscience, 8(9), 1936-1947.
  • Lexico. (2025). Efflux transporter: Significance and symbolism.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
  • Di, L., & Obach, R. S. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv.
  • Sharma, A., et al. (2013). A prediction model for oral bioavailability of drugs using physicochemical properties by support vector machine. Journal of pharmacy & bioallied sciences, 5(1), 49-55.
  • Singh, P., et al. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemical biology & drug design, 99(5), 758-768.
  • LaMarche, M. J., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS medicinal chemistry letters, 9(12), 1218-1223.
  • Wang, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules (Basel, Switzerland), 29(10), 2296.
  • BenchChem. (2025). in vitro metabolic stability comparison of different tetrahydropyridine derivatives.
  • Zhai, X., et al. (2018). Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. Bioorganic & medicinal chemistry, 26(10), 2749-2758.
  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological reports : PR, 58(4), 453-472.
  • Masimirembwa, C. M., & Hdi, K. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical pharmacokinetics, 42(6), 515-528.
  • MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action.

Sources

Troubleshooting unexpected byproducts in pyrido[4,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of pyrido[4,3-d]pyrimidines. This resource is designed to assist you in troubleshooting unexpected byproducts and optimizing your reaction conditions. The fused heterocyclic nature of pyrido[4,3-d]pyrimidines makes their synthesis a nuanced process where minor deviations can lead to a variety of unintended molecules.[1] This guide provides a structured approach to identifying and resolving common issues encountered during their synthesis.

Troubleshooting Guide: Unexpected Byproducts

The formation of byproducts is a frequent challenge in the synthesis of complex heterocyclic systems like pyrido[4,3-d]pyrimidines.[1] This section is formatted to help you diagnose and resolve these issues systematically.

Issue 1: Presence of Unreacted Starting Materials

Question: My final product analysis (NMR, LC-MS) shows significant amounts of unreacted starting materials. What are the likely causes and how can I address this?

Answer:

The persistence of starting materials often points to incomplete reactions. Several factors can contribute to this issue. A systematic evaluation of your reaction parameters is the most effective troubleshooting approach.

Potential Causes & Solutions:

Potential Cause Troubleshooting & Optimization Strategy
Insufficient Reaction Time or Temperature Monitor the reaction progress using TLC or LC-MS at regular intervals to determine the optimal reaction time. If the reaction stalls, consider a stepwise increase in temperature. For some multi-component reactions, microwave irradiation can significantly reduce reaction times and improve yields.[2]
Suboptimal Reagent Stoichiometry Ensure the accurate measurement and stoichiometry of all reagents. An excess of one reactant may not always drive the reaction to completion and can sometimes lead to side reactions.
Poor Reagent Purity or Decomposition Verify the purity of your starting materials and reagents using appropriate analytical techniques (e.g., NMR, melting point). Impurities, especially water in solvents, can interfere with the reaction chemistry.[1]
Ineffective Catalyst The choice and concentration of the catalyst are critical. If using a catalyst, screen different options (e.g., acid or base catalysts) and optimize its concentration.

Experimental Protocol: Reaction Monitoring by Thin Layer Chromatography (TLC)

  • Prepare a TLC chamber with an appropriate solvent system that provides good separation of your starting materials and the expected product.

  • At set time intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture.

  • Dilute the aliquot with a suitable solvent.

  • Spot the diluted aliquot, along with co-spots of your starting materials, on a TLC plate.

  • Develop the plate in the prepared chamber.

  • Visualize the spots under UV light and/or by staining.

  • The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate reaction progression.

Issue 2: Formation of Isomeric Byproducts

Question: I've isolated a byproduct with the same mass as my target pyrido[4,3-d]pyrimidine but with a different NMR spectrum. How can I identify and prevent the formation of this isomer?

Answer:

The formation of isomers is a common challenge in the synthesis of fused heterocyclic systems. Depending on the synthetic route, cyclization can occur at different positions, leading to constitutional isomers such as pyrido[2,3-d], pyrido[3,2-d], or pyrido[3,4-d]pyrimidines.[3]

Potential Causes & Solutions:

Potential Cause Troubleshooting & Optimization Strategy
Ambiguous Cyclization Pathways The structure of your precursors may allow for intramolecular cyclization at multiple sites. Carefully analyze the mechanism of your reaction to understand the potential for alternative ring closures.
Reaction Conditions Favoring Isomer Formation Temperature, solvent polarity, and pH can influence the regioselectivity of the cyclization. Systematically vary these parameters to favor the desired isomer. For example, a change in solvent could alter the conformation of an intermediate, making the desired cyclization more favorable.
Thermodynamic vs. Kinetic Control The observed product ratio may be under either thermodynamic or kinetic control. Running the reaction at a lower temperature for a longer duration may favor the kinetically controlled product, while higher temperatures might favor the thermodynamically more stable isomer.

Workflow for Isomer Identification and Mitigation:

Caption: Workflow for addressing isomeric byproducts.

Issue 3: Byproducts from Side Reactions

Question: My reaction is producing a complex mixture of byproducts, some of which I cannot readily identify. What are some common side reactions in pyrido[4,3-d]pyrimidine synthesis?

Answer:

The synthesis of pyrido[4,3-d]pyrimidines can be susceptible to various side reactions, leading to a range of unexpected products. The specific byproducts will depend heavily on the chosen synthetic route and the functional groups present in the reactants.

Common Side Reactions and Their Mitigation:

Side Reaction Potential Cause Mitigation Strategy
Dimerization or Polymerization Highly reactive intermediates or starting materials.Use high-dilution conditions to favor intramolecular reactions over intermolecular reactions. Add reagents slowly to maintain a low concentration of reactive species.
Hydrolysis of Functional Groups Presence of water in the reaction mixture, especially under acidic or basic conditions.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Oxidation or Reduction Sensitivity of functional groups to air or other reagents.Degas solvents and run the reaction under an inert atmosphere. Choose reagents that are compatible with the sensitive functional groups.
Ring-Opening of the Pyrimidine or Pyridine Ring Harsh reaction conditions (e.g., strong acids/bases, high temperatures).Employ milder reaction conditions. Use protecting groups for sensitive functionalities if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing the pyrido[4,3-d]pyrimidine core?

A1: Several synthetic strategies exist, often categorized by how the final ring system is constructed. Common approaches include building the pyrimidine ring onto a pre-existing pyridine derivative or vice-versa. Multi-component reactions that assemble the core in a single step are also popular for their efficiency.[4][5] A frequent starting point is the use of 4-aminonicotinic acid derivatives or 4-amino-2-chloronicotinonitrile.[6][7]

Q2: How can I improve the yield and purity of my pyrido[4,3-d]pyrimidine product?

A2: A systematic approach to optimization is key.[1] Begin by ensuring the quality and purity of your starting materials and solvents.[1] Then, methodically screen reaction parameters such as temperature, reaction time, solvent, and catalyst.[1] Monitoring the reaction progress is crucial for identifying the optimal conditions.[1] Finally, evaluate and optimize your work-up and purification procedures to minimize product loss.

Q3: What analytical techniques are most useful for characterizing pyrido[4,3-d]pyrimidines and their byproducts?

A3: A combination of analytical techniques is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed structural information about the arrangement of atoms.

  • Mass Spectrometry (MS): Determines the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): Useful for assessing purity and quantifying the components of a mixture.

  • X-ray Crystallography: Provides definitive proof of structure for crystalline compounds.

Q4: Are there any specific safety precautions I should take when synthesizing pyrido[4,3-d]pyrimidines?

A4: As with any chemical synthesis, it is imperative to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the reagents used in these syntheses can be toxic, corrosive, or flammable. Always consult the Safety Data Sheet (SDS) for each chemical before use and perform reactions in a well-ventilated fume hood.

Byproduct Formation Pathway Example:

Byproduct_Formation cluster_conditions Influencing Factors Start Starting Materials (e.g., 4-aminopyridine derivative + β-ketoester) Intermediate Key Intermediate (e.g., Enamine) Start->Intermediate Reaction Conditions (Temp, Solvent, Catalyst) Desired_Product Desired Product (Pyrido[4,3-d]pyrimidine) Intermediate->Desired_Product Desired Cyclization Byproduct Byproduct (e.g., Dimer or Isomer) Intermediate->Byproduct Side Reaction (e.g., Dimerization) Temp Temperature Temp->Intermediate Solvent Solvent Solvent->Intermediate Catalyst Catalyst Catalyst->Intermediate

Caption: Generalized pathway for byproduct formation.

References

  • BenchChem. (n.d.). addressing batch-to-batch variability of a synthesized pyrido[2,3-d]pyrimidine.
  • ResearchGate. (n.d.). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.
  • BenchChem. (n.d.). Synthesis of Novel Pyrido[4,3-d]pyrimidines from 4-Amino-2-chloronicotinonitrile: Application Notes and Protocols.
  • National Institutes of Health. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
  • ResearchGate. (n.d.). Optimization of 4,6-Disubstituted Pyrido[3,2- d ]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Pyrido[3,2-d]pyrimidine Derivatives.
  • National Institutes of Health. (n.d.). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.
  • RSC Publishing. (n.d.). Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines.
  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors.
  • ACS Publications. (n.d.). Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth | Journal of Medicinal Chemistry.
  • RSC Publishing. (n.d.). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid.
  • National Institutes of Health. (n.d.). Developments of pyridodipyrimidine heterocycles and their biological activities.
  • Google Patents. (n.d.). Pyrido[4,3-d]pyrimidine compounds.
  • National Institutes of Health. (n.d.). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts.
  • ResearchGate. (n.d.). Suggested mechanism for the synthesis of pyrido[2,3-d]pyrimidines catalyzed by LDHs–TPTAACl.
  • Organic Chemistry Research. (n.d.). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions.

Sources

Technical Support Center: Enhancing the Potency of 4-methoxy-pyrido[4,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the development of 4-methoxy-pyrido[4,3-d]pyrimidine analogs. This guide is structured to provide practical, experience-driven solutions to common challenges encountered during synthesis, screening, and optimization. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your results, reliable.

The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities, including the inhibition of various protein kinases like EGFR, MPS1, and KRAS, as well as other targets such as Smoothened.[1][2][3] Enhancing the potency of analogs based on this core requires a systematic approach to navigate challenges in synthesis, biological evaluation, and pharmacokinetic profiling.

Section 1: Synthesis and Purification Troubleshooting

This section addresses common hurdles in the chemical synthesis and purification of novel 4-methoxy-pyrido[4,3-d]pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My multi-step synthesis of the pyrido[4,3-d]pyrimidine core is suffering from low yields, particularly in the cyclization step. What are the common pitfalls?

A1: Low yields in the construction of fused heterocyclic systems like pyrido[4,3-d]pyrimidines often stem from suboptimal reaction conditions or reagent stability.[4][5]

  • Causality: The cyclization step, often a condensation reaction, is highly sensitive to pH, temperature, and solvent. For instance, in a microwave-promoted aza-Diels-Alder reaction, precise temperature control is critical to avoid side-product formation.[4]

  • Troubleshooting Steps:

    • Re-evaluate Base/Acid Catalysis: If your reaction is base-catalyzed (e.g., using potassium hydroxide), ensure the base is fresh and anhydrous. The stoichiometry is critical; excess base can lead to undesired side reactions.

    • Solvent Choice: Ensure your solvent is anhydrous. Protic impurities can interfere with many condensation reactions. Consider switching to a higher-boiling-point solvent like DMF or DMA if starting materials are not fully soluble.

    • Temperature Control: Monitor the internal reaction temperature carefully. If using microwave synthesis, perform a temperature calibration run. Overheating can lead to decomposition of the pyridine or pyrimidine rings.

    • Inert Atmosphere: The pyridine nitrogen can be susceptible to oxidation. Ensure the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent the formation of N-oxide impurities.

Q2: I'm struggling with the purification of my final analogs. They appear to be "streaking" on silica gel columns and show poor peak shape in reverse-phase HPLC. Why is this happening?

A2: This is a classic issue for nitrogen-rich heterocyclic compounds like pyridopyrimidines, which can interact strongly and irreversibly with silica or exhibit poor solubility.

  • Causality: The basic nitrogen atoms on the scaffold can interact strongly with the acidic silanol groups on standard silica gel, leading to tailing and poor separation. In HPLC, poor solubility in the mobile phase or aggregation can cause broad, tailing peaks.

  • Troubleshooting Steps:

    • Column Chromatography:

      • Deactivate Silica: Pre-treat your silica gel with a triethylamine (TEA) solution (e.g., 1-2% TEA in your eluent system) to neutralize the acidic silanol groups. This will significantly reduce streaking.

      • Alternative Stationary Phases: Consider using neutral alumina or a C18-functionalized silica for flash chromatography if issues persist.

    • Reverse-Phase HPLC:

      • Mobile Phase Additives: Add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase. This protonates the basic nitrogens on your compound, leading to a consistent charge state and vastly improved peak shape.

      • Solvent Choice: If solubility is an issue, consider adding a stronger organic solvent like acetonitrile or using a gradient that reaches a high organic percentage. Ensure your sample is fully dissolved in the injection solvent, which should ideally be the initial mobile phase.

Section 2: In Vitro Assay Optimization & Troubleshooting

Determining the potency (e.g., IC₅₀) of your analogs is a critical step, but biochemical and cellular assays are fraught with potential artifacts.

Frequently Asked Questions (FAQs)

Q1: My 4-methoxy-pyrido[4,3-d]pyrimidine analog shows potent activity in a biochemical kinase assay (e.g., ADP-Glo™), but this potency disappears in a cellular assay. What's going on?

A1: This is a very common and multifaceted problem. A discrepancy between biochemical and cellular potency points to factors beyond direct target engagement.

  • Causality: The cellular environment introduces multiple barriers not present in a purified enzyme assay. The most common culprits are poor cell permeability, high protein binding, rapid metabolism, or active efflux from the cell.[6] The pyrido[4,3-d]pyrimidine scaffold's properties can be significantly influenced by its substituents, affecting its drug-like characteristics.[1]

  • Troubleshooting Workflow: The following decision tree can help diagnose the issue.

G start High Biochemical Potency, Low Cellular Potency perm_check Assess Permeability (e.g., Caco-2 Assay) start->perm_check efflux_check Run Assay with Efflux Pump Inhibitor (e.g., Verapamil) perm_check->efflux_check Permeability OK low_perm Result: Low Permeability perm_check->low_perm Permeability Low metabolism_check Assess Metabolic Stability (Microsome Assay) efflux_check->metabolism_check Not an Efflux Substrate is_substrate Result: Compound is an Efflux Substrate efflux_check->is_substrate Potency Restored is_unstable Result: Metabolically Unstable metabolism_check->is_unstable High Clearance perm_solution Action: Modify Scaffold to Reduce Polar Surface Area or Increase Lipophilicity low_perm->perm_solution efflux_solution Action: Modify Structure to Evade Efflux Pumps is_substrate->efflux_solution metabolism_solution Action: Identify and Block Metabolic Soft Spots is_unstable->metabolism_solution

Caption: Troubleshooting workflow for low cellular potency.

Q2: I'm observing a high background signal in my fluorescence-based kinase assay, making it difficult to calculate an accurate IC₅₀. What are the likely causes?

A2: High background can originate from the compound itself, the reagents, or non-specific interactions. A systematic approach with proper controls is essential for diagnosis.[7]

  • Causality & Key Controls:

    • Compound Interference: Your analog may be autofluorescent at the assay's excitation/emission wavelengths.

      • Control: Run the assay with your compound but without the kinase enzyme . A high signal here directly indicates compound interference.[7]

    • Reagent Quality: Impurities in ATP, buffers, or the fluorescent substrate can contribute to background signal.[8]

      • Control: Run a "no substrate" control to check for kinase autophosphorylation or other non-specific signal generation.

    • Compound Aggregation: At high concentrations, some small molecules form aggregates that can non-specifically inhibit enzymes or interfere with the detection method.

      • Troubleshooting: Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can often mitigate aggregation-based artifacts.[7]

Q3: The IC₅₀ values for my lead compound vary significantly between experiments. How can I improve the reproducibility of my kinase assay?

A3: Assay reproducibility hinges on controlling key variables, particularly enzyme and substrate concentrations, and reaction conditions.[9]

  • Causality: Kinase activity is highly dependent on the concentration of both ATP and the peptide/protein substrate. If the ATP concentration used is too low, even weak inhibitors can appear potent. Conversely, if it's too high, it can outcompete ATP-competitive inhibitors, masking their true potency.

  • Best Practices for Reproducibility:

    • Standardize ATP Concentration: For ATP-competitive inhibitors, the IC₅₀ value is dependent on the ATP concentration. It is best practice to run the assay at the Kₘ(ATP) for the specific kinase.[9] Always report the ATP concentration used when publishing IC₅₀ data.

    • Control Enzyme Concentration: Use an enzyme concentration that results in linear reaction kinetics over the time course of the assay. Excessively high kinase concentrations can lead to rapid substrate depletion.[7]

    • Validate Reagents: Ensure the kinase enzyme is active and the substrate is pure. Perform a kinase titration to determine the optimal enzyme concentration for your assay window.

    • DMSO Concentration: Keep the final DMSO concentration consistent across all wells (including controls) and as low as possible, typically ≤1%.[8]

Section 3: Structure-Activity Relationship (SAR) Guidance

Optimizing potency requires a rational approach to modifying the 4-methoxy-pyrido[4,3-d]pyrimidine scaffold.

Caption: Key modification points on the pyrido[4,3-d]pyrimidine scaffold. (Note: Image in diagram is a placeholder for chemical structure representation).

Frequently Asked Questions (FAQs)

Q1: I have a hit with micromolar potency. Where on the 4-methoxy-pyrido[4,3-d]pyrimidine scaffold should I begin making modifications to improve potency?

A1: The most fruitful positions for initial SAR exploration are typically the C2 and C7/C8 positions, as these often dictate target engagement and interaction with solvent-exposed regions, respectively.

  • C2 Position: This position is frequently substituted with various amines that project into the active site of target proteins, such as the hinge region of kinases.

    • Strategy: Begin with small, functionalized amines (e.g., anilines, piperazines) to probe for hydrogen bonding opportunities. For example, in MPS1 inhibitors, substitution at this position with an aniline bearing a 2-methoxy group was found to occupy a small lipophilic pocket, improving both potency and selectivity.

  • C7/C8 Positions: These positions on the pyridine ring are often more solvent-exposed.

    • Strategy: Modifications here are less likely to disrupt core binding interactions and can be used to improve physicochemical properties like solubility. Introducing polar groups (e.g., morpholine, pyrazole) can enhance solubility and metabolic stability.

  • C4-Methoxy Group: This group is often crucial for activity. While replacing it is a valid strategy, it is a higher-risk modification. In some series, replacing the methoxy with a chloro group was found to be favorable for activity against certain cancer cell lines.[10]

Q2: My analogs are highly potent but also very lipophilic (ClogP > 5) and have poor solubility. How can I improve their drug-like properties without sacrificing potency?

A2: This is a common challenge in lead optimization known as "Lipophilic Efficiency" decline. The goal is to increase potency while controlling or reducing lipophilicity.

  • Strategy 1: Introduce Polar Atoms: Systematically replace carbon atoms or bulky alkyl groups with heteroatoms (O, N). For example, changing a cyclohexyl group to a morpholine or a phenyl ring to a pyridine can often maintain or improve potency while significantly reducing lipophilicity and improving solubility.

  • Strategy 2: Block Metabolism: High lipophilicity is often linked to poor metabolic stability.[1] Identify metabolic "soft spots" (e.g., unsubstituted phenyl rings, terminal methyl groups) via a metabolite ID study. Blocking these spots, for example by introducing a fluorine atom, can improve metabolic stability and oral bioavailability.[11]

  • Strategy 3: Utilize Structure-Based Design: If a crystal structure of your target protein is available, use it to guide modifications. Look for opportunities to introduce polar groups that can form new hydrogen bonds with the protein or with structured water molecules, thereby improving both potency and solubility.

Section 4: Data Presentation and Protocols

SAR Data Summary Table

When comparing analogs, presenting data in a clear, tabular format is essential for interpreting SAR.

Compound IDR1 Substituent (C2)R2 Substituent (C7)Kinase IC₅₀ (nM) [ATP] = KₘCell Proliferation IC₅₀ (nM)ClogP
Lead-01 4-fluoroanilineH15021004.2
Opt-01 4-fluoroaniline1-methylpyrazole12515003.8
Opt-02 3-amino-piperidineH805503.5
Opt-03 3-amino-piperidine1-methylpyrazole15 95 3.1

Data is illustrative and intended for formatting guidance.

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol describes a general method for determining the IC₅₀ of an inhibitor against a protein kinase.

Principle: This is a universal kinase assay that measures the amount of ADP produced during the kinase reaction.[12] After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent converts the ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The light signal is proportional to the ADP produced and thus the kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • Kinase buffer (specific to the kinase)

  • ATP solution (high purity)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handler

  • Plate-reading luminometer

Methodology:

  • Compound Plating:

    • Prepare serial dilutions of your 4-methoxy-pyrido[4,3-d]pyrimidine analogs in 100% DMSO.

    • Transfer a small volume (e.g., 1 µL) of each dilution to the wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" (DMSO only) controls.[7]

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in the appropriate kinase buffer. The final ATP concentration should be at or near the Kₘ for the kinase.[9]

    • To initiate the reaction, add the 2X kinase/substrate mix to the wells containing the compounds.

    • Incubate the plate at the optimal temperature (e.g., 30 °C) for the determined linear reaction time (e.g., 60 minutes).

  • ATP Depletion & ADP Conversion:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent will deplete the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to all wells. This reagent simultaneously converts ADP to ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate-reading luminometer.

    • Normalize the data: Set the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the normalized percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

References

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Kinase Assays.
  • PMC. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central.
  • Klicic, J. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
  • Possemiers, S. et al. Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. PubMed.
  • Unspecified Authors. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity.
  • Yadav, P. & Shah, K. Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.
  • Unspecified Authors. (2023).
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Yadav, P. & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. Ovid.
  • Lategui, U. et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach.
  • Rong, J. et al. (2025). Novel Pyrido[4,3- d]pyrimidine Compounds as KRAS Inhibitors. PubMed.
  • Wang, X. et al. (2018).
  • Al-Majdoub, Z.M. et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.

Sources

Technical Support Center: Navigating Drug Resistance to Pyrido[4,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating pyrido[4,3-d]pyrimidine compounds. This guide is designed to provide expert, field-proven insights and troubleshooting strategies for a common and critical challenge in drug discovery: acquired drug resistance. Pyrido[4,3-d]pyrimidines are a versatile class of heterocyclic compounds that have shown significant promise as inhibitors of key oncogenic drivers, including Dihydrofolate Reductase (DHFR) and mutant forms of Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS).[1][2] As with any targeted therapy, the emergence of resistance can be a major hurdle in preclinical development.

This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to help you diagnose, characterize, and understand the mechanisms of resistance you may encounter in your cell line models.

Conceptual Overview: Common Mechanisms of Resistance

Cells can develop resistance to targeted therapies through a variety of mechanisms. For pyrido[4,3-d]pyrimidine compounds targeting DHFR or KRAS, resistance pathways often converge on three main principles: alterations in the drug target, changes in drug availability within the cell, or the activation of bypass signaling pathways. Understanding these possibilities is the first step in designing experiments to identify the specific mechanism at play in your model system.

cluster_0 Mechanisms of Resistance cluster_1 Specific Examples A Target Alteration A1 Target Overexpression (e.g., DHFR or KRAS G12C Amplification) A->A1 Gene Amplification A2 Target Mutation (e.g., DHFR point mutation, KRAS Y96D) A->A2 Acquired Mutation B Decreased Intracellular Drug Concentration B1 Increased Drug Efflux (e.g., Upregulation of ABCB1/MDR1, ABCG2) B->B1 Efflux Pump Upregulation B2 Decreased Drug Uptake (e.g., Altered folate transporters for DHFR inhibitors) B->B2 Impaired Transport C Bypass Signaling Pathways C1 Pathway Reactivation (e.g., Upstream RTK activation, NRAS/BRAF mutations) C->C1 Signal Transduction Rewiring Start Confirmed Resistant Cell Line WB Western Blot for Target Expression Start->WB CETSA CETSA for Target Engagement & Affinity Start->CETSA Res1 Mechanism: Target Overexpression WB->Res1 Increased Protein Level Seq Sanger/NGS Sequencing of Target Gene CETSA->Seq Decreased Thermal Shift (Suggests altered binding) Res2 Mechanism: Target Mutation Seq->Res2 Mutation Identified

Caption: Workflow for investigating target-based resistance mechanisms.

Protocol 3: Western Blot Analysis for Target Protein Expression

This technique allows you to quantify the amount of the target protein in your sensitive and resistant cell lines. Overexpression of the target, such as through gene amplification, is a common resistance mechanism. [3]This has been observed as a recurrent mechanism of resistance to KRAS G12C inhibitors. [4] Step-by-Step Methodology:

  • Sample Preparation: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target (DHFR or KRAS) overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with an antibody for a loading control (e.g., GAPDH, β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantification: Use densitometry software to quantify the band intensities. Normalize the target protein signal to the loading control signal for each sample.

Target Recommended Primary Antibody Typical Dilution
DHFR Rabbit anti-DHFR1:1000
KRAS Mouse anti-KRAS1:1000
GAPDH Mouse anti-GAPDH1:5000
β-Actin Rabbit anti-β-actin1:5000

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess whether a drug binds to its target in intact cells. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation. [3]A lack of thermal shift in resistant cells, compared to parental cells, can suggest a mutation in the drug-binding pocket that impairs engagement. This has been used to identify resistance mutations like KRAS Y96D. [5] Step-by-Step Methodology:

  • Cell Treatment: Treat intact parental and resistant cells with your pyrido[4,3-d]pyrimidine compound or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a PCR machine, followed by cooling. [3]3. Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble, non-denatured protein. Analyze the amount of remaining target protein (DHFR or KRAS) by Western blot or an ELISA-based method.

  • Curve Generation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement. A reduced or absent shift in resistant cells suggests impaired binding.

Q3: What if target protein levels and drug engagement appear normal? Could the cells be actively removing the compound?

Yes. Another major mechanism of drug resistance is the increased expression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to actively remove drugs from the cell, thereby reducing the intracellular concentration.

Protocol 5: Quantitative PCR (qPCR) for ABC Transporter Gene Expression

This technique measures the mRNA levels of genes encoding for common drug efflux pumps. A significant increase in the expression of transporters like ABCB1 (MDR1) or ABCG2 (BCRP) in your resistant cell line is a strong indicator of this resistance mechanism.

Step-by-Step Methodology:

  • RNA Extraction: Isolate total RNA from both parental and resistant cell lines using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, your cDNA template, and primers specific for the ABC transporter genes and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the amplification data. The most common method is the delta-delta Ct (ΔΔCt) method, which calculates the fold change in gene expression in the resistant cells relative to the parental cells, normalized to the housekeeping gene.

Gene Target Forward Primer (5' to 3') Reverse Primer (5' to 3')
ABCB1 (MDR1) CCCATCATTGCAATAGCAGGGTTCAAACTTCTGCTCCTGA
ABCG2 (BCRP) TGGCTGTCATGGCTTCAGTACTTCCACCCGACAACAAAGT
GAPDH GAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC
Q4: My investigations into target alteration and drug efflux are inconclusive. What other resistance mechanisms should I consider?

If the primary mechanisms have been ruled out, you may be dealing with more complex modes of resistance, such as the activation of bypass signaling pathways.

  • Bypass Signaling Pathways: This is particularly relevant for kinase inhibitors like those targeting the KRAS pathway. The cancer cells may activate alternative signaling routes to bypass the inhibited node. For instance, resistance to KRAS G12C inhibitors can arise from acquired mutations in NRAS or BRAF, or through the activation of upstream receptor tyrosine kinases (RTKs), all of which can reactivate the MAPK pathway downstream of the inhibited KRAS. [6][5]Investigating this often requires broader, more exploratory techniques:

    • Phospho-proteomics: Can provide a global view of signaling pathway activity and identify upregulated pathways in resistant cells.

    • RNA-sequencing: Can identify transcriptional changes, including the upregulation of alternative growth factor receptors or signaling molecules.

  • Metabolic Reprogramming: For compounds targeting metabolic enzymes like DHFR, cells can adapt by altering metabolic fluxes to compensate for the inhibited enzyme. This can involve sourcing nucleotides from the environment or rerouting metabolic pathways.

Summary of Troubleshooting Strategies

Observed Problem Potential Mechanism Recommended Action
Gradual loss of compound efficacy over time.Acquired ResistanceConfirm and Quantify: Generate a resistant line and perform an IC50 shift assay.
Increased target protein band intensity on Western blot.Target Overexpression/AmplificationValidate: Confirm with qPCR for gene copy number.
No thermal shift in CETSA in resistant cells.Target Mutation (Altered Binding)Confirm: Sequence the target gene's coding region to identify mutations.
No change in target, but resistance is high.Increased Drug EffluxInvestigate: Perform qPCR for ABC transporter gene expression (ABCB1, ABCG2).
No changes in target or efflux pumps.Bypass Signaling Pathway ActivationExplore: Use phospho-proteomics or RNA-seq to identify reactivated pathways.

References

  • Misale, S., et al. (2023). Molecular Characterization of Acquired Resistance to KRAS G12C–EGFR Inhibition in Colorectal Cancer. Cancer Discovery. Available at: [Link]

  • Awad, M. M., et al. (2021). Acquired Resistance to KRASG12C Inhibition in Cancer. New England Journal of Medicine. Available at: [Link]

  • Jafari, R., et al. (2016). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols. Available at: [Link]

  • Procell. (2025). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell. Available at: [Link]

  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Creative Bioarray. Available at: [Link]

  • ResearchGate. (2013). Schematic representation of the protocol used to develop drug-chemoresistant cell lines. ResearchGate. Available at: [Link]

  • Calcagno, A. M., et al. (2010). Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR. Methods in Molecular Biology. Available at: [Link]

  • Pfizer Inc. (2024). Pyrido[4,3-d]pyrimidine compounds. Google Patents.
  • MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Patsnap. (2025). Western Blot Step-by-Step: From Sample Prep to Band Detection. Patsnap. Available at: [Link]

  • BosterBio. (n.d.). Western Blot Protocol: Step-by-Step Guide. BosterBio. Available at: [Link]

  • Ryan, M. J., et al. (2020). Mechanisms of resistance to KRASG12C-targeted therapy. Clinical and Translational Medicine. Available at: [Link]

  • ResearchGate. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Scale-up Synthesis of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this valuable heterocyclic scaffold. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth technical insights and practical solutions to issues that may arise during your experiments.

I. Synthetic Workflow Overview

The synthesis of this compound is a multi-step process that typically begins with the construction of a suitable piperidine precursor, followed by the formation of the pyrimidine ring, a crucial chlorination step, and a final methoxylation. Each stage presents unique challenges, particularly when transitioning from laboratory scale to pilot or manufacturing scale.

cluster_0 Step 1: Piperidone Precursor Synthesis cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Chlorination cluster_3 Step 4: Methoxylation A Starting Materials (e.g., Diethyl Acrylate, Amine) B Piperidone-3-carboxylate Synthesis (e.g., Dieckmann Condensation) A->B C Piperidone-3-carboxylate B->C D Reaction with Guanidine or Formamidine C->D E 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one D->E F Pyridopyrimidinone E->F G Chlorination with POCl₃ F->G H 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine G->H I Chloropyridopyrimidine H->I J Nucleophilic Substitution with Sodium Methoxide I->J K Final Product: This compound J->K

Caption: Synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs) and Troubleshooting

Step 1: Piperidone Precursor Synthesis

Question 1: We are experiencing low yields and significant side product formation during the synthesis of our ethyl 1-benzyl-4-oxopiperidine-3-carboxylate precursor. What are the likely causes and how can we optimize this step for scale-up?

Answer: The synthesis of 4-piperidone-3-carboxylate esters, often achieved through a Dieckmann condensation or related cyclization, is a critical first step. Low yields on a larger scale can often be attributed to several factors:

  • Inefficient Cyclization: The intramolecular condensation can be challenging. Ensure that a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) is used in strictly anhydrous conditions. The presence of moisture can quench the base and lead to hydrolysis of the starting ester.

  • Side Reactions: Intermolecular Claisen condensation can compete with the desired intramolecular cyclization, leading to oligomeric byproducts. This is often exacerbated by high concentrations. A slow addition of the starting diester to a suspension of the base at a controlled temperature can favor the intramolecular pathway.

  • Decarboxylation: The resulting β-keto ester can be prone to decarboxylation under harsh reaction conditions (e.g., high temperatures, prolonged reaction times). It is crucial to monitor the reaction progress closely and work up the reaction as soon as it is complete.

Troubleshooting Protocol:

  • Strictly Anhydrous Conditions: Dry all glassware and solvents thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Slow Addition: Add the diester substrate dropwise to a well-stirred suspension of the base in an appropriate solvent (e.g., THF, toluene) at a controlled temperature (e.g., 0 °C to room temperature).

  • Temperature Control: Maintain a consistent temperature throughout the addition and reaction time. Exothermic reactions can lead to side product formation.

  • Careful Work-up: Quench the reaction by carefully adding a proton source (e.g., acetic acid, saturated ammonium chloride solution) at a low temperature.

ParameterLaboratory Scale (Typical)Scale-up RecommendationRationale
Solvent Volume High dilutionGradual increase in concentrationTo improve throughput, but monitor for increased side reactions.
Base Addition Single portionPortion-wise or slow continuous additionTo control exothermicity and minimize side reactions.
Stirring Magnetic stirrerMechanical overhead stirrerTo ensure efficient mixing in larger volumes.
Step 2: Pyrimidine Ring Formation

Question 2: During the condensation of our piperidone precursor with guanidine to form the pyridopyrimidinone, we observe incomplete conversion and the formation of a dark, tarry substance. How can we improve the yield and purity at this stage?

Answer: The formation of the pyrimidine ring via condensation is a crucial step that can be prone to side reactions, especially on a larger scale. The issues you are observing are likely due to:

  • Polymerization and Side Reactions: The reaction conditions for the Gewald reaction, a related method for forming substituted 2-aminothiophenes, highlight potential pitfalls such as dimerization of intermediates and polymerization at elevated temperatures.[1][2] Similar issues can occur in your condensation.

  • Base Selection: The choice of base is critical. A strong base is needed to deprotonate the guanidine, but a base that is too harsh can promote side reactions. Sodium ethoxide or sodium methoxide in the corresponding alcohol are common choices.

  • Temperature Control: High temperatures can lead to the formation of colored impurities and tar.[1] Careful temperature control and monitoring are essential.

Troubleshooting Protocol:

  • Optimize Reaction Temperature: Start with a lower temperature and gradually increase it while monitoring the reaction by TLC or HPLC. A systematic temperature screen can help identify the optimal range for your specific substrates.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent oxidation, which can contribute to the formation of colored impurities.

  • Purification of Starting Materials: Ensure the piperidone precursor and guanidine are of high purity, as impurities can catalyze side reactions.

  • Work-up: Upon completion, a carefully controlled work-up, such as precipitation by adjusting the pH, can help to isolate the product from soluble impurities.

cluster_0 Desired Reaction Pathway cluster_1 Potential Side Reactions A Piperidone Precursor C Pyridopyrimidinone A->C D Dimerization A->D E Polymerization A->E B Guanidine B->C F Decomposition B->F

Caption: Desired reaction versus potential side reactions in pyrimidine ring formation.

Step 3: Chlorination with POCl₃

Question 3: Our chlorination of the pyridopyrimidinone with phosphorus oxychloride (POCl₃) works well on a small scale, but during scale-up, we are seeing significant amounts of the starting material reappearing after work-up. What is causing this, and how can we ensure complete conversion?

Answer: This is a classic problem when scaling up reactions involving POCl₃. The reappearance of your starting material is due to the hydrolysis of the chlorinated product back to the pyridopyrimidinone during the aqueous work-up.[3] On a larger scale, quenching the excess POCl₃ is more challenging and can lead to localized "hot spots" and incomplete reaction.

Key Considerations for Scale-up:

  • Exothermic Quench: The reaction of POCl₃ with water is highly exothermic. If the quench is not controlled, the heat generated can promote the hydrolysis of your product.

  • Incomplete Reaction: While TLC may indicate the disappearance of the starting material, this could be due to the formation of phosphorylated intermediates rather than the desired chlorinated product.[4] These intermediates will hydrolyze back to the starting material during work-up.

  • Excess POCl₃: A sufficient excess of POCl₃ is often required to drive the reaction to completion. However, a large excess will make the quench more challenging.

Troubleshooting and Scale-up Protocol:

  • Ensure Complete Reaction: After the initial reaction period, consider heating the mixture for a longer duration or at a slightly higher temperature to ensure the conversion of all intermediates to the final product.[4]

  • Removal of Excess POCl₃: Before the quench, remove the excess POCl₃ by distillation under reduced pressure. This will significantly reduce the exothermicity of the quench.

  • Controlled Quench: Add the reaction mixture slowly to a well-stirred mixture of ice and a weak base (e.g., sodium bicarbonate solution). Maintain a low temperature throughout the addition.

  • Aprotic Work-up: If possible, consider an aprotic work-up. After removing the excess POCl₃, the residue can be dissolved in a suitable organic solvent (e.g., dichloromethane) and washed carefully with a cold, dilute aqueous base.

ParameterLaboratory Scale (Typical)Scale-up RecommendationRationale
POCl₃ Quench Pouring reaction mixture onto iceSlow addition of reaction mixture to ice/baseTo control the highly exothermic reaction.
Excess POCl₃ Often used in large excessOptimize to the minimum effective excessTo ease the work-up and reduce waste.
Reaction Monitoring TLCHPLC/UPLCTo distinguish between starting material, intermediates, and product.
Step 4: Methoxylation

Question 4: We are performing the final methoxylation step by reacting the 4-chloro-tetrahydropyrido[4,3-d]pyrimidine with sodium methoxide. We are observing some side products and have concerns about the stability of the final product. What should we be aware of?

Answer: The nucleophilic aromatic substitution (SNAr) of the chloro group with methoxide is generally an efficient reaction. However, on a large scale, careful control of reaction conditions is necessary to avoid side reactions and ensure the stability of the product.

  • Regioselectivity: While the 4-position of the pyrimidine ring is generally activated for nucleophilic attack, other positions can also be reactive depending on the substitution pattern.[5] However, for this specific substrate, the reaction should be highly selective.

  • Over-reaction/Side Reactions: The use of a large excess of sodium methoxide or high temperatures can potentially lead to unwanted side reactions, such as the displacement of other groups or reaction with the piperidine ring.

  • Product Stability: Methoxy-substituted pyrimidines are generally stable, but they can be susceptible to hydrolysis under acidic conditions.[6] The methoxy group can also be a site of metabolic oxidation in biological systems.[7]

Troubleshooting and Optimization:

  • Stoichiometry of Sodium Methoxide: Use a slight excess of sodium methoxide (e.g., 1.1-1.5 equivalents) to ensure complete conversion without promoting side reactions.

  • Temperature Control: Run the reaction at a controlled temperature. While some heating may be necessary, excessive temperatures should be avoided.

  • Anhydrous Conditions: Sodium methoxide is highly sensitive to moisture. Ensure that all reagents and solvents are anhydrous.

  • Neutral Work-up: After the reaction is complete, quench with a neutral or slightly acidic aqueous solution (e.g., saturated ammonium chloride) to neutralize the excess base. Avoid strongly acidic conditions during work-up and purification to prevent hydrolysis of the methoxy group.

  • Purification: The final product can be purified by recrystallization or column chromatography. For large-scale purification, recrystallization is often preferred.

III. References

  • Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. PMC - NIH. [Link]

  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ACS Publications. [Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. ACS Publications. [Link]

  • POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. ACS Publications. [Link]

  • A novel synthesis of 1-aryl-3-piperidone derivatives. PMC - NIH. [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2. ACS Publications. [Link]

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses Procedure. [Link]

  • Process for producing 4-arylpiperidine-3-carbinols and related compounds. Google Patents.

  • A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Beilstein Journals. [Link]

  • Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. The Royal Society of Chemistry. [Link]

  • Computational investigations on the mechanism of the Gewald reaction. ACS Publications. [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. [Link]

  • POCl3 chlorination of 4-quinazolones. PubMed. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • How should I proceed in Chlorination using POCl3?. ResearchGate. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of substituted tetrahydropyrido[4,3‐d]pyrimidine derivatives. ResearchGate. [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. [Link]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing. [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

  • Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. PubMed. [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. [Link]

Sources

Technical Support Center: Refinement of Purification Protocols for Pyrido[4,3-d]pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrido[4,3-d]pyrimidine isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating structurally similar heterocyclic compounds. The fusion of pyridine and pyrimidine rings results in a scaffold of significant therapeutic potential, but the subtle structural differences between isomers pose considerable purification challenges.[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve optimal purity for your compounds.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, providing not only solutions but also the underlying scientific principles to empower your method development.

High-Performance Liquid Chromatography (HPLC) Issues

Question 1: My pyrido[4,3-d]pyrimidine isomers are co-eluting or showing very poor resolution (Rs < 1.5) on a standard C18 column. What are my next steps?

Answer: Co-elution of isomers is the most common challenge and arises because of their high structural similarity. To improve resolution, you must manipulate the selectivity (α) of your chromatographic system. Here is a systematic approach:

  • Modify the Organic Mobile Phase: If you are using acetonitrile (ACN), switch to methanol (MeOH) or vice versa. ACN and MeOH have different solvent strengths and engage in different intermolecular interactions (ACN is aprotic, while MeOH is a protic solvent). This change can alter the elution order and improve the separation between isomers.

  • Adjust Mobile Phase Additives: The addition of an acid modifier like 0.1% formic acid (FA) or trifluoroacetic acid (TFA) is standard for improving peak shape by suppressing the interaction of basic nitrogen atoms in your compounds with free silanol groups on the silica support.[2] However, the choice and concentration of the additive can also subtly influence selectivity.

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, changing the column chemistry is the most powerful way to alter selectivity.

    • Phenyl-Hexyl Phase: These columns provide alternative selectivity to C18, particularly for aromatic compounds like pyridopyrimidines, through π-π interactions.[3] This can often resolve isomers that are inseparable on an alkyl chain phase.

    • Polar-Embedded Phase: Columns with embedded polar groups (e.g., amide or carbamate) offer different retention mechanisms and can provide unique selectivity for polar and aromatic compounds.

    • Pentafluorophenyl (PFP) Phase: PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making them extremely effective for separating complex mixtures of isomers and polar compounds.

  • Optimize Temperature: Increasing the column temperature reduces mobile phase viscosity, which can improve efficiency (sharper peaks).[4] It can also subtly change selectivity. Experiment with temperatures between 30°C and 50°C. Remember that retention times will typically decrease as temperature increases.[4]

Question 2: I'm observing significant peak tailing for my primary product peak, even with formic acid in the mobile phase. What is causing this and how can I fix it?

Answer: Peak tailing is typically caused by secondary, undesirable interactions between your analyte and the stationary phase, or by issues outside the column.

  • Causality: The basic nitrogen atoms in the pyrido[4,3-d]pyrimidine core can interact strongly with residual, acidic silanol groups on the silica backbone of the HPLC column. This secondary ionic interaction is a slower process than the primary hydrophobic interaction, leading to a "tail" on the peak. Mass overload can also cause tailing.

  • Troubleshooting Workflow:

    • Rule out Mass Overload: Dilute your sample 10-fold and re-inject. If the peak shape improves and becomes symmetrical, you were overloading the column.

    • Increase Additive Concentration: If not overloading, consider cautiously increasing the acid modifier concentration (e.g., from 0.1% to 0.2% formic acid) to better saturate the silanol groups.

    • Check for Column Voids: A sudden shock or pressure change can create a void at the head of the column, leading to poor peak shape.[5] Try reversing the column and flushing it with a strong solvent. If this doesn't work, the column may need to be replaced.

    • Use a High-Purity, End-Capped Column: Modern columns designed for high-purity base-deactivated silica with robust end-capping are less prone to these secondary interactions. Ensure you are using a high-quality column suitable for method development with basic compounds.

Supercritical Fluid Chromatography (SFC) Issues

Question 3: I'm considering SFC for purification to save time and solvent. However, my compound is precipitating upon injection. How can I resolve this?

Answer: Sample solubility is a critical parameter in SFC due to the non-polar nature of the primary mobile phase, supercritical CO₂. Precipitation can cause blockages and complete loss of product.[6]

  • Causality: When the sample dissolved in a strong organic solvent is injected into the CO₂ stream, the solvent rapidly disperses, and if the compound is not soluble in the CO₂/co-solvent mixture, it will crash out.

  • Solutions:

    • Optimize the Dissolution Solvent: The choice of injection solvent is crucial. While methanol is common, for poorly soluble compounds, a 1:1 mixture of Dichloromethane/Methanol (DCM/MeOH) can significantly improve solubility and ensure a successful injection.[6] In some cases, Dimethyl sulfoxide (DMSO) can be used for samples with very limited solubility in other organic solvents.

    • Increase Initial Co-solvent Percentage: Modify your gradient to start with a higher percentage of the polar co-solvent (e.g., 10-15% methanol instead of 5%). This makes the initial mobile phase more polar, which can help keep the compound in solution as it enters the column.

    • Reduce Sample Concentration: As with HPLC, injecting too concentrated a sample can lead to precipitation. Dilute your sample and perform multiple injections if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for separating a new pair of pyrido[4,3-d]pyrimidine isomers?

A1: A systematic screening approach is most effective. Start with a robust analytical method on a UHPLC or HPLC system to confirm you can separate the isomers before moving to preparative scale.

  • Column Screening: Screen at least three columns with different selectivities. A good starting set is a C18, a Phenyl-Hexyl, and a PFP column.

  • Solvent Screening: Test both acetonitrile and methanol as the organic modifier on the most promising column.

  • Analytical Method: Use a fast, generic gradient (e.g., 5-95% organic over 5-10 minutes) to quickly assess selectivity.

  • Characterization: Use an in-line mass spectrometer (MS) or collect fractions for analysis to definitively identify which peak corresponds to which isomer.[7]

Q2: When should I choose Supercritical Fluid Chromatography (SFC) over traditional Reverse-Phase HPLC?

A2: SFC is a powerful normal-phase technique that offers several advantages over HPLC and should be considered in the following scenarios:[8]

  • Speed and Throughput: SFC runs are typically 3-4 times faster than HPLC runs due to the low viscosity of supercritical CO₂.[6] Column equilibration is also much faster.

  • "Green" Chemistry: SFC significantly reduces the consumption of organic solvents, replacing most of the mobile phase with environmentally benign CO₂.[9]

  • Solvent Removal: Post-purification, the CO₂ evaporates, leaving the collected compound in a small volume of organic co-solvent, which dramatically reduces dry-down time.[6]

  • Chiral Separations: SFC is an exceptionally powerful technique for separating chiral compounds.[10]

  • Orthogonal Selectivity: Because it is a normal-phase technique, SFC provides very different selectivity compared to RP-HPLC. If you cannot separate your isomers on any reverse-phase column, SFC is an excellent alternative to try.[9]

Q3: My isomers are chiral. What is the recommended workflow for their purification?

A3: For chiral isomers (enantiomers or diastereomers), you must use a chiral stationary phase (CSP). Chiral SFC is often the preferred method due to its speed and efficiency.

  • Analytical Screening: Screen a set of immobilized chiral columns (e.g., columns based on Daicel's Amylose and Cellulose derivatives) using SFC. A typical screen would use methanol with an additive like diethylamine (DEA) for basic compounds as the co-solvent.

  • Method Optimization: Once a "hit" is found, optimize the separation by adjusting the co-solvent, flow rate, and temperature to maximize resolution.

  • Scale-Up: Once the analytical method is optimized, it can be scaled directly to a preparative SFC system for purification. The scalability between analytical and preparative SFC is generally very reliable.

Data & Protocols
Table 1: Recommended Starting Conditions for Isomer Purification
ParameterReverse-Phase HPLC (RP-HPLC)Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase HPLC-Grade WaterSupercritical CO₂
Co-Solvent / Modifier Acetonitrile or MethanolMethanol (or Ethanol/Isopropanol)
Typical Additive 0.1% Formic Acid (FA)0.1-0.2% Diethylamine (DEA) for basic compounds
Screening Columns C18, Phenyl-Hexyl, PFP2-Ethylpyridine, Diol, Amino, various Chiral CSPs
Typical Flow Rate 1.0 mL/min (Analytical)3.0-4.0 mL/min (Analytical)
Temperature 30 - 40 °C40 °C
Back Pressure System Dependent~150 bar
Sample Diluent 50:50 ACN:H₂O, DMSOMethanol, 1:1 DCM:MeOH
Protocol 1: RP-HPLC Method Development for Isomer Separation

Objective: To develop a robust analytical method for the separation of pyrido[4,3-d]pyrimidine isomers.

  • Sample Preparation: Prepare a ~1 mg/mL stock solution of your isomer mixture in methanol or DMSO. Dilute to ~50 µg/mL in 50:50 water:acetonitrile.

  • Initial Column & Conditions:

    • Column: High-purity C18, 2.1 x 50 mm, <3 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% to 90% B over 10 minutes.

    • Flow Rate: 0.5 mL/min.

    • Temperature: 40°C.

    • Detection: UV (scan 210-400 nm with DAD) and MS.

  • Execute Run & Analyze Data: Check for separation. If resolution is poor, proceed to step 4.

  • Optimize Selectivity (α):

    • Change Organic Modifier: Replace Acetonitrile with Methanol and re-run the gradient.

    • Change Stationary Phase: If still unresolved, switch to a Phenyl-Hexyl column and repeat the screen with both Acetonitrile and Methanol.

  • Optimize Efficiency (N): Once baseline separation is achieved, the gradient can be focused and optimized to reduce run time for higher throughput.

Diagrams and Workflows

A logical approach is critical for efficiently tackling a purification challenge. The following diagrams illustrate decision-making workflows for method selection and development.

MethodSelection cluster_achiral Achiral Workflow cluster_chiral Chiral Workflow start Isomer Mixture to Purify check_achiral Are the isomers achiral (positional)? start->check_achiral check_chiral Are the isomers chiral? check_achiral->check_chiral No hplc_screen Screen RP-HPLC (C18, Phenyl, PFP) check_achiral->hplc_screen Yes chiral_sfc Screen Chiral Columns by SFC check_chiral->chiral_sfc Yes hplc_success Separation on HPLC? hplc_screen->hplc_success sfc_screen Screen SFC (Diol, 2-EP, Amino) sfc_success Separation on SFC? sfc_screen->sfc_success hplc_success->sfc_screen No prep_hplc Scale to Preparative HPLC hplc_success->prep_hplc Yes prep_sfc Scale to Preparative SFC sfc_success->prep_sfc Yes chiral_hplc Screen Chiral Columns by HPLC (NP or RP) sfc_success->chiral_hplc No, consider other techniques chiral_sfc_success Separation on SFC? chiral_sfc->chiral_sfc_success chiral_sfc_success->chiral_hplc No prep_chiral_sfc Scale to Preparative Chiral SFC chiral_sfc_success->prep_chiral_sfc Yes

Caption: Decision tree for selecting a purification strategy.

HPLCDev start Start: Unresolved Isomers step1 Step 1: Change Organic Modifier (ACN <-> MeOH) start->step1 decision1 Resolution > 1.5? step1->decision1 step2 Step 2: Change Column Chemistry (e.g., C18 -> Phenyl-Hexyl) decision1->step2 No end_success Optimized Method -> Scale to Prep decision1->end_success Yes decision2 Resolution > 1.5? step2->decision2 step3 Step 3: Optimize Temperature (e.g., 30C -> 50C) decision2->step3 No decision2->end_success Yes decision3 Resolution > 1.5? step3->decision3 decision3->end_success Yes end_fail Consider Orthogonal Method (SFC) decision3->end_fail No

Caption: Workflow for HPLC method development for isomers.

References
  • Benchchem. (2025).
  • Kumar, V., & Singh, S. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemistry & Biodiversity, 19(5), e202100828. [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. [Link]

  • Val C, et al. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 25(23), 5746. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. [Link]

  • Vemula, R., et al. (2015). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 20(8), 13834-13851. [Link]

  • SIELC Technologies. (n.d.). Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. [Link]

  • Chen, Y., et al. (2013). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. MedChemComm, 4(12), 1599-1604. [Link]

  • Chromatography Today. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]

  • Waters Corporation. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. [Link]

  • TMP Universal Journal of Advances in Pharmaceutical Sciences. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. [Link]

  • ResearchGate. (2025). Supercritical Fluid Chromatography for the 21st Century. [Link]

  • ACS Publications. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. [Link]

  • ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • MDPI. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. [Link]

  • PubMed. (2013). Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. [Link]

  • PubMed Central. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. [Link]

  • RSC Publishing. (n.d.). Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. [Link]

  • PubMed. (2022). Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. [Link]

  • PubMed Central. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. [Link]

  • ResearchGate. (2025). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. [Link]

  • ResearchGate. (2025). Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degraded products formed under effect of different solvents. [Link]

  • PubMed. (2023). Identification of Pyrido[3,4-d]pyrimidine derivatives as RIPK3-Mediated necroptosis inhibitors. [Link]

Sources

Validation & Comparative

Comparative Guide to 4-Methoxy-Pyrido[4,3-d]pyrimidine Analogues and Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Drug Discovery Professionals

Introduction: The Central Role of EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, a transmembrane glycoprotein with intrinsic tyrosine kinase activity that governs critical processes like cell proliferation, differentiation, and survival.[1][2] In normal physiology, its activation is tightly regulated by the binding of ligands such as Epidermal Growth Factor (EGF).[3] This binding event triggers receptor dimerization, leading to the autophosphorylation of specific tyrosine residues in the intracellular domain.[4] This phosphorylation cascade creates docking sites for various adaptor proteins, initiating downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which ultimately drive gene transcription and crucial cellular functions.[4][5][6]

However, in numerous cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer, this pathway is aberrantly activated.[1][5][7] This dysregulation often stems from EGFR overexpression, gene amplification, or activating mutations within the kinase domain, leading to uncontrolled cell growth and tumor progression.[1][7] Consequently, EGFR has emerged as a premier target for anticancer therapies, leading to the development of highly successful small-molecule tyrosine kinase inhibitors (TKIs).[8][9]

This guide provides a comparative analysis of a promising novel chemical scaffold, pyrido[4,3-d]pyrimidine, against well-established EGFR inhibitors, offering experimental frameworks to validate and compare such compounds.

The EGFR Signaling Cascade

The signaling network downstream of EGFR is complex and crucial for cell fate. Understanding this pathway is fundamental to appreciating the mechanism of action of EGFR inhibitors.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Dimer EGF->EGFR Binding & Dimerization EGFR_p Autophosphorylation > EGFR->EGFR_p Activation GRB2 GRB2/SOS EGFR_p->GRB2 PI3K PI3K EGFR_p->PI3K RAS RAS GRB2->RAS label_mapk MAPK Pathway RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF (e.g., c-Myc, CREB) > ERK->TF AKT AKT PI3K->AKT label_pi3k PI3K/AKT Pathway mTOR mTOR AKT->mTOR mTOR->TF Gene Gene Expression TF->Gene

Caption: EGFR signaling pathways and points of activation.

A Landscape of Known EGFR Inhibitors: From Reversible to Covalent Agents

The clinical success against EGFR-driven cancers is a story of generational evolution in drug design, each developed to overcome limitations of the previous.

  • First-Generation (Reversible TKIs): Compounds like Gefitinib and Erlotinib were the pioneers.[10] They function by reversibly competing with adenosine triphosphate (ATP) for binding to the intracellular catalytic domain of the EGFR kinase.[4] While effective against tumors with activating mutations (e.g., Exon 19 deletions, L858R), their efficacy is often limited by the development of acquired resistance, most commonly through a secondary "gatekeeper" mutation, T790M.[11][12]

  • Second-Generation (Irreversible TKIs): To combat resistance, drugs like Afatinib were developed.[9] These agents also target the ATP-binding site but form an irreversible covalent bond with a cysteine residue (Cys797) in the active site.[13] This mechanism provides more sustained inhibition. However, their pan-ErbB inhibition profile can lead to increased toxicity, and they are generally ineffective against the T790M mutation.[9][13]

  • Third-Generation (Mutant-Selective, Irreversible TKIs): Osimertinib represents a major breakthrough, designed specifically to target both the initial activating mutations and the T790M resistance mutation while sparing wild-type (WT) EGFR.[11][14] This selectivity is achieved by exploiting the altered ATP affinity of the mutant kinase and also forming a covalent bond with Cys797.[11] This targeted approach significantly improves the therapeutic window, reducing side effects associated with WT EGFR inhibition.[12]

The Pyrido[4,3-d]pyrimidine Scaffold: A New Frontier

The pyrido[4,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry as a "privileged scaffold" for designing kinase inhibitors.[15] Recent studies have explored derivatives of this structure, including tetrahydropyrido[4,3-d]pyrimidines, as potent EGFR inhibitors.[16][17] These compounds aim to combine potent enzymatic inhibition with favorable pharmacological properties.

The design rationale often involves molecular hybridization, incorporating pharmacophores from known inhibitors into this novel scaffold to enhance binding affinity and selectivity. The exploration of various substitutions, such as the 4-methoxy group specified in the topic, is a key strategy in optimizing lead compounds for potency against both wild-type and, more importantly, resistant mutant forms of EGFR.

Comparative Structural and Potency Overview

A direct comparison of chemical structures and inhibitory activities is essential for evaluating the potential of a new compound series.

Table 1: Chemical Structures of Selected EGFR Inhibitors
CompoundGenerationClassChemical Structure
Gefitinib 1stReversible
Erlotinib 1stReversible
Osimertinib 3rdIrreversible (Mutant-Selective)
Compound 9a *NovelDual Inhibitor

*Compound 9a is a representative tetrahydropyrido[4,3-d]pyrimidine derivative from published research used here for illustrative comparison.[17]

Table 2: Comparative In Vitro Inhibitory Activity (IC₅₀ values)
CompoundEGFR (WT) IC₅₀ (nM)EGFR (L858R/T790M) IC₅₀ (nM)Cell Line: H1975 (L858R/T790M) IC₅₀ (µM)Cell Line: A549 (WT) IC₅₀ (µM)
Gefitinib 1.8 - 37> 10,000> 10> 10
Osimertinib 12 - 4900.4 - 150.009 - 0.020.18 - 2.1
Compound 8a ¹18.0Not Reported1.952.13
Compound 9a ¹24.2Not Reported2.072.51
Compound 24 ²100-fold selective for mutantPotent0.021> 10

Data compiled from multiple sources for comparison.[12][17] Absolute values can vary based on assay conditions. ¹Data for tetrahydropyrido[4,3-d]pyrimidine derivatives from Zhai et al.[17] ²Data for an oxopyrido[2,3-d]pyrimidine derivative from Hennessy et al.[12]

Essential Experimental Protocols for Comparative Evaluation

To rigorously compare a novel compound like a 4-methoxy-pyrido[4,3-d]pyrimidine analogue against standards, a series of validated, self-consistent experiments must be performed. The following protocols provide a robust framework.

Experimental Workflow Overview

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Studies KinaseAssay EGFR Kinase Assay (IC₅₀ Determination) MTT Cell Viability Assay (MTT) (GI₅₀ Determination) KinaseAssay->MTT WB Western Blot (Target Engagement) MTT->WB Xenograft Xenograft Model (Efficacy & Toxicity) WB->Xenograft Start Novel Compound (e.g., Pyrido[4,3-d]pyrimidine) Start->KinaseAssay

Caption: A typical preclinical workflow for evaluating EGFR inhibitors.

In Vitro EGFR Kinase Assay (ADP-Glo™ Format)

Causality: This biochemical assay is the foundational experiment. Its purpose is to determine if the test compound directly inhibits the enzymatic activity of the EGFR kinase in a cell-free system. By measuring the amount of ADP produced, we can quantify kinase activity and calculate the half-maximal inhibitory concentration (IC₅₀), a primary measure of a drug's potency.[2][18] Using both wild-type and mutant (e.g., L858R/T790M) recombinant EGFR allows for the determination of selectivity.[19]

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., 4-methoxy-pyrido[4,3-d]pyrimidine) and standards (Gefitinib, Osimertinib) in 100% DMSO.

    • Prepare a 2X Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[3]

    • Dilute recombinant EGFR enzyme (WT or mutant) and a suitable substrate (e.g., Poly(Glu, Tyr)) in 1X Kinase Reaction Buffer.

    • Prepare ATP solution at a concentration near the Km for EGFR.

  • Assay Plate Setup (384-well plate):

    • Perform serial dilutions of the test compound and standards in the plate. Add 1 µL of each concentration. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 5 µL of the diluted EGFR enzyme to each well.

    • Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of the ATP/Substrate mix to each well.

    • Incubate the plate at 30°C for 60 minutes. The reaction time should be within the linear range of the enzyme kinetics.

  • Signal Detection (Using Promega ADP-Glo™ Kit):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.[2]

  • Data Analysis:

    • Subtract the "no enzyme" background from all readings.

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cell Viability / Anti-Proliferative Assay (MTT Assay)

Causality: This cell-based assay measures the compound's ability to reduce the metabolic activity of living cancer cells, which serves as an indicator of cell viability and proliferation.[20] It is a critical secondary screen to confirm that the compound's enzymatic inhibition translates into a functional anti-cancer effect in a cellular context. Using cell lines with different EGFR statuses (e.g., A549 for WT, H1975 for L858R/T790M) reveals the compound's cellular selectivity.[21]

Protocol:

  • Cell Seeding:

    • Culture cancer cell lines (e.g., A549, H1975) in appropriate media.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at an optimized density (e.g., 5,000 - 10,000 cells/well) in 100 µL of media.[22]

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and standards in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds to each well. Include vehicle control (e.g., 0.1% DMSO) wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[23]

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to insoluble purple formazan crystals.[23]

  • Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[22]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 540 and 590 nm.[20][23]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value using a non-linear regression curve fit.

Western Blot Analysis for Target Engagement

Causality: This experiment provides direct evidence that the compound is inhibiting the intended target within the cell. By measuring the phosphorylation status of EGFR (p-EGFR) and key downstream proteins like AKT (p-AKT) and ERK (p-ERK), we can confirm that the compound is blocking the signaling cascade initiated by EGFR.[6][24] A decrease in the ratio of phosphorylated protein to total protein demonstrates on-target activity.

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells (e.g., H1975) in a 6-well plate and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the test compound or standards for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to activate the EGFR pathway (unstimulated control should be included).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. This is critical to preserve the phosphorylation state of the proteins.[25]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading on the gel.[24]

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. BSA is preferred over milk for phospho-antibodies to reduce background.[24]

    • Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-p-EGFR Tyr1068, anti-p-AKT Ser473, or anti-p-ERK1/2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Signal Detection and Reprobing:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.[24]

    • To normalize for protein loading, strip the membrane using a mild stripping buffer and then re-probe it with an antibody against the total protein (e.g., anti-total EGFR, anti-total AKT).[25]

  • Data Analysis:

    • Use densitometry software to quantify the band intensities.

    • Calculate the ratio of the phosphorylated protein signal to the total protein signal for each sample.

    • Compare the ratios in the treated samples to the EGF-stimulated control to determine the extent of inhibition.

Conclusion and Future Directions

The pyrido[4,3-d]pyrimidine scaffold represents a promising avenue for the development of next-generation EGFR inhibitors. Early data suggests that derivatives from this class can exhibit potent enzymatic and cellular activity.[17] The key challenge and opportunity lie in optimizing the substitutions on this core structure—such as the proposed 4-methoxy group—to achieve high potency against clinically relevant resistance mutations like T790M, while maintaining a favorable selectivity profile over wild-type EGFR to minimize toxicity.

The experimental framework provided here offers a rigorous and validated pathway for such a comparative study. By systematically evaluating novel compounds against established benchmarks like Gefitinib and Osimertinib through biochemical, cellular, and downstream signaling assays, researchers can build a comprehensive data package. This allows for a clear, objective assessment of a new compound's potential and provides the critical insights needed to guide further optimization toward clinical candidacy. The ultimate goal is to develop inhibitors that not only demonstrate superior potency but also anticipate and overcome the inevitable evolution of drug resistance in cancer.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(12), 120. [Link]

  • MTT (Assay protocol). (2023). Protocols.io. [Link]

  • Noor, A., & Shafi, S. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Frontiers in Oncology, 13, 1229720. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Normanno, N., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2–16. [Link]

  • Seshacharyulu, P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15–31. [Link]

  • Lo, H. W. (2010). EGFR signaling pathway in breast cancers: from traditional signal transduction to direct nuclear translocalization. Breast Cancer Research and Treatment, 125(3), 631–643. [Link]

  • Methods EGFR Biochemical Assays. (n.d.). COBIX. [Link]

  • Mechanisms of action of EGFR inhibitors. (2010). ResearchGate. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]

  • EGFR Enzyme Kinase System Datasheet. (n.d.). SignalChem. [Link]

  • Belete, T. M. (2022). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Molecules, 27(19), 6296. [Link]

  • In Depth Overview of Tyrosine Kinase Inhibitor Treatment of EGFR+ Lung Cancer. (2025). CancerConnect. [Link]

  • Perez-Soler, R. (2004). Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. Oncology, 18(13 Suppl 8), 23–29. [Link]

  • Lin, S. Y., et al. (1986). Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor. Analytical Biochemistry, 156(2), 417–425. [Link]

  • Structures of EGFR TKIs inhibitors, gefitinib (1), erlotinib (2), afatinib (3), osimertinib (4). (n.d.). ResearchGate. [Link]

  • Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology, 1652, 21–32. [Link]

  • Structures of afatinib, erlotinib, gefitinib, and osimertinib. (n.d.). ResearchGate. [Link]

  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021). Cell Signaling Technology. [Link]

  • Juchum, M., et al. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences, 23(3), 1395. [Link]

  • Wang, X., et al. (2022). Comparison of Gefitinib in the treatment of patients with non-small cell lung cancer and clinical effects of Osimertinib and EGFR Gene mutation. Pakistan Journal of Medical Sciences, 38(8), 2269–2274. [Link]

  • Gefitinib, erlotinib afatinib and osimertinib are the approved TKIs... (n.d.). ResearchGate. [Link]

  • Al-Suhaimi, K. S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Molecules, 27(12), 3788. [Link]

  • Hennessy, E. J., et al. (2015). Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 934–939. [Link]

  • Zhai, X., et al. (2018). Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. Bioorganic & Medicinal Chemistry, 26(8), 1839–1851. [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. (2020). ResearchGate. [Link]

  • Chen, J., et al. (2013). EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis. Oncogene, 32(41), 4945–4955. [Link]

Sources

Validating the Kinase Inhibitory Activity of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, a novel small molecule inhibitor. We will objectively compare its performance against established therapeutic agents and provide detailed experimental protocols to support these findings. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery.

Introduction: The Promise of the Pyrido[4,3-d]pyrimidine Scaffold

The pyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors. Its rigid, heterocyclic structure allows for precise orientation of substituents to interact with the ATP-binding pocket of various kinases. Notably, related structures, such as the pyrido[2,3-d]pyrimidines, are the foundation for FDA-approved drugs targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are crucial regulators of the cell cycle.[1][2] Dysregulation of the CDK4/6 pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3]

Given this precedent, we hypothesize that this compound (hereafter referred to as Compound X) possesses inhibitory activity against CDK4/6. This guide outlines a systematic approach to validate this hypothesis, comparing its efficacy and cellular activity against the current standards of care: Palbociclib, Ribociclib, and Abemaciclib.[4]

Experimental Design: A Multi-Faceted Approach to Validation

A robust validation of a novel kinase inhibitor requires a multi-tiered approach, beginning with direct biochemical assays and progressing to cell-based models that more closely mimic the physiological environment. Our experimental design is structured to provide a comprehensive understanding of Compound X's potency, selectivity, and mechanism of action.

Tier 1: In Vitro Biochemical Potency and Selectivity

The initial step is to determine the direct inhibitory effect of Compound X on the target kinases, CDK4 and CDK6. This is achieved through in vitro kinase assays that measure the enzymatic activity of purified kinases in the presence of the inhibitor.

Rationale for Assay Selection: We will employ the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[1][5] This assay is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening, making it an industry standard for determining inhibitor potency (IC50 values).[5]

To assess selectivity, Compound X will be tested against a panel of related kinases. For this guide, we will focus on CDK1 and CDK2 to ensure that the compound preferentially targets the G1/S transition checkpoint regulated by CDK4/6, rather than broadly inhibiting cell cycle progression.

Tier 2: Cell-Based Validation of Target Engagement and Anti-proliferative Activity

Confirmation of kinase inhibition in a cellular context is critical. This step validates that the compound can penetrate the cell membrane, engage its target, and elicit a biological response.

Rationale for Cell Line Selection: We will utilize the MCF-7 human breast cancer cell line. This line is estrogen receptor-positive (ER+), retains a functional Retinoblastoma (Rb) protein, and is known to be sensitive to CDK4/6 inhibition, making it a clinically relevant model.[6][7]

Key Cellular Assays:

  • Western Blot Analysis of Phospho-Rb: The Retinoblastoma protein (Rb) is a direct substrate of CDK4/6.[8] Inhibition of these kinases leads to a decrease in Rb phosphorylation. Western blotting for phosphorylated Rb (p-Rb) provides direct evidence of target engagement within the cell.[9]

  • Cell Viability/Proliferation Assay: The ultimate goal of a CDK4/6 inhibitor is to halt cell proliferation. The MTT assay, a colorimetric method that measures metabolic activity, will be used to assess the anti-proliferative effects of Compound X and determine its half-maximal effective concentration (EC50).[10]

Comparative Data Analysis

The following tables present a hypothetical yet plausible set of experimental data for Compound X, benchmarked against the established CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

CompoundCDK4/cyclin D1 (nM)CDK6/cyclin D3 (nM)CDK1/cyclin B (nM)CDK2/cyclin E (nM)
Compound X 15 25 >10,000 >5,000
Palbociclib1116>10,000>10,000
Ribociclib1039>10,000>10,000
Abemaciclib2101627504

Data for Palbociclib, Ribociclib, and Abemaciclib are representative values from published literature.[11][12][13][14]

Table 2: Cellular Activity in MCF-7 Cells

Compoundp-Rb Inhibition (EC50, nM)Anti-proliferative Activity (EC50, nM)
Compound X 50 150
Palbociclib66280
Ribociclib110330
Abemaciclib37120

Data for Palbociclib, Ribociclib, and Abemaciclib are representative values from published literature and serve as a benchmark for comparison.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental design and the underlying biological rationale, the following diagrams are provided.

G cluster_0 Tier 1: In Vitro Assays cluster_1 Tier 2: Cell-Based Assays Compound X Compound X Kinase Panel CDK4/CycD1 CDK6/CycD3 CDK1/CycB CDK2/CycE Compound X->Kinase Panel MCF-7 Cells MCF-7 Cells Compound X->MCF-7 Cells ADP-Glo Assay ADP-Glo Assay Kinase Panel->ADP-Glo Assay Measure ADP production IC50 Determination IC50 Determination ADP-Glo Assay->IC50 Determination Quantify potency & selectivity Data Comparison Data Comparison IC50 Determination->Data Comparison Western Blot Western Blot MCF-7 Cells->Western Blot Measure p-Rb MTT Assay MTT Assay MCF-7 Cells->MTT Assay Measure viability Target Engagement (EC50) Target Engagement (EC50) Western Blot->Target Engagement (EC50) Target Engagement (EC50)->Data Comparison Anti-proliferative Activity (EC50) Anti-proliferative Activity (EC50) MTT Assay->Anti-proliferative Activity (EC50) Anti-proliferative Activity (EC50)->Data Comparison

Caption: Experimental workflow for validating Compound X.

G Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD upregulates ActiveComplex Cyclin D-CDK4/6 (Active Kinase) CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex Rb Rb ActiveComplex->Rb phosphorylates CompoundX Compound X CompoundX->ActiveComplex inhibits pRb p-Rb Rb->pRb E2F E2F G1S_Genes G1/S Phase Genes E2F->G1S_Genes activates transcription RbE2F Rb-E2F Complex (Transcription Repressed) RbE2F->Rb RbE2F->E2F pRb->E2F releases CellCycle Cell Cycle Progression (G1 to S Phase) G1S_Genes->CellCycle

Caption: CDK4/6-Rb signaling pathway and the mechanism of Compound X.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the determination of IC50 values for Compound X against a panel of kinases.

Materials:

  • Purified recombinant kinases (CDK4/cyclin D1, CDK6/cyclin D3, CDK1/cyclin B, CDK2/cyclin E)

  • Kinase-specific substrates (e.g., Rb protein fragment for CDK4/6)

  • ATP

  • Compound X and comparator compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of Compound X and comparator compounds in DMSO. Further dilute these in the kinase reaction buffer.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilution.

  • Add 2.5 µL of a mixture containing the kinase and its specific substrate.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL. Include "no enzyme" and "vehicle control (DMSO)" wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

  • ATP Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[15]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for Phosphorylated Rb

This protocol details the detection of p-Rb in MCF-7 cells treated with Compound X.

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., EMEM with 10% FBS, insulin)

  • Compound X and comparator compounds

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-Rb (Ser807/811), anti-total Rb, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • ECL detection reagents

Procedure:

  • Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to attach overnight.[6] Treat the cells with various concentrations of Compound X or comparator compounds for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.[16]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (e.g., anti-p-Rb) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[17]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Rb and a loading control like GAPDH.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Rb signal to the total Rb and loading control signals. Plot the normalized p-Rb levels against the compound concentration to determine the EC50 for p-Rb inhibition.

MTT Cell Viability Assay

This protocol measures the anti-proliferative effect of Compound X on MCF-7 cells.

Materials:

  • MCF-7 cells

  • Complete growth medium

  • Compound X and comparator compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10][18]

  • Compound Treatment: Treat the cells with a serial dilution of Compound X or comparator compounds and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit a dose-response curve to determine the EC50 value.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust and efficient path to validating the kinase inhibitory activity of this compound. The hypothetical data presented for Compound X suggest a potent and selective CDK4/6 inhibitor with cellular activity comparable to, and in some aspects potentially exceeding, established drugs.

Successful validation through these assays would warrant further investigation, including:

  • Broad Kinome Profiling: To comprehensively assess the selectivity of Compound X against a larger panel of kinases.

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity of Compound X in animal models, such as MCF-7 xenografts.

  • Pharmacokinetic and Toxicological Studies: To determine the drug-like properties and safety profile of the compound.

By following this structured, data-driven approach, researchers can confidently assess the therapeutic potential of novel kinase inhibitors and make informed decisions for their continued development.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)? (2025, December 5). A.D.A.M. Medical Encyclopedia. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer. (2015, March 13). The Oncology Pharmacist. Retrieved from [Link]

  • Palbociclib. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Remsing Rix, L. L., et al. (2018). The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. Molecular Cancer Therapeutics, 17(10), 2174-2185.
  • MCF-7 Culture Protocol. (n.d.). Altogen Biosystems. Retrieved from [Link]

  • Pre-clinical Selectivity Profile of the CDK4/6 Inhibitor Ribociclib Compared With That of Palbociclib and Abemaciclib. (2017, July 11). Novartis OAK. Retrieved from [Link]

  • Xu, H., et al. (2017). Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). Oncology Reports, 37(3), 1339-1347.
  • Understanding Palbociclib: From Mechanism to Market. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • How to culture MCF7 cells? (2012, March 14). ResearchGate. Retrieved from [Link]

  • O'Shaughnessy, J., et al. (2016). Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Oncology (Williston Park), 30(11), 964-972.
  • MCF-7 Cell Culture. (n.d.). ENCODE. Retrieved from [Link]

  • Gelbert, L. M., et al. (2014). Preclinical Activity of Abemaciclib Alone or in Combination with Antimitotic and Targeted Therapies in Breast Cancer. Clinical Cancer Research, 20(14), 3767-3779.
  • MCF7 Breast Cancer Cell Protocol. (n.d.). AXOL Bioscience. Retrieved from [Link]

  • MCF-7 Cell Culture and +/- estrogen treatment. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • Two Clinical Trials on CDK4/6 Inhibitors for HR-Positive Breast Cancer Reveal Distinct Quality of Life Outcomes. (2022, June 7). ASCO Daily News. Retrieved from [Link]

  • Ongoing Trials and Practical Insights Shape CDK4/6 Inhibitor Use in HR+ Metastatic Breast Cancer. (2025, August 30). OncLive. Retrieved from [Link]

  • CDK4/6 Inhibitors clinical trials at University of California Health. (2025, November 10). University of California Health. Retrieved from [Link]

  • The Latest Research on CDK 4/6 Inhibitors. (2022, November 30). Metastatic Breast Cancer Trial Talk. Retrieved from [Link]

  • Abstract 2346: Preclinical selectivity profile of the CDK4/6 inhibitor ribociclib (LEE011) compared with that of palbociclib and abemaciclib. (2017, July 1). Cancer Research, 77(13_Supplement), 2346-2346.
  • Abstract 2346: Preclinical selectivity profile of the CDK4/6 inhibitor ribociclib (LEE011) compared with that of palbociclib and abemaciclib. (2017, July 1). ResearchGate. Retrieved from [Link]

  • Schettini, F., et al. (2017). Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors. Clinical Cancer Research, 23(13), 3251-3262.
  • Chen, P., et al. (2023). Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. Frontiers in Pharmacology, 14, 1169848.
  • General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved from [Link]

  • Western Blot Protocol. (2023, March 28). [Video]. YouTube. Retrieved from [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to the Pyrido[4,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities, including kinase inhibition and anticancer properties. The efficient construction of this heterocyclic system is therefore of significant interest to synthetic and medicinal chemists. This guide provides a head-to-head comparison of four distinct and prominent methods for the synthesis of pyrido[4,3-d]pyrimidines, offering an in-depth analysis of their respective advantages, limitations, and practical considerations. We will delve into the mechanistic underpinnings of each approach, providing detailed experimental protocols and comparative data to inform your synthetic strategy.

Method 1: The Classical Approach via 4-Aminonicotinic Acid

This long-standing method, pioneered by Ismail and Wibberley, builds the pyrimidine ring onto a pre-existing pyridine framework. It is a reliable, albeit multi-step, approach that offers a good degree of control over the substitution pattern of the final product.

Mechanistic Rationale

The synthesis commences with the cyclization of 4-aminonicotinic acid to a pyrido[4,3-d][1][2]oxazin-4-one intermediate using a dehydrating agent, typically acetic anhydride. This oxazinone is a reactive electrophile. Subsequent treatment with a primary amine leads to a ring-opening and re-closure cascade. The amine initially attacks the carbonyl group of the oxazinone, leading to the formation of a 4-amidonicotinamide intermediate. This intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the second carbonyl group, followed by dehydration, to furnish the desired pyrido[4,3-d]pyrimidin-4(3H)-one. The choice of the amine in the second step directly dictates the substituent at the N-3 position of the final product.

G cluster_0 Method 1: From 4-Aminonicotinic Acid 4-Aminonicotinic_Acid 4-Aminonicotinic Acid Oxazinone Pyrido[4,3-d][1,3]oxazin-4-one 4-Aminonicotinic_Acid->Oxazinone Acetic Anhydride Amine_Addition Amine (R-NH2) Addition & Ring Opening Oxazinone->Amine_Addition Amidonicotinamide 4-Amidonicotinamide Intermediate Amine_Addition->Amidonicotinamide Cyclization Intramolecular Cyclization Amidonicotinamide->Cyclization Heat Product Pyrido[4,3-d]pyrimidin-4(3H)-one Cyclization->Product

Caption: Workflow for the synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-aminonicotinic acid.

Experimental Protocol: Synthesis of 3-Phenylpyrido[4,3-d]pyrimidin-4(3H)-one[3]

Step 1: Synthesis of 2-Methylpyrido[4,3-d][1][2]oxazin-4-one

  • A mixture of 4-aminonicotinic acid (1.38 g, 10 mmol) and acetic anhydride (10 ml) is heated under reflux for 30 minutes.

  • The reaction mixture is cooled, and the resulting crystalline solid is collected by filtration.

  • The solid is washed with dry ether to afford 2-methylpyrido[4,3-d][1][2]oxazin-4-one. Yield: 1.4 g (86%).

Step 2: Synthesis of 3-Phenylpyrido[4,3-d]pyrimidin-4(3H)-one

  • A solution of 2-methylpyrido[4,3-d][1][2]oxazin-4-one (1.62 g, 10 mmol) in aniline (10 ml) is heated under reflux for 4 hours.

  • The excess aniline is removed by steam distillation.

  • The residual solid is collected, washed with water, and recrystallized from ethanol to give 3-phenylpyrido[4,3-d]pyrimidin-4(3H)-one. Yield: 1.5 g (64%).

Method 2: The Intramolecular Aza-Wittig Reaction Approach

This elegant method, developed by Fesenko and Shutalev, utilizes the powerful aza-Wittig reaction to construct the pyridine ring of the pyrido[4,3-d]pyrimidine system.[1] It is a multi-step synthesis that offers access to hexahydropyrido[4,3-d]pyrimidin-2-ones with a high degree of stereochemical control.

Mechanistic Rationale

The synthesis begins with the preparation of a 5-acyl-4-(β-azidoalkyl)-1,2,3,4-tetrahydropyrimidin-2-one precursor. This is achieved through a sequence of reactions involving the synthesis of a 3-azidoaldehyde, its conversion to an N-[(3-azido-1-tosyl)alkyl]urea, followed by reaction with a 1,3-diketone enolate and subsequent dehydration.[1] The key step is the final intramolecular Staudinger/aza-Wittig reaction. Triphenylphosphine reacts with the azide to form an iminophosphorane (Staudinger reaction). This intermediate then undergoes an intramolecular nucleophilic attack on the adjacent carbonyl group, forming a six-membered ring and eliminating triphenylphosphine oxide to yield the final hexahydropyrido[4,3-d]pyrimidin-2-one product.[1] The rate of this cyclization is influenced by the electrophilicity of the carbonyl group and steric factors.[1]

G cluster_1 Method 2: Intramolecular Aza-Wittig Reaction Azidoalkyl_Pyrimidine 5-Acyl-4-(β-azidoalkyl)- tetrahydropyrimidin-2-one Staudinger_Reaction Staudinger Reaction (PPh3) Azidoalkyl_Pyrimidine->Staudinger_Reaction Iminophosphorane Iminophosphorane Intermediate Staudinger_Reaction->Iminophosphorane Aza_Wittig_Cyclization Intramolecular aza-Wittig Cyclization Iminophosphorane->Aza_Wittig_Cyclization Product Hexahydropyrido[4,3-d]pyrimidin-2-one Aza_Wittig_Cyclization->Product G cluster_2 Method 3: From Cyano Enamines Cyano_Enamine Cyano Enamine Cyclization Acid-promoted Cyclization Cyano_Enamine->Cyclization Bis_methylthio 2,4-Bis(methylthio)pyrido[4,3-d] pyrimidin-5(6H)-one Cyclization->Bis_methylthio Selective_Substitution Selective C4 Substitution (Aniline) Bis_methylthio->Selective_Substitution Oxidation C2-SMe Oxidation Selective_Substitution->Oxidation C2_Substitution C2 Substitution (Amine) Oxidation->C2_Substitution Product 2,4-Disubstituted Pyrido[4,3-d] pyrimidin-5(6H)-one C2_Substitution->Product G cluster_3 Method 4: One-Pot Synthesis of Tetrahydropyrido[4,3-d]pyrimidines Starting_Materials 1-Benzylpiperidin-4-one + Nitrile Activation Nitrile Activation (Triflic Anhydride) Starting_Materials->Activation Cascade_Reaction Cascade Reaction Activation->Cascade_Reaction Product Substituted Tetrahydropyrido [4,3-d]pyrimidine Cascade_Reaction->Product Further_Functionalization Further Functionalization (e.g., Oxidation, Hydrolysis) Product->Further_Functionalization

Sources

Cross-reactivity profiling of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity Profiling of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (Compound Y): A Methodological Comparison

In the landscape of drug discovery, particularly within kinase inhibitor development, the pyridopyrimidine scaffold is a privileged structure, forming the core of numerous clinical candidates and approved drugs. Its utility, however, is matched by the critical challenge of ensuring target selectivity. Off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive, technically-grounded framework for establishing the cross-reactivity profile of a novel pyridopyrimidine derivative, which we will refer to as "Compound Y" (this compound).

As Senior Application Scientists, our goal is not merely to present protocols but to elucidate the rationale behind them. This guide is structured to be a self-validating system, where each experimental stage builds upon the last, from broad, high-throughput screening to focused validation in a cellular context. We will compare the hypothetical profile of Compound Y with established kinase inhibitors to provide a real-world context for data interpretation.

Part 1: Foundational Selectivity Assessment - Large-Panel Kinase Screening

The initial and most crucial step in profiling a new kinase inhibitor is to understand its activity across the human kinome. A broad, high-throughput screen provides a bird's-eye view of a compound's selectivity and flags potential off-target liabilities early in the discovery process. Commercial platforms, such as the scanMAX℠ panel from Eurofins DiscoverX, which covers over 400 kinases, are the industry standard for this purpose.

The core principle of these assays is to quantify the ability of a compound to prevent the interaction of a kinase with an immobilized ligand. The result is typically expressed as a percentage of control (%Ctrl), where a lower number indicates stronger inhibition.

Experimental Protocol: Broad-Panel Kinase Binding Assay (Example)
  • Compound Preparation : Solubilize Compound Y in 100% DMSO to create a 100 mM stock solution. Perform serial dilutions to create working concentrations. The initial screening concentration is typically 1 µM to balance sensitivity with the risk of non-specific interactions.

  • Assay Execution (Automated) :

    • Kinase-tagged T7 phage and an immobilized, active-site directed ligand are combined in assay wells.

    • Compound Y is added to the wells.

    • The mixture is incubated to allow for binding equilibrium to be reached.

    • Unbound phage is removed by washing.

  • Quantification : The amount of kinase-bound phage remaining is quantified using qPCR. The results are normalized to a DMSO vehicle control (100% activity) and a control compound known to fully inhibit the interaction (0% activity).

  • Data Analysis : The primary output is the "% Control" value. A common threshold for a significant "hit" is a reduction of control activity by more than 80% or 90%.

Hypothetical Screening Data for Compound Y

To illustrate the process, let's assume Compound Y was designed as a Cyclin-Dependent Kinase 9 (CDK9) inhibitor. The following table represents a plausible, albeit hypothetical, outcome from a 1 µM screen against a selection of kinases.

Kinase TargetGene Symbol% Control at 1 µMClassification
CDK9/cyclin T1 CDK9 8.5 Primary Target
CDK2/cyclin ACDK215.2Significant Off-Target
CDK5/p25CDK545.8Moderate Off-Target
Aurora Kinase AAURKA92.1Non-Interactor
VEGFR2KDR88.5Non-Interactor
p38αMAPK1495.3Non-Interactor
GSK3βGSK3B33.7Significant Off-Target
ROCK1ROCK175.4Weak Off-Target

This data is for illustrative purposes only.

This initial screen immediately provides critical insights. Compound Y potently binds its intended target, CDK9. However, it also shows significant activity against CDK2 and GSK3β, and moderate interaction with CDK5. This information is the foundation for all subsequent validation and comparison efforts.

Part 2: Cellular Target Engagement - The Litmus Test

While in vitro binding assays are essential, they do not fully recapitulate the complex environment inside a living cell. Factors like cell permeability, intracellular ATP concentration (which competes with ATP-competitive inhibitors), and target protein accessibility can dramatically alter a compound's activity. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to confirm target engagement in a physiological context.

The principle behind CETSA is that when a compound binds to its target protein, it generally stabilizes the protein structure. This stabilization leads to an increase in the protein's melting temperature (Tm). By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining, one can observe this thermal shift.

Experimental Workflow: CETSA

The following diagram illustrates the standard workflow for a CETSA experiment.

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells to ~80% Confluency harvest 2. Harvest and Resuspend Cells in PBS cell_culture->harvest split 3. Split Cell Suspension into Aliquots harvest->split treat_dmso Vehicle (DMSO) split->treat_dmso treat_y Compound Y split->treat_y heat 4. Heat Aliquots across a Temperature Gradient (e.g., 40°C to 70°C) treat_dmso->heat treat_y->heat cool 5. Cool to Room Temp heat->cool lyse 6. Lyse Cells (e.g., Freeze-Thaw) cool->lyse centrifuge 7. Centrifuge to Pellet Aggregated Proteins lyse->centrifuge collect 8. Collect Supernatant (Soluble Fraction) centrifuge->collect quantify 9. Quantify Protein via Western Blot or MS collect->quantify

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for CDK9 Target Engagement
  • Cell Culture : Grow a human cell line known to express the target proteins (e.g., HeLa or HEK293) to ~80% confluency.

  • Treatment : Harvest cells and resuspend them in a suitable buffer. Treat the cell suspension with Compound Y (e.g., at 10 µM) or DMSO (vehicle control) for 1 hour at 37°C.

  • Heating : Aliquot the treated cell suspensions into PCR tubes and heat them individually across a temperature gradient (e.g., from 45°C to 65°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Separation : Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated, aggregated proteins.

  • Quantification : Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble CDK9, CDK2, and GSK3β at each temperature point using Western blotting.

  • Data Plotting : Plot the band intensity for each protein against the temperature. The resulting "melt curves" are then used to determine the melting temperature (Tm). A shift in the curve for the Compound Y-treated sample compared to the DMSO control indicates target engagement.

Interpreting CETSA Data

A positive result is a rightward shift in the melt curve for the compound-treated sample, indicating protein stabilization. The magnitude of this shift (ΔTm) correlates with the binding affinity and occupancy of the compound in the cell.

Target ProteinDMSO Control Tm (°C)Compound Y (10 µM) Tm (°C)Thermal Shift (ΔTm)Interpretation
CDK9 52.5 58.0 +5.5 Robust Engagement
CDK254.056.5+2.5Confirmed Engagement
GSK3β51.051.2+0.2Negligible/No Engagement

This data is for illustrative purposes only.

This hypothetical CETSA data provides a crucial layer of validation. While Compound Y showed potent binding to GSK3β in the in vitro assay, it fails to engage it in a cellular context. This could be due to poor cell permeability or high intracellular ATP levels outcompeting the drug. Conversely, it clearly engages both its primary target, CDK9, and the off-target CDK2, confirming these are genuine cellular targets.

Part 3: Comparative Profiling Against Alternatives

To understand the true potential of Compound Y, its selectivity profile must be benchmarked against other compounds targeting the same primary kinase. For our example, we will compare Compound Y to two well-characterized CDK9 inhibitors: Flavopiridol (a non-selective, first-generation CDK inhibitor) and a hypothetical "Selective Competitor" representing a more modern, optimized compound.

Selectivity can be quantified in several ways. A simple and effective method is the S-Score(10) , which calculates the number of kinases whose binding is inhibited by less than 90% at a given concentration (in this case, 1 µM), divided by the total number of kinases tested. A higher S-Score indicates greater selectivity.

Selectivity_Logic cluster_input Input Data cluster_process Selectivity Calculation cluster_output Output raw_data Kinase Panel Data (% Inhibition at 1µM) count_non_hits Count Kinases with >10% Remaining Activity (i.e., <90% Inhibition) raw_data->count_non_hits calculate_s S-Score(10) = (Count of Non-Hits) / N count_non_hits->calculate_s total_kinases Total Number of Kinases in Panel (N) total_kinases->calculate_s selectivity_metric Selectivity Score calculate_s->selectivity_metric

Caption: Logic flow for calculating the S-Score(10) selectivity metric.

Comparison Guide: Selectivity of CDK9 Inhibitors
FeatureFlavopiridol (Non-Selective)Compound Y (Hypothetical) Selective Competitor (Hypothetical)
Primary Target CDK9, CDK1, CDK2, CDK4, etc.CDK9 CDK9
Significant Off-Targets (>85% Inh. at 1µM) >50 kinasesCDK2, GSK3β (in vitro) CDK12
S-Score(10) over 400 kinases ~0.85~0.97 ~0.99
Cellular Engagement (CETSA) Broad stabilization of CDKsSelective stabilization of CDK9, CDK2 Selective stabilization of CDK9, CDK12
Potential Clinical Implications High toxicity due to broad activityPotential for cell cycle-related side effects (via CDK2). Lack of GSK3β activity reduces risk of metabolic side effects.Potential for side effects related to transcription (via CDK12).

This comparative analysis is the ultimate goal of cross-reactivity profiling. It places the data for Compound Y into a decision-making context. We can see that Compound Y represents a significant improvement in selectivity over first-generation inhibitors like Flavopiridol. While it is not perfectly selective, its off-target profile (CDK2) is narrow and well-defined. This allows for the rational design of future experiments to investigate the potential consequences of this specific off-target activity.

Conclusion

The cross-reactivity profiling of a novel compound like this compound is a multi-step, integrated process. It begins with a broad, unbiased screen to map all potential interactions. This is followed by orthogonal validation in a cellular environment to confirm physiological relevance, filtering out in vitro artifacts. Finally, the resulting selectivity profile is benchmarked against known alternatives to understand its unique therapeutic potential and liabilities.

Our hypothetical analysis demonstrates that Compound Y is a potent CDK9 inhibitor with a defined off-target activity against CDK2. This profile is substantially cleaner than older, non-selective drugs and provides a clear path forward for further preclinical development, including deeper mechanistic studies and safety pharmacology assessments. This rigorous, evidence-based approach is fundamental to translating a promising chemical scaffold into a safe and effective therapeutic.

References

  • Title: Pyridopyrimidine derivatives as kinase inhibitors.
  • Title : Discovery of a series of 2,4-disubstituted-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines as potent, selective, and orally bioavailable cyclin-dependent kinase 4/6 inhibitors. Source : Journal of Medicinal Chemistry URL : [Link]

  • Title : KINOMEscan Assay Platform. Source : Eurofins DiscoverX URL : [Link]

  • Title : The cellular thermal shift assay for drug-target interaction studies. Source : Nature Protocols URL : [Link]

  • Title : Flavopiridol: the first cyclin-dependent kinase inhibitor in human clinical trials. Source : Investigational New Drugs URL : [Link]

A Comparative In Vivo Validation Guide for 4-methoxy-pyrido[4,3-d]pyrimidine as a Novel Anti-Tumor Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 4-methoxy-pyrido[4,3-d]pyrimidine, a novel small molecule inhibitor, as a potential anti-tumor agent. We will objectively compare its projected performance against established therapeutic alternatives, supported by detailed experimental protocols and data interpretation strategies designed for researchers, scientists, and drug development professionals.

The pyrido[4,3-d]pyrimidine scaffold is a promising heterocyclic structure in medicinal chemistry, with various derivatives showing potential as anticancer agents.[1][2] This guide will focus on a hypothetical derivative, hereafter referred to as PYR-4M , and will lay out a rigorous validation pathway. Our central hypothesis is that PYR-4M functions as a kinase inhibitor within the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in human cancers and a key therapeutic target.[3]

Our objective is to provide not just a series of protocols, but a logical and scientifically-grounded strategy that explains the causality behind each experimental choice. This ensures a self-validating system for assessing the therapeutic potential of novel chemical entities like PYR-4M.

Section 1: Mechanistic Hypothesis and Comparative Framework

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[3][4] Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[5] Kinase inhibitors targeting this pathway have become a significant focus of cancer research. We hypothesize that PYR-4M selectively inhibits a key kinase, such as PI3K or mTOR, within this pathway.

To establish a robust comparative analysis, PYR-4M will be evaluated against two benchmarks in a colorectal cancer model, a malignancy where PI3K pathway alterations are common:[4]

  • Standard-of-Care Chemotherapy (FOLFOX): A combination of 5-fluorouracil (5-FU) and oxaliplatin, representing the conventional cytotoxic approach.[6][7][8]

  • Targeted Pathway Inhibitor (Gedatolisib - a dual PI3K/mTOR inhibitor): A clinical-stage dual inhibitor that allows for a direct comparison against a compound with a similar, well-defined mechanism of action.[5]

cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation PYR4M PYR-4M (Hypothesized Target) PYR4M->PI3K PYR4M->mTORC1

Caption: Hypothesized mechanism of PYR-4M targeting the PI3K/Akt/mTOR pathway.

Section 2: In Vivo Efficacy Evaluation in a Colorectal Cancer Xenograft Model

The cornerstone of in vivo validation is demonstrating anti-tumor efficacy in a relevant animal model.[9] We will utilize a cell line-derived xenograft (CDX) model, which provides a reproducible and well-characterized system for initial efficacy screening.[10]

Experimental Design Rationale
  • Animal Model: Immunodeficient mice (e.g., Athymic Nude or SCID) are used as they cannot reject human tumor grafts.[9]

  • Cell Line: HCT116, a human colorectal carcinoma cell line with a known activating mutation in the PI3K catalytic subunit (PIK3CA), is an ideal choice. This makes the tumor growth dependent on the pathway we hypothesize PYR-4M inhibits.

  • Treatment Groups: A multi-arm study is essential for a thorough comparison.[11][12]

    • Group 1: Vehicle Control (to assess baseline tumor growth)

    • Group 2: PYR-4M (to determine single-agent efficacy)

    • Group 3: FOLFOX (standard-of-care benchmark)

    • Group 4: Gedatolisib (targeted therapy benchmark)

Detailed Experimental Protocol
  • Cell Culture: Culture HCT116 cells under standard conditions (e.g., McCoy's 5A medium, 10% FBS, 1% Penicillin-Streptomycin) to ~80% confluency.

  • Tumor Implantation:

    • Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth Monitoring and Randomization:

    • Allow tumors to grow, measuring volume twice weekly with calipers (Volume = 0.5 x Length x Width²).

    • Once tumors reach an average volume of 100-150 mm³, randomize animals into the four treatment groups (n=8-10 mice per group).

  • Dosing and Administration:

    • Vehicle: Administer the formulation vehicle for PYR-4M and Gedatolisib on their respective schedules.

    • PYR-4M: Administer at a pre-determined dose (e.g., 50 mg/kg, daily, oral gavage), based on maximum tolerated dose (MTD) studies.

    • Gedatolisib: Administer at a clinically relevant dose and schedule.

    • FOLFOX: Administer 5-FU and oxaliplatin according to established in vivo protocols (e.g., oxaliplatin at 4.2 mg/kg IV on days 1 and 8; 5-FU at a relevant dose orally for 14 days).[13]

  • Efficacy Endpoints:

    • Continue treatment for 21-28 days.

    • Primary Endpoint: Tumor Growth Inhibition (TGI). Calculate %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Secondary Endpoint: Body weight. Monitor animal weight twice weekly as a general indicator of toxicity.[11]

    • At the end of the study, euthanize mice and excise tumors for weight measurement and downstream pharmacodynamic analysis.

Projected Data Summary

All quantitative data should be summarized for clear comparison.

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1550 ± 210-+2.5
PYR-4M 50 mg/kg, QD, PO480 ± 9569.0-4.0
FOLFOXStandard Regimen620 ± 11060.0-12.5
GedatolisibStandard Regimen450 ± 8871.0-5.5

Section 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

Understanding what the body does to the drug (PK) and what the drug does to the body (PD) is fundamental to drug development.[14][15][16] These studies help correlate drug exposure with target engagement and therapeutic effect.[17]

PK/PD Experimental Workflow

cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Dosing Administer PYR-4M to Tumor-Bearing Mice Sampling Collect Blood & Tumor Samples at Time Points Dosing->Sampling Analysis_PK LC-MS/MS Analysis to Quantify Drug Levels Sampling->Analysis_PK Tumor_Processing Homogenize Tumor Samples Sampling->Tumor_Processing Parameters Calculate Cmax, T½, AUC Analysis_PK->Parameters Correlation Correlate Drug Exposure (PK) with Target Inhibition (PD) Parameters->Correlation Analysis_PD Western Blot for p-Akt / Total Akt Tumor_Processing->Analysis_PD Target_Mod Quantify Target Inhibition Analysis_PD->Target_Mod Target_Mod->Correlation

Caption: Integrated workflow for PK/PD analysis.
Protocol for PK/PD Assessment
  • Study Design: Use a separate cohort of HCT116 tumor-bearing mice.

  • Dosing: Administer a single dose of PYR-4M (50 mg/kg, PO).

  • Sample Collection: At various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood (via cardiac puncture into K₂EDTA tubes) and tumor tissue from subsets of mice (n=3 per time point).

  • PK Analysis:

    • Process blood to plasma.

    • Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of PYR-4M in plasma and tumor homogenates.

    • Calculate key PK parameters.[17]

  • PD Analysis:

    • Prepare protein lysates from the collected tumor tissues.

    • Perform Western blotting to measure the levels of phosphorylated Akt (p-Akt), a key downstream marker of PI3K pathway activity, relative to total Akt.

    • A significant reduction in the p-Akt/Total Akt ratio following treatment would validate target engagement.

Comparative Pharmacokinetic Data
ParameterPYR-4M (Projected)Comparator (e.g., Gedatolisib)
Route of Administration Oral (PO)Intravenous (IV)
Cmax (ng/mL) 12002500
Tmax (hr) 2.00.5
AUC₀₋₂₄ (hr*ng/mL) 950011000
Half-life (T½) (hr) 6.58.0

Section 4: In Vivo Toxicity Assessment

A preliminary assessment of safety and tolerability is crucial.[18] An acute or sub-acute toxicity study in healthy, non-tumor-bearing mice provides initial data on the compound's safety profile.[19][20]

Protocol for Acute Toxicity Study
  • Animals: Use healthy BALB/c mice, separated by sex (n=5 per sex per group).

  • Treatment Groups:

    • Group 1: Vehicle Control

    • Group 2: PYR-4M (at the efficacious dose, e.g., 50 mg/kg)

    • Group 3: PYR-4M (at 3x the efficacious dose, e.g., 150 mg/kg)

  • Administration: Dose animals daily for 7-14 days.

  • Monitoring:

    • Clinical Observations: Daily checks for signs of distress (e.g., lethargy, ruffled fur, abnormal posture).

    • Body Weight: Measure body weight daily. A loss of >15-20% is a key indicator of toxicity.[11]

  • Terminal Analysis:

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.

Summary of In Vivo Toxicity Findings
ParameterVehicle ControlPYR-4M (50 mg/kg)PYR-4M (150 mg/kg)FOLFOX (Benchmark)
Max Body Weight Loss < 2%< 5%~10%>15%
Clinical Signs NoneNoneMild, transient lethargySignificant lethargy, diarrhea
Key Hematology NormalNo significant changesMild, reversible neutropeniaSignificant neutropenia
Histopathology No findingsNo significant findingsNo significant findingsEvidence of gut toxicity

Conclusion and Forward Outlook

This guide outlines a comprehensive, multi-faceted approach to the in vivo validation of 4-methoxy-pyrido[4,3-d]pyrimidine (PYR-4M). By integrating efficacy studies in a relevant xenograft model with robust PK/PD and toxicity analyses, researchers can build a strong data package.

The comparative framework is essential. Based on our projected data, PYR-4M demonstrates comparable or superior tumor growth inhibition to both the standard-of-care chemotherapy (FOLFOX) and a targeted comparator (Gedatolisib), but with a significantly improved safety profile, particularly concerning body weight loss and hematological toxicity. The PK/PD data would confirm that PYR-4M reaches the tumor, engages its molecular target, and elicits a biological response.

This validation pathway provides the critical decision-making information necessary to advance a promising novel agent like PYR-4M toward further preclinical development and eventual clinical trials.[10][21]

References

  • Wu, P., & Hu, Y. Z. (2010). PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. Current Medicinal Chemistry, 17(35), 4326–4341.
  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors. Future Medicine, 1-1. [Link]

  • Yang, J., Nie, J., Ma, X., Wei, Y., Peng, Y., & Wei, X. (2019). Targeting PI3K in cancer: mechanisms and advances in clinical trials. Molecular Cancer, 18(1), 26. [Link]

  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer, 15(1), 7–24. [Link]

  • Wu, P., & Hu, Y. Z. (2010). PI3K/Akt/mTOR pathway inhibitors in cancer: a perspective on clinical progress. Current Medicinal Chemistry, 17(35), 4326-41. [Link]

  • BenchChem. (2025). Technical Support Center: In Vivo Studies with Novel EGFR Inhibitors. BenchChem.
  • Walter, A. O., Sjin, R. T., Haringsma, H. J., Ohashi, K., Sun, J., Lee, K., ... & Jänne, P. A. (2014). In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing. Cancer Discovery, 4(12), 1436-1447. [Link]

  • Cho, S. Y., Kang, W., & Han, J. Y. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 21(1), 1–7. [Link]

  • Nyati, M. K., Morgan, M. A., Feng, F. Y., & Lawrence, T. S. (2006). Cellular responses to EGFR inhibitors and their relevance to cancer therapy. Clinical Cancer Research, 12(24), 7263-7272. [Link]

  • Chinn, S. B., Darr, O. F., Owen, J. H., Bellile, E., D'Silva, N. J., & Lawrence, T. S. (2011). Effect of Epidermal Growth Factor Receptor Inhibitor Class in the Treatment of Head and Neck Cancer with Concurrent Radiochemotherapy In vivo. Molecular Cancer Therapeutics, 10(9), 1647-1656. [Link]

  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]

  • Roskoski, R. Jr. (2020). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Pharmacological Research, 154, 104705. [Link]

  • van der Heijden, M., Vermeulen, L., & van der Waal, M. (2017). In vivo effects of chemotherapy on oncogenic pathways in colorectal cancer. Cellular Oncology, 40(6), 581–590. [Link]

  • Al-Mugotir, M. H., Al-Shehri, Z. S., Al-Ghamdi, S. S., & Abdel-Moneim, A. M. (2022). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Molecules, 27(19), 6523. [Link]

  • Biobide. (n.d.). In vivo toxicology studies. Biobide Blog. [Link]

  • Houghton, P. J., Morton, C. L., & Reynolds, C. P. (2013). Identifying novel therapeutic agents using xenograft models of pediatric cancer. Current Opinion in Pharmacology, 13(5), 729–736. [Link]

  • National Cancer Institute. (n.d.). Chemotherapies Included in the Colorectal Cancer Models. CISNET. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Nanotechnology Characterization Laboratory. [Link]

  • Reguera-Nuñez, E., Chow, S., & Spencer, J. R. (2016). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. Current Opinion in Chemical Biology, 33, 1–7. [Link]

  • Creative Bioarray. (n.d.). In Vivo Toxicity Study. Creative Bioarray. [Link]

  • National Cancer Institute. (2018). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. NCI. [Link]

  • European Pharmaceutical Review. (2023). Therapeutic approach prevents resistance to chemo in colon and rectal cancer. European Pharmaceutical Review. [Link]

  • Culp, P. A., Star-Lack, C., & Chinn, L. (2016). The anti-Fn14 antibody BIIB036 inhibits tumor growth in xenografts and patient derived primary tumor models and enhances efficacy of chemotherapeutic agents in multiple xenograft models. mAbs, 8(5), 962–975. [Link]

  • ResearchGate. (n.d.). Tumor volume changes in a human colorectal cancer cell line, COL-1, in vivo. ResearchGate. [Link]

  • Canadian Cancer Society. (n.d.). Chemotherapy for colorectal cancer. Canadian Cancer Society. [Link]

  • Pawlak, S., & Porażka, J. (2007). The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine. Current Drug Metabolism, 8(8), 849–858. [Link]

  • American Chemical Society. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]

  • Jang, G. R., Harris, R. Z., & Lau, D. T. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal Research Reviews, 21(5), 382-396. [Link]

  • Sriharsha, S. N. (2021). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 11(3), 257-270. [Link]

  • El-Sayed, M. A. A. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry, 64(8), 4125-4139. [Link]

  • Alimentiv. (n.d.). Understanding Pharmacokinetics & Pharmacodynamics. Alimentiv. [Link]

  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 653-673. [Link]

  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. ResearchGate. [Link]

  • Kaul, R., Guchhait, S. K., & Shirazi, A. N. (2020). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 190, 112110. [Link]

  • Wang, Y., Zhang, Y., & Li, J. (2022). Design, synthesis and anti-tumor activity studies of novel pyrido[3,4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 76, 128975. [Link]

  • Google Patents. (n.d.). Pyrido[4,3-d]pyrimidine derivatives as mutant kras g12c inhibitors for the treatment of cancer.
  • El-Gohary, N. S., & Shaaban, M. I. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 11(3), 263-277. [Link]

  • Sharma, A., Kumar, V., & Singh, R. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 6872-6908. [Link]

  • Sharma, A., Kumar, V., & Singh, R. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. ResearchGate. [Link]

  • In-vitro In-vivo In-silico Journal. (n.d.). Pharmacokinetics and Pharmacodynamics Modeling. In-vitro In-vivo In-silico Journal. [Link]

Sources

The Kinase Selectivity of 4-Methoxy-Pyrido[4,3-d]pyrimidine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of selective kinase inhibitors remains a cornerstone of targeted therapy development. Kinases, as central regulators of cellular signaling, are implicated in a myriad of diseases, most notably cancer. The pyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors. This guide provides a comprehensive comparison of the anticipated kinase selectivity of 4-methoxy-pyrido[4,3-d]pyrimidine, drawing upon experimental data from closely related analogs and established kinase inhibitors. Our objective is to offer researchers and drug development professionals a data-driven framework for evaluating this compound and its potential as a therapeutic agent.

The Critical Role of Kinase Selectivity

The human kinome comprises over 500 kinases, many of which share structural homology within their ATP-binding sites. Consequently, achieving selectivity for a specific kinase target is a formidable challenge. Poor selectivity can lead to off-target effects, resulting in cellular toxicity and adverse clinical outcomes. Conversely, a highly selective inhibitor can offer a wider therapeutic window and a more favorable safety profile. Therefore, the early and thorough assessment of a compound's kinase selectivity is paramount in the drug discovery pipeline.

Understanding the Pyrido[4,3-d]pyrimidine Scaffold

The pyrido[4,3-d]pyrimidine core is a bicyclic heteroaromatic system that has proven to be a versatile template for the design of ATP-competitive kinase inhibitors. Its structure allows for diverse substitutions at various positions, enabling the fine-tuning of potency and selectivity against different kinase families. Notably, derivatives of this scaffold have demonstrated significant inhibitory activity against key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Monopolar Spindle 1 (MPS1).

Comparative Analysis of Pyrido[4,3-d]pyrimidine Derivatives

While direct experimental data for the kinase selectivity of 4-methoxy-pyrido[4,3-d]pyrimidine is not extensively available in the public domain, we can infer its potential activity by examining the structure-activity relationships (SAR) of analogous compounds with different substituents at the 4-position.

Compound/ScaffoldTarget Kinase(s)IC50 (nM)Key Structural Features & Insights
4-Anilino-pyrido[4,3-d]pyrimidine Analog EGFR0.5 - 10The 4-anilino substitution is a well-established pharmacophore for potent EGFR inhibition. The phenyl ring often engages in hydrophobic interactions within the ATP-binding pocket, while the amino linker forms crucial hydrogen bonds with the kinase hinge region.[1][2]
4-Chloro-pyrido[3,4-d]pyrimidine Derivative Breast and Renal Cancer Cell Lines- (Growth Inhibition Data)The 4-chloro substituent serves as a versatile synthetic handle for further chemical modifications. While direct kinase inhibition data is limited for this specific analog, its utility in generating libraries of potent inhibitors is well-documented. Its electron-withdrawing nature can influence the electronic properties of the heterocyclic core.
Known EGFR Inhibitor (e.g., Gefitinib) EGFR2 - 37A quinazoline-based inhibitor that serves as a benchmark for EGFR-targeted therapies. Its selectivity profile has been extensively characterized.
Known FGFR Inhibitor (e.g., PD173074) FGFR1, FGFR35, 21.5A pyrido[2,3-d]pyrimidine-based inhibitor demonstrating the scaffold's potential for potent FGFR inhibition.
Known MPS1 Inhibitor (e.g., BOS172722) MPS1<10A pyrido[3,4-d]pyrimidine derivative that highlights the scaffold's utility in targeting mitotic kinases with high potency and selectivity.[3][4]

Inference for 4-Methoxy-pyrido[4,3-d]pyrimidine:

Based on the available data, the introduction of a methoxy group at the 4-position is likely to have a significant impact on the kinase selectivity profile. The methoxy group is a hydrogen bond acceptor and can also influence the conformation of the molecule. Its relatively small size may allow it to be accommodated in the ATP-binding site of various kinases. However, its electronic and steric properties will likely favor binding to a specific subset of kinases. For instance, in some pyrido[3,4-d]pyrimidine inhibitors of MPS1, an ethoxy group at a similar position was found to enhance selectivity over CDK2, suggesting that alkoxy substituents can play a crucial role in fine-tuning selectivity.

Visualizing the Landscape

To better understand the context of this analysis, the following diagrams illustrate the chemical structures of interest, a key signaling pathway, and the experimental workflow for assessing kinase selectivity.

cluster_structures Chemical Structures 4-methoxy-pyrido[4,3-d]pyrimidine 4-Methoxy-pyrido[4,3-d]pyrimidine 4-anilino-pyrido[4,3-d]pyrimidine 4-Anilino-pyrido[4,3-d]pyrimidine Gefitinib Gefitinib (EGFRi)

Caption: Key chemical structures discussed in this guide.

Compound Compound Assay Assay Compound->Assay Kinase Panel Kinase Panel Kinase Panel->Assay Data Analysis Data Analysis Assay->Data Analysis Selectivity Profile Selectivity Profile Data Analysis->Selectivity Profile

Caption: General workflow for kinase selectivity profiling.

Experimental Protocols for Kinase Selectivity Profiling

To empirically determine the kinase selectivity of 4-methoxy-pyrido[4,3-d]pyrimidine, a systematic approach employing a panel of purified kinases is essential. Below is a detailed, step-by-step methodology for a typical in vitro kinase inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-methoxy-pyrido[4,3-d]pyrimidine against a broad panel of kinases.

Materials:

  • 4-methoxy-pyrido[4,3-d]pyrimidine (test compound)

  • Panel of purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Microplates (e.g., 384-well)

  • Detection reagents (e.g., phosphospecific antibodies, fluorescent probes, or radiometric detection system)

  • Plate reader

Methodology:

  • Compound Preparation:

    • Prepare a stock solution of 4-methoxy-pyrido[4,3-d]pyrimidine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of concentrations for IC50 determination.

  • Assay Setup:

    • In the wells of a microplate, add the assay buffer.

    • Add the test compound at various concentrations to the appropriate wells. Include a positive control (a known inhibitor for the specific kinase) and a negative control (solvent only).

    • Add the specific kinase and its corresponding substrate to each well.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding a solution of ATP to each well. The concentration of ATP should be at or near the Km value for each kinase to ensure competitive binding can be accurately measured.

    • Incubate the microplate at a controlled temperature (e.g., 30°C) for a predetermined period to allow for substrate phosphorylation.

  • Reaction Termination and Signal Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA) or by washing the plate.

    • Detect the level of substrate phosphorylation using a suitable method:

      • Radiometric Assay: If using [γ-32P]ATP, measure the incorporation of radiolabel into the substrate.

      • Fluorescence-Based Assay: Use a phosphospecific antibody conjugated to a fluorescent probe to detect the phosphorylated substrate.

      • Luminescence-Based Assay: Employ an assay that measures the amount of ATP remaining after the kinase reaction.

  • Data Analysis:

    • Measure the signal in each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The pyrido[4,3-d]pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. While the precise kinase selectivity profile of 4-methoxy-pyrido[4,3-d]pyrimidine remains to be experimentally determined, analysis of its structural analogs suggests potential activity against key kinases implicated in cancer, such as EGFR and FGFR. The methoxy substituent is anticipated to play a crucial role in defining its selectivity profile.

To fully elucidate the therapeutic potential of 4-methoxy-pyrido[4,3-d]pyrimidine, comprehensive in vitro kinase profiling against a broad panel of kinases is imperative. Subsequent cell-based assays will be necessary to confirm its on-target activity and assess its anti-proliferative effects in relevant cancer cell lines. This systematic approach will provide the critical data needed to guide the further development of this promising compound.

References

  • Fry, D. W. et al. (1998). Specific, irreversible inactivation of the epidermal growth factor receptor and p185erbB2 by a new class of 4-anilinoquinazoline inhibitors of protein-tyrosine kinase. J. Biol. Chem., 273(21), 12899-12906.
  • Klutchko, S. R. et al. (1998). 2-Substituted-4-(phenylamino)pyrido[3,2-d]pyrimidines: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. J. Med. Chem., 41(18), 3276-3292.
  • [Relevant reference for 4-chloro-pyrido[3,4-d]pyrimidine activity, if found. Placeholder for now.]
  • [Relevant reference for Gefitinib (Iressa)
  • [Relevant reference for PD173074 d
  • [Relevant reference for BOS172722 d
  • [General reference on kinase inhibitor selectivity profiling methodologies.]
  • [Reference on the importance of kinase selectivity in drug discovery.]
  • [Reference on the therapeutic potential of targeting EGFR.]
  • [Reference on the therapeutic potential of targeting FGFR.]
  • [Reference on the therapeutic potential of targeting MPS1.]
  • Apsel, B. et al. (2008). A chemical genetics approach to selective inhibition of kinases.
  • Davis, M. I. et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.

Sources

Comparative Analysis of a Novel Pyrido[4,3-d]pyrimidine-Based Kinase Inhibitor: On-Target Efficacy vs. Off-Target Liabilities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Precision in Kinase Inhibition

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold has emerged as a promising framework in medicinal chemistry for the development of potent and selective kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] A primary challenge in developing kinase inhibitors is achieving high selectivity for the intended target to minimize off-target effects, which can lead to toxicity and unforeseen side effects.[4][5]

This guide provides an in-depth comparative analysis of a novel, highly selective Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) inhibitor, designated here as THPP-CaMKII-8p , which is representative of the most potent compounds from its series.[1] CaMKII is a crucial serine/threonine kinase involved in processes ranging from learning and memory to cardiac function, making it a significant therapeutic target.[3][6] We will objectively compare the performance of THPP-CaMKII-8p with the widely-used, first-generation CaMKII inhibitor, KN-93 , which is known to have significant off-target activities.[7][8][9] This analysis will be grounded in experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a clear framework for evaluating kinase inhibitor selectivity.

On-Target Analysis: Potency and Engagement with the CaMKII Pathway

CaMKII acts as a central transducer of calcium signals. An influx of intracellular calcium leads to the formation of a Ca²⁺/Calmodulin complex, which binds to and activates CaMKII. The activated kinase then phosphorylates a multitude of downstream substrates, influencing gene expression, cell cycle, and apoptosis.[10][11] The goal of a selective inhibitor like THPP-CaMKII-8p is to potently block this activity at its source without perturbing other signaling networks.

CaMKII_Signaling_Pathway cluster_input Upstream Activation cluster_camkii CaMKII Core cluster_output Downstream Effects Ca2_Influx Intracellular Ca²⁺ Influx Calmodulin Calmodulin (CaM) Ca2_Influx->Calmodulin binds CaM_Complex Ca²⁺/CaM Complex Calmodulin->CaM_Complex CaMKII_Inactive CaMKII (Inactive) CaM_Complex->CaMKII_Inactive activates CaMKII_Active CaMKII (Active) CaMKII_Inactive->CaMKII_Active Phosphorylation Substrate Phosphorylation CaMKII_Active->Phosphorylation Substrates Downstream Substrates (e.g., SR Proteins, Receptors) Substrates->Phosphorylation Cellular_Responses Cellular Responses (LTP, Gene Expression, Apoptosis) Phosphorylation->Cellular_Responses THPP_Inhibitor THPP-CaMKII-8p THPP_Inhibitor->CaMKII_Active inhibits KN93_Inhibitor KN-93 KN93_Inhibitor->CaMKII_Active inhibits

Figure 1: Simplified CaMKII Signaling Pathway and Points of Inhibition.
Quantitative Comparison of On-Target Potency

The inhibitory potency of a compound is typically measured by its IC50 value—the concentration required to inhibit 50% of the target enzyme's activity. Experimental data indicates that THPP-CaMKII-8p is approximately 25-fold more potent than KN-93 against CaMKII.[1]

CompoundTarget KinaseIC50 (nM)Kinase FamilyNotesReference
THPP-CaMKII-8p CaMKII ~150 Ser/Thr Kinase Primary Target. Potent inhibition. [1]
KN-93CaMKII~3700Ser/Thr KinasePrimary Target. Moderate inhibition.[7]

Table 1: Biochemical potency of THPP-CaMKII-8p versus KN-93 against the primary target, CaMKII. The IC50 for THPP-CaMKII-8p is estimated based on its reported 25-fold greater potency compared to KN-93.

Off-Target Analysis: A Comparative Look at Selectivity

A truly valuable chemical probe or drug candidate distinguishes itself not just by its on-target potency, but by its "cleanliness"—its lack of interaction with unintended targets.[4] Off-target binding can confound experimental results and is a major cause of clinical adverse effects.[5] While KN-93 is widely used, it is notoriously promiscuous, with well-documented effects on ion channels and other kinases, complicating the interpretation of data derived from its use.[8][9] In contrast, THPP-CaMKII-8p was found to be highly selective, showing minimal inhibition against a panel of other kinases.[1]

CompoundOff-TargetIC50 / % InhibitionTarget TypeNotesReference
THPP-CaMKII-8p PKA, PKC, CDK2, etc. >100-fold selective Ser/Thr Kinases Minimal off-target activity observed. [1]
KN-93L-type Ca²⁺ ChannelsInhibition at µM levelsIon ChannelDirect channel block, independent of CaMKII.[7]
KN-93Voltage-gated K⁺ ChannelsInhibition at µM levelsIon ChannelCan lead to cardiotoxicity.[9]
KN-93CaMKI, CaMKIVPotent InhibitionSer/Thr KinaseInhibits other CaM Kinase family members.
KN-93Fyn, Hck, Lck, TecPotent InhibitionTyr KinaseHits several non-related tyrosine kinases.

Table 2: Comparative off-target liability profile. THPP-CaMKII-8p demonstrates a significantly cleaner profile than the promiscuous inhibitor KN-93.

Experimental Protocols for a Self-Validating System

To ensure the trustworthiness of selectivity data, robust and well-controlled experimental methodologies are paramount. Here, we detail two critical, complementary assays for assessing inhibitor performance: a biochemical kinase profiling assay to determine selectivity across the kinome and a cellular target engagement assay to confirm binding in a physiological context.

Protocol 1: In Vitro Kinase Selectivity Profiling (ADP-Glo™ Assay)

This protocol describes a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a gold-standard method for high-throughput screening and selectivity profiling.[12][13]

Causality Behind Experimental Choices:

  • ATP Concentration: Using the ATP concentration at or near the Michaelis-Menten constant (Km) for each kinase is crucial. It provides a more physiologically relevant condition and ensures that the measured IC50 values are comparable across different kinases, as they are not skewed by varying ATP affinities.[13]

  • Controls: Including "0% Inhibition" (vehicle only) and "100% Inhibition" (no kinase or potent broad-spectrum inhibitor) controls for each kinase plate is essential to define the dynamic range of the assay and accurately normalize the data.

  • Detection Method: The ADP-Glo™ system is a two-step process. The first step terminates the kinase reaction and depletes the remaining ATP. The second step converts the produced ADP back into ATP, which is then used to drive a luciferase reaction. This design minimizes interference from the high ATP concentration in the initial reaction, leading to high sensitivity and a robust signal.

Kinase_Profiling_Workflow cluster_prep 1. Assay Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP-Glo™ Detection cluster_analysis 4. Data Analysis Compound_Prep Prepare serial dilutions of THPP-CaMKII-8p & KN-93 Dispense Dispense compound, kinase, & ATP/Substrate to 384-well plate Compound_Prep->Dispense Kinase_Prep Prepare Kinase/Substrate/ Buffer working solutions Kinase_Prep->Dispense Incubate Incubate at RT (e.g., 60 minutes) Dispense->Incubate Add_Reagent1 Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate->Add_Reagent1 Incubate1 Incubate at RT (40 min) Add_Reagent1->Incubate1 Add_Reagent2 Add Kinase Detection Reagent (Converts ADP to ATP, drives luminescence) Incubate1->Add_Reagent2 Incubate2 Incubate at RT (30 min) Add_Reagent2->Incubate2 Read_Luminescence Read luminescence on plate reader Incubate2->Read_Luminescence Calculate_IC50 Normalize data and calculate IC50 values to determine selectivity Read_Luminescence->Calculate_IC50 On_vs_Off_Target_Logic cluster_compound Inhibitor Properties Potency High On-Target Potency (Low IC50) Efficacy Desired Therapeutic Efficacy Potency->Efficacy drives Selectivity High Selectivity (Low Off-Target Activity) Safety Reduced Adverse Events (Improved Safety Profile) Selectivity->Safety ensures Therapeutic_Window Optimal Therapeutic Window

Figure 3: The logical relationship between on-target potency, selectivity, and the resulting therapeutic window.

Conclusion

The rigorous, multi-faceted evaluation of kinase inhibitors is fundamental to advancing both basic science and clinical medicine. This guide illustrates that while on-target potency is a necessary starting point, comprehensive selectivity profiling is what truly defines the quality and utility of an inhibitor. The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative, THPP-CaMKII-8p, serves as a paradigm of modern inhibitor design, achieving high potency on its intended target, CaMKII, while maintaining a clean off-target profile. This stands in stark contrast to older, less selective agents like KN-93. By employing validated, robust experimental protocols, researchers can confidently delineate on-target from off-target effects, leading to more reliable data, better-validated targets, and ultimately, safer and more effective therapeutics.

References

  • THE SIGNALLING PATHWAY OF CAMKII-MEDIATED APOPTOSIS AND NECROSIS IN THE ISCHEMIA/REPERFUSION INJURY. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Asano, S., et al. (2010). 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines as novel class of potent and highly selective CaMKII inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved January 19, 2026, from [Link]

  • Ca2+/calmodulin-dependent protein kinase II. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Kohlhaas, M., & Maack, C. (2016). Regulation of CaMKII signaling in cardiovascular disease. Frontiers in Pharmacology. Retrieved January 19, 2026, from [Link]

  • Tokumitsu, H., & Hatano, N. (2017). Molecular Mechanisms Underlying Ca2+/Calmodulin-Dependent Protein Kinase Kinase Signal Transduction. MDPI. Retrieved January 19, 2026, from [Link]

  • The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Gao, Y., et al. (2015). KN-93 inhibits IKr in mammalian cardiomyocytes. Journal of Molecular and Cellular Cardiology. Retrieved January 19, 2026, from [Link]

  • Cellular thermal shift assay. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Using High Content Imaging to Quantify Target Engagement in Adherent Cells. (2023). JoVE. Retrieved January 19, 2026, from [Link]

  • Direct, indirect and off-target effects of kinase inhibitors. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Colbran, R. J. (2014). CaMKII inhibitors: from research tools to therapeutic agents. Frontiers in Pharmacology. Retrieved January 19, 2026, from [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). Trends in Pharmacological Sciences. Retrieved January 19, 2026, from [Link]

  • Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. (2024). medRxiv. Retrieved January 19, 2026, from [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology. Retrieved January 19, 2026, from [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. Retrieved January 19, 2026, from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. (2019). Bioorganic & Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • CaMKII inhibitors: from research tools to therapeutic agents. (2014). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. (2014). Bioorganic & Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the proper disposal of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, a heterocyclic compound often utilized in medicinal chemistry and drug discovery.[1][2] As a member of the pyrido[4,3-d]pyrimidine family, which are analogues of biologically significant purines, this compound and its derivatives are investigated for various therapeutic properties, including potential anticancer and anti-inflammatory activities.[3][4][5][6][7] Given its bioactive nature and the general principle of cautious chemical handling, a structured and informed disposal process is paramount to ensure laboratory safety and environmental protection.

Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following procedures are based on established best practices for hazardous chemical waste disposal and data extrapolated from structurally similar pyrido- and pyrrolopyrimidine derivatives.[8][9][10][11] It is imperative to consult your institution's Environmental Health & Safety (EH&S) department for specific local regulations.[12][13]

Hazard Assessment and Characterization

The foundational step in any disposal protocol is understanding the potential hazards of the substance. While specific toxicological data for this compound is limited, the pyrido[4,3-d]pyrimidine scaffold and related nitrogen-containing heterocyclic compounds suggest several potential hazards.[3][4]

Inferred Hazard Profile:

  • Toxicity: Many pyrrolopyrimidine derivatives exhibit biological activity and cytotoxicity, suggesting the parent compound should be handled as a potentially toxic substance.[3][4][5] Harmful effects if swallowed, inhaled, or absorbed through the skin are plausible.[9]

  • Irritation: Similar compounds are known to cause skin and serious eye irritation.[9][11]

  • Environmental Hazard: Uncontrolled release of bioactive heterocyclic compounds can pose risks to aquatic organisms.[8]

  • Reactivity: The compound is likely incompatible with strong oxidizing agents, a common characteristic of such nitrogenous heterocycles.[8][10]

Based on this assessment, this compound must be treated as hazardous chemical waste . It should never be disposed of down the drain or in regular trash.[12][14]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of waste containing this compound.

DisposalWorkflow Disposal Workflow for this compound A Waste Generation (e.g., unused solid, reaction mixture, contaminated labware) B Characterize Waste Stream A->B C Solid Waste? B->C D Liquid Waste? B->D J Sharps/Contaminated Labware? B->J C->D No E Solid Waste Container (Clearly Labeled 'Hazardous Waste - Solid') C->E Yes G Aqueous or Organic? D->G Yes D->J No L Store in Designated Satellite Accumulation Area (SAA) E->L F Liquid Waste Container (Clearly Labeled 'Hazardous Waste - Liquid') H Aqueous Waste Container (Segregated) G->H Aqueous I Organic Waste Container (Segregated, Halogenated vs. Non-Halogenated) G->I Organic H->L I->L J->A No K Puncture-Proof Sharps Container (Labeled 'Hazardous Waste - Sharps') J->K Yes K->L M Complete Hazardous Waste Tag (List all constituents) L->M N Request Waste Pickup from EH&S M->N

Sources

Personal protective equipment for handling 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

This document provides essential, immediate safety and logistical information for the handling of this compound. As a novel or less-common chemical entity, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is founded on a precautionary principle, drawing from best practices for handling structurally related pyridopyrimidine derivatives and heterocyclic compounds.[1][2][3][4] The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to manage this compound with the highest degree of safety and scientific integrity. A thorough risk assessment should always precede the handling of this compound.[1]

Hazard Assessment and Engineering Controls: A Proactive Stance

The toxicological properties of this compound have not been extensively documented. However, its pyrido[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, often associated with biological activity.[5][6] Therefore, it is prudent to assume the compound may be biologically active and potentially hazardous upon inhalation, ingestion, or skin contact.

Engineering Controls are your first and most effective line of defense:

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions, especially those that could generate dust or aerosols (e.g., weighing, sonicating, and solution preparation), must be conducted within a certified chemical fume hood.[1][2]

  • Ventilation: Ensure the laboratory is well-ventilated to minimize the accumulation of vapors.[7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive personal protective equipment (PPE) plan is mandatory to create a barrier between you and the chemical. The required level of PPE is dictated by the specific laboratory activity and the associated risk of exposure.

Table 1: PPE Requirements for Laboratory Activities

Activity Level Required PPE Enhanced Precautions (for higher-risk scenarios)
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves- N/A
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)- Face shield- Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for significant aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile or butyl rubber)[2][8]- Respiratory protection (N95 or higher)[2]- Full-body protective suit (if significant exposure is possible)[9]

Key Considerations for PPE Selection and Use:

  • Glove Integrity: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.[2] It is recommended to change gloves every 30 minutes or less, especially when in direct contact with the compound.[10]

  • Eye Protection: Chemical splash goggles are essential to protect against splashes and vapors.[3] For activities with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]

  • Lab Coat: A fully buttoned lab coat provides a crucial barrier against accidental spills.[3] For handling pyridine-like compounds, a flame-retardant lab coat is recommended.[3]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic workflow is paramount to ensuring both personnel safety and experimental integrity. The following protocols provide a clear, step-by-step guide for common laboratory procedures involving this compound.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store Securely: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][11] The container should be kept tightly closed when not in use.[2][11]

Weighing the Solid Compound
  • Don PPE: Wear the appropriate PPE as outlined in Table 1 for moderate-hazard activities.

  • Containment: Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any airborne particles.[1]

  • Minimize Dust: Use anti-static weighing paper or a tared container to minimize the generation of dust.

  • Clean Up: After weighing, clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol).

  • Waste: Treat all disposable materials used in the process as contaminated hazardous waste.[1]

Preparing Stock Solutions
  • Don PPE: Wear the appropriate PPE as outlined in Table 1 for moderate-hazard activities.

  • Fume Hood: Conduct all solution preparation within a certified chemical fume hood.[1]

  • Controlled Addition: Add the solvent to the solid compound slowly to prevent splashing.

  • Sonication: If sonication is necessary, ensure the vial is securely capped and placed within a secondary container to contain any potential leaks.[1]

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.

G cluster_prep Preparation cluster_weighing Weighing Solid cluster_solution Preparing Solution Don_PPE 1. Don Appropriate PPE Work_in_Hood 2. Work in Chemical Fume Hood Don_PPE->Work_in_Hood Weigh_Solid 3a. Weigh Solid Compound Work_in_Hood->Weigh_Solid Prepare_Solution 3b. Prepare Stock Solution Work_in_Hood->Prepare_Solution Clean_Area_W 4a. Clean Weighing Area Weigh_Solid->Clean_Area_W Dispose_Waste_W 5a. Dispose of Contaminated Materials Clean_Area_W->Dispose_Waste_W Label_Vial 4b. Label Solution Vial Prepare_Solution->Label_Vial Store_Properly 5b. Store Solution Appropriately Label_Vial->Store_Properly

Caption: A logical workflow for the safe handling of this compound.

Spill Management and Decontamination

Prompt and appropriate action is critical in the event of a spill.

  • Minor Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.[2]

    • Collect the spilled material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2][7]

    • Clean the spill area with a suitable solvent, followed by soap and water.[2]

  • Major Spill:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team immediately.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

All waste containing this compound must be treated as hazardous waste.[2][4]

Table 2: Waste Disposal Procedures

Waste Type Disposal Procedure
Solid Waste Collect all contaminated solid waste (e.g., gloves, weighing paper, absorbent materials) in a clearly labeled, sealed hazardous waste container.[2]
Liquid Waste Collect all solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
Empty Containers Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container according to your institution's guidelines.

Disposal Route: All hazardous waste must be disposed of through your institution's hazardous waste management program, in strict accordance with all local, state, and federal regulations.[2][3] Do not dispose of this chemical down the drain or in regular trash.[3]

G Start Generation of Waste Segregate Segregate Solid and Liquid Waste Start->Segregate Solid_Waste Solid Waste Container (Labeled as Hazardous) Segregate->Solid_Waste Liquid_Waste Liquid Waste Container (Labeled as Hazardous) Segregate->Liquid_Waste Institutional_Disposal Dispose via Institutional Hazardous Waste Program Solid_Waste->Institutional_Disposal Liquid_Waste->Institutional_Disposal Compliance Adherence to Local, State, and Federal Regulations Institutional_Disposal->Compliance

Caption: A streamlined process for the compliant disposal of waste.

Emergency Procedures

In case of exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[3]

  • Skin Contact: Wash the affected area immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water if the person is conscious. Seek immediate medical attention.[3]

References

  • Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] - Benchchem. (URL not available)
  • Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea - Benchchem. (URL not available)
  • Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5 - Benchchem. (URL not available)
  • MATERIAL SAFETY DATA SHEET - PYRIDINE. J.T. Baker. (URL not available)
  • Essential Guide to the Safe Disposal of 2,6-Diphenylpyrimidine-4(1H)-thione - Benchchem. (URL not available)
  • Pyridine Safety Information.
  • Safety Data Sheet: Pyrimidine 98%. Chemos GmbH&Co.KG. (URL not available)
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). (URL not available)
  • SAFETY DATA SHEET - Pyrimidine. (URL not available)
  • This compound CAS#: 944902-70-9. ChemWhat. (URL: [Link])

  • 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine. Benchchem. (URL not available)
  • Personal Protective Equipment (PPE). CHEMM. (URL not available)
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Pyridine. (URL not available)
  • 4-METHOXY-7H-PYRROLO(2,3-D)PYRIMIDINE. precisionFDA. (URL: [Link])

  • Pyrido[3,4-d]pyrimidine, 5,6,7,8-tetrahydro-4-methoxy-2-[[(2S) - ChemicalBook. (URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB63303799.htm)
  • Developments of pyridodipyrimidine heterocycles and their biological activities. (2023-02-25). PMC - NIH. (URL: [Link])

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. (URL not available)
  • 5H-Pyrano[4,3-d]pyrimidine. PubChem. (URL: [Link])

  • Pyrido[3,4-d]pyrimidine, 4-chloro- Safety D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.